Product packaging for 3-Methoxyphenoxyacetic acid(Cat. No.:CAS No. 2088-24-6)

3-Methoxyphenoxyacetic acid

Cat. No.: B1294339
CAS No.: 2088-24-6
M. Wt: 182.17 g/mol
InChI Key: AHDPQRIYMMZJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxyphenoxyacetic acid is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38177. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B1294339 3-Methoxyphenoxyacetic acid CAS No. 2088-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-7-3-2-4-8(5-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDPQRIYMMZJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174991
Record name Acetic acid, (3-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088-24-6
Record name Acetic acid, (3-methoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002088246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2088-24-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, (3-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methoxyphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Genesis of a Synthetic Auxin: A Technical History of 3-Methoxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenoxyacetic acid, a synthetic derivative of the phenoxyacetic acid class of compounds, has found its place in various scientific endeavors, from agricultural research to potential pharmaceutical applications. While the precise moment of its initial synthesis and the identity of its discoverer remain elusive in readily available historical records, its existence is firmly rooted in the broader exploration of plant growth regulators, commonly known as auxins, which began in the late 19th and early 20th centuries. This technical guide delves into the history, synthesis, and fundamental properties of this compound, providing a comprehensive resource for professionals in the field.

The study of phenoxyacetic acids as synthetic auxins gained significant momentum following the discovery of the natural auxin, indole-3-acetic acid (IAA). Researchers sought to create synthetic analogs with enhanced stability and specific activities. The foundational synthesis of phenoxyacetic acid itself was first reported in 1880, laying the groundwork for the creation of a vast array of substituted derivatives, including the subject of this guide.

Synthesis and Experimental Protocols

The primary and most historically significant method for synthesizing this compound is the Williamson ether synthesis. This straightforward and robust reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.

General Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a generalized representation based on established chemical principles for the synthesis of phenoxyacetic acids.

Materials:

  • 3-Methoxyphenol (guaiacol)

  • Sodium hydroxide (NaOH) or other suitable base

  • Chloroacetic acid or an ester thereof (e.g., ethyl chloroacetate)

  • Solvent (e.g., water, ethanol, or a mixture)

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Formation of the Phenoxide: 3-Methoxyphenol is dissolved in a suitable solvent. An equimolar amount of a strong base, such as sodium hydroxide, is added to deprotonate the phenolic hydroxyl group, forming the sodium 3-methoxyphenoxide. This reaction is typically carried out at room temperature.

  • Nucleophilic Substitution: To the solution containing the phenoxide, chloroacetic acid (or its ester) is added. The reaction mixture is then heated to reflux to facilitate the nucleophilic attack of the phenoxide on the alpha-carbon of the chloroacetate, displacing the chloride ion and forming the ether linkage.

  • Hydrolysis (if using an ester): If an ester of chloroacetic acid was used, a subsequent hydrolysis step is necessary. This is typically achieved by adding a base (like NaOH) and heating to convert the ester to the carboxylate salt.

  • Acidification and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 1-2. This protonates the carboxylate, causing the this compound to precipitate out of the aqueous solution.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture, to yield the final product.

Diagram of the Synthesis Workflow:

G cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Acidification & Isolation cluster_step4 Step 4: Purification a 3-Methoxyphenol + NaOH b Sodium 3-Methoxyphenoxide a->b Deprotonation c Sodium 3-Methoxyphenoxide + Chloroacetic Acid d Sodium 3-Methoxyphenoxyacetate c->d Nucleophilic Substitution (Reflux) e Sodium 3-Methoxyphenoxyacetate + HCl f This compound (Precipitate) e->f Protonation g Crude Product h Pure this compound g->h Recrystallization

Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Chemical Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
CAS Number 2088-24-6
Appearance White to off-white solid
Melting Point 118-121 °C
Boiling Point Decomposes before boiling at atmospheric pressure
Solubility Soluble in ethanol, ether, and hot water. Sparingly soluble in cold water.
pKa ~3.1 (Estimated based on similar structures)

Biological Activity and Applications

As a derivative of phenoxyacetic acid, this compound exhibits auxin-like activity, meaning it can influence plant growth and development. The specific effects and potency of the 3-methoxy substitution compared to other substitutions have been a subject of academic and industrial research. Its primary historical and ongoing relevance lies in the following areas:

  • Plant Biology Research: Used as a tool to study auxin signaling pathways and the structure-activity relationships of plant growth regulators.

  • Agrochemical Development: While not a major commercial herbicide itself, it serves as a lead compound or intermediate in the synthesis of more complex and selective herbicides.

  • Pharmaceutical Research: The phenoxyacetic acid scaffold is present in some drug molecules, and derivatives like this compound are synthesized and screened for various biological activities.

Signaling Pathway Context

The biological activity of this compound as a synthetic auxin is mediated through the established auxin signaling pathway in plants. The core of this pathway involves the perception of auxin by specific receptor proteins, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

G cluster_cell Plant Cell Auxin This compound (Auxin) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binding Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Response Growth & Development Gene->Response Leads to

Caption: Simplified auxin signaling pathway initiated by compounds like this compound.

Conclusion

While the specific historical details of the discovery of this compound are not as well-documented as some of its more famous chemical relatives, its synthesis and properties are well understood within the broader context of phenoxyacetic acid chemistry. The Williamson ether synthesis remains a cornerstone of its production, and its biological activity as a synthetic auxin continues to be relevant in both fundamental and applied research. This guide provides a foundational technical overview for professionals working with this and related compounds, highlighting the key experimental and conceptual frameworks necessary for its effective use.

The Biological Activities of 3-Methoxyphenoxyacetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide aims to provide a comprehensive overview of the known biological activities of 3-Methoxyphenoxyacetic acid. However, a thorough review of the existing scientific literature reveals a significant scarcity of specific data for this particular compound. While the broader class of phenoxyacetic acid derivatives has been investigated for various biological effects, including herbicidal, antimicrobial, and anticancer activities, dedicated studies on this compound are largely absent. This document will summarize the known activities of related phenoxyacetic acid compounds to provide a contextual framework and highlight the current knowledge gap regarding this compound.

Introduction to Phenoxyacetic Acids

Phenoxyacetic acids are a class of organic compounds characterized by a phenoxy group linked to an acetic acid moiety. They are structurally related to the plant hormone auxin (indole-3-acetic acid), and as such, many synthetic phenoxyacetic acid derivatives have been developed and utilized for their plant growth-regulating properties.[1][2] The biological effects of these compounds can be significantly influenced by the nature and position of substituents on the phenyl ring.

General Biological Activities of Phenoxyacetic Acid Derivatives

Plant Growth Regulation and Herbicidal Activity

The most well-documented bioactivity of phenoxyacetic acids is their role as synthetic auxins.[1][2] At low concentrations, they can promote plant growth, while at higher concentrations, they exhibit herbicidal effects, particularly against broadleaf weeds.[3] The mechanism of action involves mimicking endogenous auxin, leading to uncontrolled growth and eventual plant death.

Antimicrobial and Antifungal Activities

Various derivatives of phenoxyacetic acid have been investigated for their potential as antimicrobial and antifungal agents. For instance, certain methoxyphenol compounds have demonstrated antibacterial activity against foodborne pathogens and food spoilage bacteria.[5] Additionally, some synthetic amides derived from phenoxyacetic acid have shown antifungal activity.[6] However, no specific studies have reported the antimicrobial or antifungal efficacy of this compound.

Anticancer and Cytotoxic Activities

The potential of phenoxyacetic acid derivatives as anticancer agents has been an area of active research. Studies have shown that certain 2-arylbenzoxazole acetic acid derivatives exhibit cytotoxic activity against cancer cell lines.[7] Furthermore, some flavone-8-acetic acid analogues, which may contain a methoxy-substituted phenoxy group, have been synthesized and evaluated for their direct and indirect antiproliferative effects on human tumor cell lines.[8] One study on 7-methoxy-3-arylflavone-8-acetic acids, which are structurally more complex but contain a related moiety, reported moderate direct cytotoxicities.[8] Despite these findings for related structures, there is a lack of direct evidence for the anticancer or cytotoxic properties of this compound itself.

Anti-inflammatory Activity

Substituted (2-phenoxyphenyl)acetic acids have been synthesized and shown to possess anti-inflammatory activity.[9][10] The nature and position of substituents on the phenoxy ring were found to be critical for this activity. While this suggests that phenoxyacetic acid derivatives can have anti-inflammatory potential, no such activity has been specifically documented for this compound.

Data on this compound: A Notable Gap

Despite the diverse biological activities reported for the broader class of phenoxyacetic acids, a comprehensive search of the scientific literature reveals a significant lack of specific data for this compound. Key information that is currently unavailable includes:

  • Quantitative Biological Activity Data: There are no publicly available IC50, EC50, or other quantitative measures of biological activity for this compound in various assays (e.g., enzyme inhibition, receptor binding, cell viability).

  • Detailed Experimental Protocols: Specific experimental methodologies for testing the biological activities of this compound have not been published.

  • Mechanisms of Action and Signaling Pathways: The molecular targets and signaling pathways through which this compound might exert any biological effects remain uninvestigated.

Due to this absence of specific data, it is not possible to construct the requested quantitative data tables or signaling pathway diagrams for this compound at this time.

Future Directions

The lack of data on the biological activities of this compound represents a clear research gap. Given the diverse activities of other phenoxyacetic acid derivatives, future studies could be directed towards:

  • Screening for Biological Activities: A broad-based screening of this compound for various biological activities, including plant growth regulation, antimicrobial, anticancer, and anti-inflammatory effects, would be a valuable first step.

  • Quantitative Assays: Should any significant activity be identified, detailed quantitative assays should be performed to determine its potency and efficacy.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological effects would be crucial for understanding its potential applications.

Conclusion

References

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 3-Methoxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the hypothesized mechanism of action of 3-Methoxyphenoxyacetic acid, a compound of interest within the phenoxyacetic acid class. Due to a lack of direct research on this specific molecule, this paper extrapolates its mechanism based on the well-established action of structurally analogous auxin-like herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). This document is intended for researchers, scientists, and drug development professionals engaged in herbicide research and development.

Core Mechanism: Mimicry of a Master Plant Hormone

The central hypothesis for the mechanism of action of this compound is that it functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA)[1]. At the molecular level, synthetic auxins disrupt normal plant growth processes by inducing uncontrolled and unsustainable cell division and elongation, ultimately leading to plant death[2][3]. This herbicidal activity is particularly effective against broadleaf weeds, while monocots often exhibit greater tolerance[2][4].

The primary targets of synthetic auxins are a family of F-box proteins known as the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) receptors[4][5]. In the presence of auxin or a synthetic mimic, these receptors form a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins[5][6]. This binding event acts as a "molecular glue," targeting the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome[5].

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of various genes. This leads to a massive and uncontrolled transcription of genes involved in growth and development, resulting in the characteristic herbicidal effects of epinasty, cell elongation, and eventually, plant death[5][7].

Signaling Pathway

The proposed signaling cascade initiated by this compound is depicted below. This pathway highlights the key molecular players and their interactions, leading to the herbicidal phenotype.

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm / Nucleus 3_MPA 3-Methoxyphenoxyacetic acid (3-MPA) TIR1_AFB TIR1/AFB Receptor 3_MPA->TIR1_AFB Binds to SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription SCF_Complex->Aux_IAA Ubiquitinates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth Leads to

Figure 1: Hypothesized signaling pathway of this compound.

Quantitative Data: Receptor Binding and Herbicidal Activity

The efficacy of phenoxyacetic acid herbicides is influenced by their binding affinity to different TIR1/AFB receptors and their ability to induce downstream physiological responses. The following tables summarize key quantitative data for representative phenoxyacetic acid derivatives. While data for this compound is not available, the structure-activity relationship (SAR) of related compounds provides valuable insights. The presence and position of substituents on the phenoxy ring are known to affect herbicidal activity[8][9].

Table 1: Relative Binding of Phenoxyacetic Acid Herbicides to Arabidopsis TIR1/AFB Receptors

CompoundTIR1 Binding (%)AFB2 Binding (%)AFB5 Binding (%)
Indole-3-acetic acid (IAA)100100100
2,4-D556045
MCPA455035
Mecoprop758065
Dichlorprop808570

Data adapted from a study assessing binding to purified Arabidopsis thaliana TIR1/AFB proteins. Binding is expressed as a percentage relative to the binding of the natural auxin, IAA.

Table 2: Herbicidal Efficacy of Phenoxyacetic Acid Derivatives on Brassica campestris

CompoundIC50 (mmol L⁻¹) - Root GrowthIC50 (mmol L⁻¹) - Shoot Growth
2,4-D~0.0002~0.0002
MCPA~0.0002~0.0002

IC50 values represent the concentration required to inhibit growth by 50%. Data extracted from a study on longifolene-derived ammonium phenoxyacetates.[1]

Experimental Protocols

To investigate the mechanism of action of this compound, a series of established experimental protocols can be employed.

Root Growth Inhibition Assay

This assay provides a quantitative measure of the herbicidal effect of a compound on plant development.

Protocol:

  • Seed Sterilization and Plating: Sterilize Arabidopsis thaliana (Col-0) seeds and place them on Murashige and Skoog (MS) agar plates.

  • Vernalization and Germination: Stratify the seeds at 4°C for 2 days in the dark, followed by germination and growth under a 16-hour light/8-hour dark cycle at 22°C for 4-5 days.

  • Treatment: Prepare MS agar plates containing a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) and a solvent control.

  • Seedling Transfer: Carefully transfer seedlings of uniform size to the treatment plates.

  • Incubation and Measurement: Incubate the plates vertically for 3-5 days. Measure the primary root length of the seedlings.

  • Data Analysis: Calculate the percentage of root growth inhibition relative to the control for each concentration and determine the IC50 value.

In Vitro TIR1/AFB Binding Assay (Surface Plasmon Resonance)

This biophysical technique allows for the direct measurement of binding affinity between the herbicide and its receptor targets.

Protocol:

  • Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins from a suitable expression system (e.g., insect cells).

  • Chip Preparation: Immobilize a biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7) onto a streptavidin-coated sensor chip.

  • Binding Analysis: Inject a solution containing the purified TIR1/AFB protein and this compound at various concentrations over the sensor chip surface.

  • Data Acquisition: Monitor the change in the surface plasmon resonance signal in real-time to determine the association and dissociation rates.

  • Kinetic Analysis: Calculate the equilibrium dissociation constant (Kd) to quantify the binding affinity.

Auxin-Induced Gene Expression Analysis (qRT-PCR)

This method quantifies the change in the transcript levels of auxin-responsive genes following herbicide treatment.

Protocol:

  • Plant Treatment: Treat Arabidopsis seedlings with a specific concentration of this compound for a defined time course (e.g., 0, 1, 3, 6 hours).

  • RNA Extraction: Harvest the plant tissue and extract total RNA using a suitable method (e.g., Trizol or a column-based kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative PCR: Perform real-time PCR using gene-specific primers for known auxin-responsive genes (e.g., GH3.3, SAUR-AC1) and a reference gene for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression in treated samples compared to the untreated control using the ΔΔCt method.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize the mechanism of action of this compound.

Experimental_Workflow Start Hypothesize 3-MPA is an auxin-like herbicide Phenotypic_Assay Phenotypic Assay: Root Growth Inhibition Start->Phenotypic_Assay Biochemical_Assay Biochemical Assay: TIR1/AFB Binding (SPR) Phenotypic_Assay->Biochemical_Assay If active Molecular_Assay Molecular Assay: Gene Expression (qRT-PCR) Biochemical_Assay->Molecular_Assay If binds Conclusion Conclude Mechanism of Action Molecular_Assay->Conclusion If induces genes

Figure 2: High-level experimental workflow for mechanism of action studies.

Logical_Relationship Premise1 Premise 1: 3-MPA is structurally similar to phenoxyacetic acid herbicides. Hypothesis Hypothesis: 3-MPA acts as a synthetic auxin. Premise1->Hypothesis Premise2 Premise 2: Phenoxyacetic acid herbicides act as synthetic auxins. Premise2->Hypothesis Prediction1 Prediction 1: 3-MPA will inhibit plant growth. Hypothesis->Prediction1 Prediction2 Prediction 2: 3-MPA will bind to TIR1/AFB auxin receptors. Hypothesis->Prediction2 Prediction3 Prediction 3: 3-MPA will induce the expression of auxin-responsive genes. Hypothesis->Prediction3 Confirmation Confirmation of Mechanism Prediction1->Confirmation Prediction2->Confirmation Prediction3->Confirmation

Figure 3: Logical framework for investigating the mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural analogy to well-characterized phenoxyacetic acid herbicides provides a strong foundation for a hypothesized mechanism. It is proposed that this compound functions as a synthetic auxin, binding to TIR1/AFB receptors and triggering the degradation of Aux/IAA repressors. This leads to the uncontrolled expression of auxin-responsive genes, resulting in phytotoxicity. The experimental protocols and workflows outlined in this guide provide a clear roadmap for the validation of this hypothesis and a deeper understanding of the molecular interactions of this compound. Further research, particularly quantitative binding studies and transcriptomic analyses, will be crucial in definitively elucidating the precise mechanism of action of this compound and its potential as a novel herbicidal agent.

References

3-Methoxyphenoxyacetic Acid: A Comprehensive Technical Analysis for Plant Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetic acids represent a significant class of synthetic auxins, molecules that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA)[1]. These compounds are characterized by a phenoxy group linked to a carboxylic acid moiety and have found widespread application in agriculture as herbicides, particularly for the control of broadleaf weeds[2][3]. Their mechanism of action involves the disruption of normal plant growth and development by overwhelming the endogenous auxin signaling pathways[3]. This guide provides a detailed technical overview of 3-Methoxyphenoxyacetic acid, a mono-substituted phenoxyacetic acid, within the broader context of auxin-like plant growth regulators. While direct and extensive research on the plant growth regulatory effects of this compound is limited, this document consolidates available information on its chemical properties, synthesis, and the established biological activities of structurally related compounds. It also presents detailed experimental protocols for its synthesis and biological evaluation, providing a framework for future research into its potential as a plant growth regulator or phytotoxic agent.

A crucial point of consideration is the biological activity of its structural isomer, 3-methoxyphenylacetic acid (3-MOPAA). Research has identified 3-MOPAA as a phytotoxin produced by the plant pathogenic fungus Rhizoctonia solani, where it induces necrotic lesions on tobacco leaves[4][5]. This finding underscores the profound impact that subtle changes in molecular structure, such as the position of the methoxy group, can have on biological activity, shifting a compound from a potential growth promoter to a toxin.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₉H₁₀O₄[6]
Molecular Weight 182.17 g/mol [6]
CAS Number 2088-24-6[6]
Appearance White to off-white crystalline solid[7]
Solubility Soluble in organic solvents, limited solubility in water[7]
Acidity Moderately acidic due to the carboxylic acid group[7]

Synthesis of this compound

The synthesis of this compound can be achieved through the Williamson ether synthesis, a well-established method for preparing ethers. This typically involves the reaction of a sodium phenoxide with a haloalkanoate. A general protocol for the synthesis of phenoxyacetic acids is adapted here for this compound.

Experimental Protocol: Synthesis from 3-Methoxyphenol

Materials:

  • 3-Methoxyphenol (Guaiacol, if starting from 2-methoxyphenol)[8][9]

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • pH meter or pH paper

Procedure:

  • Preparation of Sodium 3-Methoxyphenoxide:

    • In a round-bottom flask, dissolve a specific molar equivalent of 3-methoxyphenol in a minimal amount of ethanol.

    • Separately, prepare an aqueous solution of sodium hydroxide (1 molar equivalent).

    • Slowly add the sodium hydroxide solution to the 3-methoxyphenol solution with constant stirring. The reaction is exothermic and forms sodium 3-methoxyphenoxide.

  • Preparation of Sodium Chloroacetate:

    • In a separate beaker, dissolve chloroacetic acid (1.1 molar equivalents) in deionized water.

    • Cool the solution in an ice bath and slowly neutralize it with a concentrated solution of sodium hydroxide until the pH is neutral (pH 7). This forms sodium chloroacetate.

  • Reaction:

    • Add the sodium chloroacetate solution to the flask containing the sodium 3-methoxyphenoxide.

    • Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the pH is acidic (pH 1-2). This will precipitate the this compound.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crude product with cold deionized water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

    • Dry the purified product under vacuum.

The following diagram illustrates the general workflow for the synthesis of phenoxyacetic acids.

G cluster_synthesis Synthesis Workflow phenol 3-Methoxyphenol phenoxide Sodium 3-Methoxyphenoxide phenol->phenoxide Deprotonation naoh1 NaOH naoh1->phenoxide reaction Williamson Ether Synthesis (Reflux) phenoxide->reaction chloroacetic_acid Chloroacetic Acid chloroacetate Sodium Chloroacetate chloroacetic_acid->chloroacetate Neutralization naoh2 NaOH naoh2->chloroacetate chloroacetate->reaction acidification Acidification (HCl) reaction->acidification product This compound acidification->product Precipitation

Synthesis of this compound.

Biological Activity as a Plant Growth Regulator

Phenoxyacetic acids are recognized as synthetic auxins that can elicit a range of physiological responses in plants, from growth promotion at low concentrations to herbicidal effects at higher doses[1][10]. The biological activity is highly dependent on the chemical structure, including the nature and position of substituents on the phenyl ring[11][12].

Structure-Activity Relationship

Studies on various substituted phenoxyacetic and phenylacetic acids have revealed key structural features that determine their auxin activity[11][12]. For phenylacetic acids, the meta position on the phenyl ring has been identified as being particularly important for growth-promoting activity[11]. This makes the 3-methoxy substitution in this compound a point of significant interest. However, as noted, its isomer, 3-methoxyphenylacetic acid, exhibits phytotoxicity[4]. This highlights the critical and often unpredictable influence of substituent placement on the ultimate biological effect.

Potential Mechanism of Action

If this compound were to act as a synthetic auxin, its mechanism of action would likely involve the canonical auxin signaling pathway. This pathway is initiated by the binding of auxin to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex[13]. This binding event promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome[13]. The degradation of these repressors derepresses Auxin Response Factors (ARFs), which in turn regulate the transcription of a wide array of auxin-responsive genes, ultimately leading to changes in plant growth and development.

The following diagram illustrates the canonical auxin signaling pathway.

G cluster_pathway Canonical Auxin Signaling Pathway Auxin This compound (Hypothetical Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Plant Growth Response Auxin_Genes->Response

Hypothetical auxin signaling pathway for 3-MPA.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound as a plant growth regulator, a series of standardized bioassays are required. The following protocols for the Avena coleoptile curvature test and the Arabidopsis thaliana root elongation assay are widely used to assess auxin-like activity.

Avena Coleoptile Curvature Test

This classic bioassay measures the differential growth induced by the unilateral application of an auxin[5].

Materials:

  • Oat (Avena sativa) seeds

  • Agar

  • Petri dishes

  • Filter paper

  • Microscope slides

  • Razor blades

  • Solutions of this compound at various concentrations

  • Control solution (buffer)

  • Dark growth chamber

  • Red light source

Procedure:

  • Seed Germination: Germinate oat seeds in the dark for approximately 3 days until the coleoptiles are 2-3 cm long.

  • Coleoptile Preparation: Under a dim red light, decapitate the coleoptiles by removing the apical 2 mm.

  • Agar Block Preparation: Prepare 1.5% agar blocks and cut them into uniform sizes (e.g., 2x2x1 mm). Prepare a series of agar blocks containing different concentrations of this compound and control blocks with no test compound.

  • Application: Place a single agar block asymmetrically on the cut surface of each decapitated coleoptile.

  • Incubation: Incubate the coleoptiles in a dark, humid chamber for 1.5 to 2 hours.

  • Measurement: Measure the angle of curvature of the coleoptiles. A positive auxin response will result in a curvature away from the side of the agar block application.

  • Data Analysis: Plot the angle of curvature against the logarithm of the this compound concentration to generate a dose-response curve.

Arabidopsis thaliana Root Elongation Assay

This assay is a sensitive method to quantify the effects of auxins and other compounds on root growth[14][15].

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium

  • Sucrose

  • Agar

  • Petri dishes

  • Sterile water

  • Solutions of this compound at various concentrations

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and plate them on MS medium containing 1% sucrose and solidified with 0.8% agar.

  • Stratification and Germination: Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination. Then, transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C.

  • Treatment: After 4-5 days of growth, transfer seedlings of uniform size to new MS plates containing a range of concentrations of this compound.

  • Incubation: Place the plates vertically in the growth chamber to allow the roots to grow along the surface of the agar.

  • Measurement: Mark the position of the root tip at the time of transfer and measure the root elongation daily for several days.

  • Data Analysis: Calculate the percentage of root growth inhibition or promotion relative to the control for each concentration. Plot this against the logarithm of the this compound concentration to create a dose-response curve.

The following diagram outlines the workflow for the Arabidopsis root elongation assay.

G cluster_workflow Arabidopsis Root Elongation Assay Workflow start Sterilize & Plate Seeds stratify Stratify (4°C, 2-3 days) start->stratify germinate Germinate (22°C, 4-5 days) stratify->germinate transfer Transfer Seedlings to Treatment Plates germinate->transfer incubate Incubate Vertically transfer->incubate measure Measure Root Growth incubate->measure analyze Analyze Data & Plot Dose-Response Curve measure->analyze

Workflow for the Arabidopsis root elongation assay.

Quantitative Data and Analysis

Table 2: Hypothetical Dose-Response of this compound on Arabidopsis Root Elongation

Concentration (µM)Predicted % Root Growth InhibitionPredicted Phenotype
0 (Control)0%Normal root growth
0.01~5-10%Slight inhibition or no effect
0.1~20-40%Moderate inhibition
1~60-80%Strong inhibition
10>90%Severe inhibition, potential necrosis
100100%Complete inhibition, phytotoxicity

It is critical to experimentally validate these predictions. The phytotoxicity observed with 3-methoxyphenylacetic acid suggests that this compound may also exhibit inhibitory or toxic effects, potentially at lower concentrations than those that might induce a typical auxin-like growth promotion.

Conclusion and Future Directions

This compound remains a compound of interest within the broader class of phenoxyacetic acid-based plant growth regulators. While its precise biological activity in plants is yet to be fully elucidated, the established auxin-like properties of this chemical family provide a strong rationale for its investigation. The phytotoxicity of its isomer, 3-methoxyphenylacetic acid, introduces a compelling layer of complexity, suggesting that the 3-methoxy substitution could lead to a range of biological outcomes, from growth regulation to inhibition and toxicity.

Future research should focus on a systematic evaluation of this compound's effects on various plant species using the standardized bioassays outlined in this guide. Dose-response studies are essential to determine its concentration-dependent effects on key developmental processes such as root and shoot elongation, lateral root formation, and seed germination. Furthermore, molecular docking studies with auxin receptors like TIR1 could provide valuable insights into its potential binding affinity and mode of action at the molecular level. The synthesis of a series of methoxy-substituted phenoxyacetic acid isomers and their comparative biological evaluation would be instrumental in dissecting the structure-activity relationships and understanding the precise role of the methoxy group's position in determining auxin-like or phytotoxic activity. Such studies will not only clarify the role of this compound but also contribute to the broader understanding of synthetic auxin design and function in plant biology.

References

Spectroscopic Profile of 3-Methoxyphenoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxyphenoxyacetic acid (CAS No: 2088-24-6), a key organic compound with applications in pharmaceutical and chemical research. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.20Triplet1HAr-H
~6.75Multiplet3HAr-H
~4.65Singlet2H-O-CH₂-
~3.78Singlet3H-OCH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~171C=O
~160Ar-C-O
~158Ar-C-OCH₃
~130Ar-CH
~108Ar-CH
~107Ar-CH
~102Ar-CH
~65-O-CH₂-
~55-OCH₃

Note: The NMR data presented is predicted based on the analysis of structurally similar compounds and standard chemical shift tables. Experimental values may vary slightly.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid dimer)
3050-3000MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic)
1760-1690StrongC=O stretch (Carboxylic acid)
1600-1450Medium to StrongC=C stretch (Aromatic ring)
1250-1200StrongC-O stretch (Aryl ether)
1150-1050StrongC-O stretch (Alkyl ether)
950-910Medium, BroadO-H bend (Carboxylic acid)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
182~85[M]⁺ (Molecular Ion)
137~100[M - COOH]⁺
109Moderate[M - COOH - CO]⁺ or [C₇H₉O]⁺
77Moderate[C₆H₅]⁺

Note: The mass spectrometry data is based on Electron Ionization (EI) and represents a plausible fragmentation pattern. The base peak is assigned a relative intensity of 100%.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • The homogenous mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is first recorded.

    • The KBr pellet containing the sample is then placed in the sample holder.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe.

  • Instrumentation: An Electron Ionization (EI) mass spectrometer is used.

  • Ionization and Fragmentation:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and subsequent fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Direct Insertion or GC Injection Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Spec->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

physical and chemical properties of 3-Methoxyphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and potential biological relevance of 3-Methoxyphenoxyacetic acid. The information is curated for professionals in research and development, offering a foundational understanding of this compound.

Core Physical and Chemical Properties

This compound is an organic compound featuring a phenoxyacetic acid structure with a methoxy group substituent on the phenyl ring.[1] This substitution influences its chemical characteristics and biological activity.[1] The compound typically presents as a white to pale cream crystalline solid.[1][2]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₉H₁₀O₄[1][2][3][4]
Molecular Weight 182.17 g/mol [3][4]
Melting Point 113.0 - 122.0 °C[2]
Appearance White to off-white crystalline solid; Pale cream to cream crystals or powder[1][2]
Solubility Soluble in organic solvents; Limited solubility in water[1]
CAS Number 2088-24-6[1][2][3][4]

Experimental Protocols

Synthesis and Purification Workflow

A common synthetic route to phenoxyacetic acids involves the Williamson ether synthesis. This general workflow can be adapted for this compound, starting from 3-methoxyphenol and a haloacetic acid derivative (e.g., chloroacetic acid or ethyl chloroacetate) under basic conditions. If an ester is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.

G cluster_synthesis Synthesis Stage (Williamson Ether Synthesis) cluster_hydrolysis Hydrolysis Stage cluster_purification Purification Stage Reactants 3-Methoxyphenol + Ethyl Chloroacetate + Base (e.g., K2CO3) Solvent Solvent (e.g., Acetone) Reactants->Solvent Reflux Heat / Reflux Solvent->Reflux Intermediate Crude Ester Intermediate Reflux->Intermediate Reaction Base_hydrolysis Aqueous Base (e.g., NaOH) Intermediate->Base_hydrolysis Acidification Acidify (e.g., HCl) Base_hydrolysis->Acidification Crude_Product Crude this compound Acidification->Crude_Product Precipitation Recrystallization Recrystallization (e.g., from aqueous Ethanol) Crude_Product->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: Generalized workflow for the synthesis and purification of this compound.

Detailed Methodologies:

  • Synthesis:

    • Reactants: Combine 3-methoxyphenol, a slight excess of ethyl chloroacetate, and a base such as anhydrous potassium carbonate in a suitable solvent like acetone.

    • Reaction Condition: The mixture is heated under reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

    • Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude ester intermediate.

  • Hydrolysis:

    • The crude ester is dissolved in an alcohol-water mixture containing a strong base like sodium hydroxide.

    • The solution is heated to hydrolyze the ester to the carboxylate salt.

    • After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.

  • Purification:

    • The crude product is collected by filtration.

    • Purity is achieved through recrystallization. A common method for related compounds is crystallization from water or aqueous ethanol.[5] The solid is dissolved in a minimum amount of the hot solvent and allowed to cool slowly, whereupon pure crystals form.

Structural Analysis

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the methoxy group, the aromatic ring protons, the methylene protons of the acetic acid moiety, and the carboxylic acid proton. Spectral data for the related compound 3-Methoxyphenylacetic acid is available for comparison.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. Key absorptions would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and C-O stretching bands for the ether linkages.[4]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak.[4]

  • Melting Point Analysis: The melting point of the purified compound is measured and compared to the literature value to assess its purity. A sharp melting point range close to the known value indicates high purity.

Biological Activity and Signaling

Phenoxyacetic acid derivatives are well-known for their biological activities, particularly as herbicides and plant growth regulators.[1][7] The specific molecular structure and the nature of substituents on the aromatic ring are key determinants of their biological function.[7] this compound is noted for its role as a plant growth regulator, influencing various physiological processes in plants.[1]

While specific signaling pathways for this compound are not detailed in the available literature, plant growth regulators, like auxins (a class to which phenoxyacetic acids are related), typically function by binding to specific receptor proteins. This binding event initiates a signaling cascade that often leads to changes in gene expression, ultimately controlling cell division, elongation, and differentiation.

Below is a generalized diagram representing a hypothetical signaling pathway for a plant growth regulator.

G compound This compound (Plant Growth Regulator) receptor Receptor Protein (e.g., TIR1/AFB family) compound->receptor binds to complex SCF-Receptor Complex receptor->complex forms repressor Transcriptional Repressor (e.g., Aux/IAA protein) complex->repressor targets ubiquitination Ubiquitination & Degradation of Repressor repressor->ubiquitination leads to arf Auxin Response Factor (ARF) (Active) ubiquitination->arf releases gene_expression Changes in Gene Expression arf->gene_expression activates response Physiological Response (Growth, Development) gene_expression->response results in

References

3-Methoxyphenoxyacetic Acid Derivatives: A Technical Guide to Bioactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-methoxyphenoxyacetic acid represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their synthesis, bioactivities, and mechanisms of action, with a focus on antimicrobial, herbicidal, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic and agrochemical agents.

Synthesis of this compound Derivatives

The general synthetic route to this compound and its derivatives typically commences with guaiacol (2-methoxyphenol) as a starting material. A common method involves the Williamson ether synthesis, where guaiacol is reacted with an appropriate haloacetic acid or its ester in the presence of a base.[1]

A general synthetic scheme is outlined below:

Synthesis_Workflow Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Sodium Guaiacolate Intermediate Guaiacol->Intermediate Reaction with Base Haloacetic_Acid Haloacetic Acid / Ester (e.g., Chloroacetic acid) Product This compound Derivative Haloacetic_Acid->Product Base Base (e.g., NaOH, K2CO3) Base->Intermediate Solvent Solvent (e.g., Acetone, Ethanol) Solvent->Product Reaction Medium Intermediate->Product Williamson Ether Synthesis

Caption: General workflow for the synthesis of this compound derivatives.

Bioactivity of this compound Derivatives

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potential of phenoxyacetic acid derivatives as antimicrobial and antifungal agents. The introduction of various substituents on the phenoxy ring and modifications of the carboxylic acid moiety have led to the discovery of compounds with significant activity against a range of pathogens.

Table 1: Antimicrobial and Antifungal Activity of Selected Phenoxyacetic Acid Derivatives

Compound/DerivativeTest OrganismBioactivity (MIC/Zone of Inhibition)Reference
2-(4-formyl-2-methoxyphenoxy) acetic acid derivativesMycobacterium tuberculosis H37RvNot specified in abstract[2]
4-chloro-3,5-dimethylphenoxy) acetic acidStaphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilisGood antimicrobial activity[3]
4-chloro-3,5-dimethylphenoxy) acetic acidTrichophyton mentagrophytes, Candida albicans, Microsporum audouiniGood antifungal activity[3]
2-(4-(3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl) propanoyl) phenoxy) acetic acidSerratia marcescensGood antibacterial activity[3]
Herbicidal Activity

Phenoxyacetic acids are a well-established class of herbicides that mimic the action of the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible plants.[3] The herbicidal activity is influenced by the substitution pattern on the aromatic ring.

Table 2: Herbicidal Activity of Selected Phenoxyacetic Acid Derivatives

Compound/DerivativeTarget WeedsBioactivity (e.g., IC50, % inhibition)Reference
N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivativesEchinochloa crusgalli, Lactuca sativaIC50 = 42.7 g/ha for L. sativa (for compound 6an)[4]
Quinazolinone-phenoxypropionate hybridsPanicum miliaceumSignificant inhibition[5]
Anti-inflammatory Activity

Certain phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 3: Anti-inflammatory Activity of Selected Phenoxyacetic Acid Derivatives

Compound/DerivativeTargetBioactivity (IC50)Reference
Isoxazole derivatives of phenoxyacetic acidCOX-1/COX-2Potent COX-2 inhibitors[6]
Origanum vulgare leaf extracts (containing phenoxyacetic acid analogues)COX-274.52% inhibition at 500 µg/ml[7]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8][9][10]

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Standardized microbial inoculum (0.5 McFarland).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B).

  • Negative control (broth with solvent).

Protocol:

  • Prepare serial two-fold dilutions of the test compounds in the 96-well plates.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (microbe with standard antibiotic), a negative control (broth only), and a growth control (microbe in broth).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Broth_Microdilution_Workflow Start Start Prepare_Plates Prepare Serial Dilutions of Test Compounds in 96-well Plates Start->Prepare_Plates Add_Inoculum Add Standardized Microbial Inoculum Prepare_Plates->Add_Inoculum Add_Controls Add Positive, Negative, and Growth Controls Add_Inoculum->Add_Controls Incubate Incubate Plates Add_Controls->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Herbicidal Activity Assay: Seed Germination Inhibition

This assay evaluates the effect of compounds on the early growth of plants.[4][5]

Materials:

  • Petri dishes with filter paper.

  • Seeds of a model monocot (e.g., Echinochloa crusgalli) and dicot (e.g., Lactuca sativa).

  • Test compounds dissolved in a suitable solvent and diluted to various concentrations.

  • Control solution (solvent without the test compound).

  • Growth chamber with controlled light and temperature.

Protocol:

  • Place filter paper in Petri dishes and moisten with the test solutions of different concentrations.

  • Place a set number of seeds (e.g., 20) on the filter paper in each dish.

  • Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After a set period (e.g., 7 days), measure the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition compared to the control.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[6][7][11]

Materials:

  • COX-2 inhibitor screening assay kit (contains reaction buffer, heme, COX-2 enzyme, arachidonic acid, and a standard inhibitor like celecoxib).

  • Test compounds dissolved in a suitable solvent.

  • 96-well plates.

  • Microplate reader.

Protocol:

  • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

  • Add the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 10-20 minutes).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 2 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a stannous chloride solution).

  • Quantify the product (e.g., PGF2α) using an enzyme immunoassay (EIA) and a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways

Auxin-like Herbicidal Action

Phenoxyacetic acid herbicides act as synthetic auxins. At high concentrations, they disrupt normal plant growth by overwhelming the natural auxin signaling pathways.[12][13][14] The primary mechanism involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) receptor complex.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin High Concentration of Auxin-like Herbicide TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to Ubiquitin Ubiquitin TIR1_AFB->Ubiquitin Recruits ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Gene Expression & Plant Death Auxin_Response_Genes->Uncontrolled_Growth Leads to Ubiquitin->Aux_IAA Tags for Degradation

Caption: Simplified signaling pathway of auxin-like herbicides.

In this pathway, the herbicide binds to the TIR1/AFB receptor, promoting the ubiquitination and subsequent degradation of Aux/IAA repressor proteins by the 26S proteasome.[2] This degradation releases Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes, leading to uncontrolled cell division and growth, and ultimately, plant death.[13] Other proteins like Auxin Binding Protein 1 (ABP1) and S-Phase Kinase-Associated Protein 2A (SKP2A) are also involved in mediating auxin responses.[12]

References

The Role of 3-Methoxyphenoxyacetic Acid Scaffolds in Auxin-Mimic Herbicide Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Phenoxyacetic acids represent a foundational class of synthetic auxin herbicides, which have been pivotal in selective weed management for decades. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible broadleaf weeds. The herbicidal activity, selectivity, and environmental fate of these molecules are profoundly influenced by the nature and position of substituents on the aromatic ring. This technical guide explores the role of the phenoxyacetic acid scaffold in herbicide development, with a focus on the structural features of compounds like 3-Methoxyphenoxyacetic acid and its derivatives. While not as commercially prominent as its chlorinated counterparts (e.g., 2,4-D, MCPA), the methoxy-substituted scaffold serves as a valuable case study for understanding structure-activity relationships and the principles of auxin-mimic herbicide design.

Mechanism of Action: The Auxin Signaling Pathway

Synthetic phenoxyacetic acid herbicides function by overwhelming the plant's natural auxin signaling pathway. At the molecular level, these herbicides bind to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. Consequently, the Aux/IAA repressors are targeted for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that activate the expression of a cascade of auxin-responsive genes. The resulting overstimulation of these genes leads to epinastic growth, disruption of normal developmental processes, and ultimately, plant death.

Auxin_Signaling_Pathway cluster_nucleus Plant Cell Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF SCF E3 Ligase Complex TIR1_AFB->SCF Forms complex with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses DNA Auxin-Responsive Genes ARF->DNA Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death DNA->Uncontrolled_Growth Leads to

Caption: Synthetic auxin herbicide mode of action.

Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of phenoxyacetic acid herbicides is typically achieved through a Williamson ether synthesis. This involves the reaction of a substituted phenol with a salt of chloroacetic acid under basic conditions. The following is a generalized protocol.

Experimental Protocol: Synthesis of this compound
  • Preparation of Sodium 3-Methoxyphenoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methoxyphenol in a suitable solvent such as ethanol. Add an equimolar amount of sodium hydroxide and stir the mixture until the phenol is completely converted to its sodium salt.

  • Reaction with Sodium Chloroacetate: Prepare an aqueous solution of sodium chloroacetate. Add this solution to the sodium 3-methoxyphenoxide mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Acidification and Extraction: After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 1. This will precipitate the this compound. Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Synthesis_Workflow A 1. Dissolve 3-Methoxyphenol and NaOH in Ethanol C 3. Mix solutions and reflux for 2-4 hours A->C B 2. Prepare aqueous solution of Sodium Chloroacetate B->C D 4. Cool and acidify with HCl to pH 1 C->D E 5. Extract product with organic solvent D->E F 6. Wash, dry, and evaporate solvent E->F G 7. Recrystallize to obtain pure product F->G

Caption: General workflow for the synthesis of phenoxyacetic acids.

Herbicidal Activity and Bioassays

The herbicidal potential of phenoxyacetic acid derivatives is evaluated through a series of standardized bioassays. These assays are designed to determine the phytotoxicity of the compounds on target weed species and their selectivity towards crops.

Experimental Protocol: Seed Germination and Root Elongation Bioassay

This protocol is a common method for the primary screening of herbicidal compounds.

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of a suitable solvent (e.g., acetone or DMSO) and prepare a series of dilutions in distilled water to achieve the desired test concentrations. A negative control (water) and a positive control (e.g., 2,4-D) should be included.

  • Petri Dish Assay: Place a sterile filter paper in a 9 cm Petri dish. Add 5 mL of the test solution to the filter paper.

  • Seed Plating: Place 10-20 seeds of a model monocot (e.g., Sorghum bicolor) and a model dicot (e.g., Lactuca sativa) in each Petri dish.

  • Incubation: Seal the Petri dishes with paraffin film and incubate in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for 7-10 days.

  • Data Collection: After the incubation period, measure the germination percentage, root length, and shoot length for each seedling.

  • Analysis: Calculate the percent inhibition of germination and growth for each treatment relative to the negative control. Determine the IC50 (concentration required for 50% inhibition) values for each compound.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific herbicidal data for this compound is not widely available in the literature, studies on analogous compounds provide insight into the structure-activity relationships of phenoxyacetic acid herbicides. The following tables summarize representative data for derivatives of eugenol and guaiacol, which share structural similarities.

Table 1: Phytotoxic Effects of Phenoxyacetic Acid Derivatives on Lactuca sativa (Lettuce)

CompoundConcentration (mmol L⁻¹)Germination Inhibition (%)Root Growth Inhibition (%)Shoot Growth Inhibition (%)
Guaiacol 3.087.6198.2390.95
Guaiacoxyacetic Acid 3.0100100100
Eugenol 3.018.5836.4362.89
Eugenoxyacetic Acid 3.018.5836.4362.89
2,4-D (Control) 3.0100100100

Data adapted from studies on phenoxyacetic acids derived from natural phenols.

Table 2: Phytotoxic Effects of Phenoxyacetic Acid Derivatives on Sorghum bicolor (Sorghum)

CompoundConcentration (mmol L⁻¹)Germination Inhibition (%)Root Growth Inhibition (%)Shoot Growth Inhibition (%)
Guaiacol 3.0-82.49-
Guaiacoxyacetic Acid 3.080.3397.93100
Eugenol 3.0---
Eugenoxyacetic Acid 3.0---
2,4-D (Control) 3.0100100100

Data adapted from studies on phenoxyacetic acids derived from natural phenols. Dashes indicate data not reported or not significant.

The data indicates that the conversion of a phenol to its corresponding phenoxyacetic acid can significantly impact its herbicidal activity. For instance, guaiacoxyacetic acid showed potent inhibitory effects on both lettuce and sorghum. The differential activity between dicots (Lactuca sativa) and monocots (Sorghum bicolor) is a key aspect of these herbicides' selectivity.

Conclusion

The phenoxyacetic acid scaffold is a versatile and enduring platform for the development of auxin-mimic herbicides. While the herbicidal potential of any given derivative, such as one based on a 3-methoxyphenoxy moiety, must be determined empirically, the established principles of auxin biology provide a clear mechanism of action and a rational basis for design. The synthesis and bioassay protocols outlined in this guide represent standard methodologies in the field for the discovery and evaluation of new herbicidal compounds. Future research in this area will likely focus on developing derivatives with improved efficacy, enhanced crop safety, and more favorable environmental profiles.

Toxicological Profile of 3-Methoxyphenoxyacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological data for 3-Methoxyphenoxyacetic acid is limited in publicly available literature. This document provides a comprehensive overview based on data from structurally similar compounds, including methoxyacetic acid, 2-methoxyphenoxyacetic acid, 3-methoxyphenylacetic acid, and other phenoxyacetic acid derivatives. This approach, known as read-across, is a common practice in toxicological assessment for data-poor chemicals. The information presented herein should be interpreted with this consideration.

Executive Summary

This technical guide synthesizes the available toxicological information for this compound and its structural analogs to provide a detailed profile for researchers, scientists, and drug development professionals. Due to the scarcity of data on this compound itself, this report focuses on the toxicological properties of closely related phenoxyacetic acid derivatives. The primary hazards associated with this class of compounds include potential reproductive and developmental toxicity, as well as irritant effects on the skin, eyes, and respiratory system. The genotoxic and carcinogenic potential appears to be variable and dependent on the specific substitutions on the phenoxy ring.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound-
CAS Number 2088-24-6[1]
Molecular Formula C9H10O4[1]
Molecular Weight 182.17 g/mol [1]
Appearance Solid
Melting Point 116-117 °C
Solubility No data available-

Toxicological Data Summary

The following tables summarize the quantitative toxicological data available for structural analogs of this compound.

Table 1: Acute Toxicity
ChemicalTest SpeciesRouteLD50/LC50Reference
Methoxyacetic acidRatOral1000 - 1500 mg/kg bw
Methoxyacetic acidRat (unspecified)Inhalation (7h)7.86 mg/L (converted to 4h equivalent)
4-Chloro-o-tolyloxyacetic acidRatOral700 mg/kg
Phenoxyacetic acidRatOral1500 mg/kg
Phenoxyacetic acidRabbitDermal> 5000 mg/kg
Table 2: Irritation and Sensitization
ChemicalTest SpeciesEndpointResultReference
Methoxyacetic acidRabbitSkin IrritationCorrosive
2-(2-Methoxyphenoxy)acetic acid-Skin IrritationCauses skin irritation[2]
2-(2-Methoxyphenoxy)acetic acid-Eye IrritationCauses serious eye irritation[2]
2-(2-(Hydroxymethyl)-4-methoxyphenoxy)acetic acid-Skin IrritationCauses skin irritation[3]
2-(2-(Hydroxymethyl)-4-methoxyphenoxy)acetic acid-Eye IrritationCauses serious eye irritation[3]
2-(2-(Hydroxymethyl)-4-methoxyphenoxy)acetic acid-Respiratory IrritationMay cause respiratory irritation[3]
Phenoxyacetic acidRabbitSkin IrritationMild skin irritation
Table 3: Reproductive and Developmental Toxicity
ChemicalTest SpeciesEffectReference
Methoxyacetic acidMouseMay impair fertility and cause harm to the unborn child. Increased foetal mortality and skeletal malformations observed.
Methoxyacetic acidRatDose-dependent depletion of spermatocytes.
Table 4: Genotoxicity
ChemicalAssayResultReference
Methoxyacetic acidIn vitro studiesNot considered to be genotoxic
2,4-Dichlorophenoxyacetic acidMultiple in vitro and in vivo assaysCytotoxic and mutagenic effects observed, including chromosomal breaks, deletions, and exchanges in mice.[4]
Table 5: Carcinogenicity
ChemicalTest SpeciesFindingReference
Methoxyacetic acid-Not considered to be carcinogenic based on lack of genotoxicity and no structural alerts.
2,4-Dichlorophenoxyacetic acidRat and MouseCarcinogenic in male and female rats (lymphosarcomas, mammary gland neoplasms). Likely carcinogenic in mice.[5]
4-Chloro-o-tolyloxyacetic acidHumanIARC Group 2B: Possibly carcinogenic to humans.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available. However, the following sections describe general methodologies commonly used for assessing the toxicity of phenoxyacetic acid derivatives, as inferred from the available literature.

Acute Oral Toxicity (LD50)

A standard acute oral toxicity study, such as OECD Test Guideline 401 or 420, is typically employed. The protocol involves the administration of the test substance to a group of rodents (usually rats) at various dose levels.

G cluster_protocol Acute Oral Toxicity Protocol Dose_Selection Dose Range Finding Study Main_Study Main Study: Administration of Graded Doses Dose_Selection->Main_Study Inform Observation Observation for Clinical Signs of Toxicity and Mortality (e.g., 14 days) Main_Study->Observation Necropsy Gross Necropsy of all Animals Observation->Necropsy LD50_Calculation Calculation of LD50 Value Necropsy->LD50_Calculation

Acute Oral Toxicity Experimental Workflow

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This assay, following a guideline like OECD 471, uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

G cluster_protocol Ames Test Protocol Strain_Preparation Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) Exposure Expose Bacteria to Test Compound (+/- S9) Strain_Preparation->Exposure Metabolic_Activation Prepare S9 Mix for Metabolic Activation Metabolic_Activation->Exposure Plating Plate on Minimal Glucose Agar Exposure->Plating Incubation Incubate for 48-72 hours Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Analysis Compare with Negative and Positive Controls Counting->Analysis

Ames Test Experimental Workflow

Mechanism of Action and Signaling Pathways

The toxicological mechanisms of phenoxyacetic acid derivatives are diverse and depend on their specific chemical structures.

Reproductive Toxicity of Methoxyacetic Acid

Methoxyacetic acid, a structural analog, is a known reproductive toxicant. It is a metabolite of ethylene glycol monomethyl ether (EGME) and is believed to mediate its toxic effects.[6] The proposed mechanism involves the inhibition of histone deacetylases (HDACs), leading to alterations in gene expression that are critical for reproductive function.[6]

G cluster_pathway Proposed Mechanism of Methoxyacetic Acid Reproductive Toxicity EGME Ethylene Glycol Monomethyl Ether (EGME) MAA Methoxyacetic Acid (MAA) EGME->MAA Metabolism HDAC Histone Deacetylases (HDACs) MAA->HDAC Inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Reproductive_Toxicity Reproductive Toxicity (e.g., testicular atrophy, teratogenicity) Gene_Expression->Reproductive_Toxicity

Methoxyacetic Acid Toxicity Pathway

Structure-Activity Relationships of Phenoxyacetic Acid Herbicides

Studies on chlorinated derivatives of phenoxyacetic acid, such as 2,4-D, have shown that the position and number of chlorine atoms on the benzene ring significantly influence their cytotoxicity and mutagenicity.[4] For instance, chlorine atoms at positions 2 and/or 4 are associated with mutagenic effects.[4] This suggests that the toxicological profile of this compound will be highly dependent on the metabolic fate of the methoxy group and the overall electronic properties of the molecule.

Conclusion

While a complete toxicological profile of this compound cannot be constructed due to the lack of direct experimental data, a review of its structural analogs provides valuable insights into its potential hazards. Based on the available information, this compound should be handled with care, assuming potential for skin, eye, and respiratory irritation. The most significant concern, based on the toxicity of methoxyacetic acid, is the potential for reproductive and developmental effects. Further toxicological studies, including acute toxicity, genotoxicity, and reproductive toxicity screens, are warranted to definitively characterize the hazard profile of this compound. Researchers and drug development professionals should implement appropriate safety measures and consider the potential for reproductive toxicity in any application of this compound.

References

Methodological & Application

Synthesis Protocol for 3-Methoxyphenoxyacetic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Methoxyphenoxyacetic acid, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.

Principle of the Reaction

The synthesis of this compound is accomplished through the reaction of 3-methoxyphenol with chloroacetic acid in the presence of a strong base, such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion, generated in situ from 3-methoxyphenol and sodium hydroxide, acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion. Subsequent acidification of the resulting sodium salt yields the desired this compound.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methoxyphenol124.1412.41 g0.10
Chloroacetic acid94.5010.40 g0.11
Sodium hydroxide40.008.80 g0.22
Deionized water18.02150 mL-
Diethyl ether74.12150 mL-
Hydrochloric acid (6 M)36.46As needed-
Anhydrous sodium sulfate142.04As needed-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Büchner funnel and flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve 8.80 g (0.22 mol) of sodium hydroxide in 100 mL of deionized water.

  • Addition of 3-Methoxyphenol: To the stirred sodium hydroxide solution, add 12.41 g (0.10 mol) of 3-methoxyphenol. Stir the mixture at room temperature for 15 minutes to ensure the complete formation of the sodium phenoxide salt.

  • Addition of Chloroacetic Acid: Dissolve 10.40 g (0.11 mol) of chloroacetic acid in 50 mL of deionized water and add this solution to the dropping funnel. Add the chloroacetic acid solution dropwise to the reaction mixture over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain the reflux for 2 to 3 hours.[1]

  • Cooling and Acidification: After the reflux period, cool the reaction mixture to room temperature. Carefully acidify the mixture to a pH of 1-2 by the slow addition of 6 M hydrochloric acid.[2] A precipitate of crude this compound will form.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the product with three 50 mL portions of diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 50 mL of water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Decant the dried ether solution and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot water.[2][3] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and dry in a vacuum oven.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound A 1. Dissolve NaOH in Water B 2. Add 3-Methoxyphenol (Formation of Sodium 3-Methoxyphenoxide) A->B C 3. Add Chloroacetic Acid Solution B->C D 4. Reflux (2-3 hours) C->D E 5. Cool and Acidify (pH 1-2) D->E F 6. Diethyl Ether Extraction E->F G 7. Wash and Dry Organic Layer F->G H 8. Solvent Evaporation G->H I 9. Recrystallization from Hot Water H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive. Handle with care.

  • Chloroacetic acid is toxic and corrosive. Avoid inhalation and skin contact.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

  • Hydrochloric acid is corrosive. Handle with care.

References

Application Notes and Protocols for the Quantification of 3-Methoxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenoxyacetic acid is a phenoxyacetic acid derivative of interest in various fields, including agriculture and drug development, due to its potential biological activities. Accurate and reliable quantification of this analyte in different matrices is crucial for pharmacokinetic studies, metabolic profiling, and safety assessments. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Two primary analytical methodologies are presented for the quantification of this compound:

  • LC-MS/MS: A highly sensitive and specific method suitable for direct analysis in biological matrices with minimal sample preparation. This is often the preferred method for complex samples like plasma and urine.

  • GC-MS: A robust technique that requires derivatization to improve the volatility of the acidic analyte. This method is a reliable alternative and can offer excellent chromatographic resolution.

Application Note 1: Quantification of this compound in Human Plasma by LC-MS/MS

This note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol is based on a straightforward protein precipitation sample preparation.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid and the internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[1][2]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.

  • Column: A reverse-phase column such as Phenomenex Kinetex C18 (30 mm × 4.6 mm, 2.6 µm) is suitable.[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A possible transition would be based on the deprotonated molecule [M-H]⁻.

3. Method Validation Parameters

The method should be validated in accordance with regulatory guidelines (e.g., FDA or EMA).[1] Key validation parameters are summarized in the table below.

Data Presentation

Table 1: Summary of LC-MS/MS Method Validation Parameters (Illustrative Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Accuracy (at LQC, MQC, HQC) 92.5% - 108.3%
Precision (RSD% at LQC, MQC, HQC) Intra-day: < 7.5%; Inter-day: < 9.8%
Recovery > 85%
Matrix Effect Minimal observed
Stability (Freeze-thaw, Bench-top, Long-term) Stable under tested conditions

LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control. Data are illustrative and should be determined experimentally.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Acetonitrile + IS (300 µL) p1->p2 p3 Vortex (30s) p2->p3 p4 Centrifuge (14,000 rpm, 10 min) p3->p4 p5 Collect Supernatant p4->p5 p6 Evaporate to Dryness p5->p6 p7 Reconstitute in Mobile Phase p6->p7 a1 Inject into LC-MS/MS p7->a1 a2 Chromatographic Separation (RP-C18) a1->a2 a3 ESI (Negative Mode) a2->a3 a4 Quantification (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for LC-MS/MS quantification of this compound in plasma.

Application Note 2: Quantification of this compound by GC-MS Following Derivatization

This note describes a gas chromatography-mass spectrometry (GC-MS) method for the quantification of this compound. Due to the low volatility of the carboxylic acid, a derivatization step is mandatory. Silylation is a common and effective approach.

Experimental Protocol

1. Sample Preparation and Derivatization (Silylation)

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the acidic compounds from the sample matrix (e.g., acidified ethyl acetate for LLE).

  • Evaporate the extraction solvent to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization reaction.[3]

  • Cool the sample to room temperature.

  • Inject an aliquot (e.g., 1 µL) into the GC-MS system.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column such as an Agilent HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 8°C/min to 150°C.

    • Ramp 2: 30°C/min to 280°C, hold for 5 minutes.[3]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the silylated derivative.

Data Presentation

Table 2: Summary of GC-MS Method Validation Parameters (Illustrative Data)

ParameterResult
Linearity Range 10 - 2000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 10 ng/mL
Limit of Detection (LOD) 3 ng/mL
Accuracy (at LQC, MQC, HQC) 90.1% - 110.5%
Precision (RSD% at LQC, MQC, HQC) Intra-day: < 8.2%; Inter-day: < 11.4%
Recovery (from extraction) > 80%

Data are illustrative and should be determined experimentally.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Sample Extraction (LLE/SPE) p2 Evaporate to Dryness p1->p2 p3 Add Silylating Reagent (BSTFA) p2->p3 p4 Heat (70°C, 30 min) p3->p4 a1 Inject into GC-MS p4->a1 a2 Chromatographic Separation (HP-5MS) a1->a2 a3 EI Ionization (70 eV) a2->a3 a4 Quantification (SIM Mode) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for GC-MS quantification of this compound.

Metabolic Pathway

While specific signaling pathways for this compound are not well-defined, its metabolism can be inferred from related phenoxyacetic acid compounds, particularly in microbial systems. The primary metabolic route involves the breakdown of the ether linkage.[4]

Metabolic_Pathway substance This compound step1_enzyme Ether Cleavage (e.g., Dioxygenase) substance->step1_enzyme intermediate1 Guaiacol (2-Methoxyphenol) step1_enzyme->intermediate1 intermediate2 Acetic Acid moiety step1_enzyme->intermediate2 step2_enzyme Hydroxylation intermediate1->step2_enzyme intermediate3 Methoxycatechol step2_enzyme->intermediate3 step3_enzyme Ring Cleavage (ortho-pathway) intermediate3->step3_enzyme products Further Metabolites step3_enzyme->products

Caption: Postulated metabolic pathway for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Methoxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxyphenoxyacetic acid is a chemical compound of interest in pharmaceutical research and development, often as a building block or impurity. A robust and reliable analytical method is crucial for its quantification in various samples. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound, providing a comprehensive protocol for researchers and drug development professionals. The method is designed to be accurate, precise, and suitable for routine analysis.

Chromatographic Conditions

The separation of this compound is achieved using a C18 stationary phase with a mobile phase consisting of an organic solvent and an acidic aqueous buffer. The acidic mobile phase ensures the analyte is in its protonated form, leading to better retention and peak shape on the nonpolar stationary phase.

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV-Vis detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v)
Gradient 40% Acetonitrile for 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 272 nm
Run Time 10 minutes

Experimental Protocols

1. Reagent and Sample Preparation

  • Mobile Phase Preparation (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase Preparation (Acetonitrile): Use HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

2. HPLC System Setup and Operation

  • Prime the HPLC system with the mobile phase components.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Set the detector wavelength to 272 nm.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions for analysis.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98-102% recovery
Precision (RSD) Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for this compound should be well-resolved from other components.

Data Presentation

The quantitative data for the analysis of this compound should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0[Insert Value]
Theoretical Plates ≥ 2000[Insert Value]
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%[Insert Value]

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) [Insert Value]
Range (µg/mL) [Insert Value]
Accuracy (% Recovery) [Insert Value]
Precision (RSD %) [Insert Value]
LOD (µg/mL) [Insert Value]
LOQ (µg/mL) [Insert Value]

Mandatory Visualization

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Diluent A->B C Filter through 0.45 µm Syringe Filter B->C D Equilibrate HPLC System C->D Prepared Sample E Inject Sample into HPLC D->E F Separate on C18 Column E->F G Detect at 272 nm F->G H Integrate Peak Area G->H Chromatogram I Quantify using Calibration Curve H->I J Report Results I->J Logical_Relationship cluster_method_development Method Development cluster_method_validation Method Validation (ICH Guidelines) cluster_routine_analysis Routine Analysis MD1 Column Selection (C18) MD2 Mobile Phase Optimization MD1->MD2 MD3 Wavelength Selection MD2->MD3 MV1 Linearity & Range MD3->MV1 Optimized Method MV2 Accuracy MV1->MV2 MV3 Precision MV1->MV3 MV4 Specificity MV1->MV4 MV5 LOD & LOQ MV1->MV5 RA1 Sample Analysis MV5->RA1 Validated Method RA2 System Suitability Testing RA1->RA2

Application Note: GC-MS Analysis of 3-Methoxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-Methoxyphenoxyacetic acid in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of this compound, a derivatization step is essential to achieve optimal chromatographic separation and detection. This protocol outlines a complete workflow, including sample preparation, derivatization, GC-MS parameters, and data analysis. The provided methodology is intended as a starting point for researchers and can be adapted for specific applications and matrices.

Introduction

This compound (3-MPAA), with the chemical formula C₉H₁₀O₄ and a molecular weight of 182.1733 g/mol , is a carboxylic acid that may be of interest in various fields, including drug development and metabolism studies.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct GC-MS analysis of polar analytes like carboxylic acids is challenging due to their poor volatility and potential for thermal degradation.[2][3][4]

To overcome these limitations, a chemical derivatization step is employed to convert the polar carboxylic acid group into a less polar and more volatile ester or silyl ester.[3][4][5][6] This application note describes a common and effective derivatization technique, silylation, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to prepare this compound for GC-MS analysis.

Experimental Protocol

This protocol provides a detailed methodology for the analysis of this compound.

Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., plasma, urine, reaction mixture). A generic liquid-liquid extraction (LLE) protocol for an aqueous matrix is described below.

  • Internal Standard Addition: To a 1 mL aliquot of the sample, add a known concentration of a suitable internal standard (e.g., a structurally similar compound not present in the sample, such as 4-Methoxyphenoxyacetic acid).

  • Acidification: Acidify the sample to a pH of approximately 2-3 by adding 1M HCl. This ensures that the this compound is in its protonated form.

  • Extraction: Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-5) two more times and combine the organic extracts.

  • Drying: Dry the combined organic extract by passing it through anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The resulting residue contains the extracted this compound.

Derivatization (Silylation)
  • To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[7]

  • Add 100 µL of a suitable solvent, such as pyridine or acetonitrile.

  • Securely cap the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[7][8]

  • Cool the reaction mixture to room temperature before injection into the GC-MS system.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis can be performed using a calibration curve prepared with derivatized standards of this compound. The mass spectrum of the derivatized analyte will show characteristic fragment ions that can be used for identification and quantification.

Table 1: Hypothetical Quantitative Data for GC-MS Analysis of Derivatized this compound

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
3-MPAA-TMS15.8254 (M+)239181
IS-TMS16.5TBDTBDTBD

Note: The m/z values are hypothetical and based on the expected trimethylsilyl (TMS) derivative. The molecular ion (M+) of the TMS derivative of this compound (C₁₂H₁₈O₄Si) would be 254.28. The fragment ions would need to be confirmed experimentally.

Table 2: Hypothetical Calibration Curve Data

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.10.052
0.50.248
1.00.510
5.02.53
10.05.05
0.9995

Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify (pH 2-3) Add_IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Dry_Evap Dry & Evaporate Organic Extract LLE->Dry_Evap Add_Reagent Add BSTFA & Solvent Dry_Evap->Add_Reagent Heat Heat (60-70°C) Add_Reagent->Heat GC_Inject Inject into GC-MS Heat->GC_Inject GC_Sep GC Separation GC_Inject->GC_Sep MS_Detect MS Detection GC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Quant Quantification Integration->Quant

References

Application Notes and Protocols for 3-Methoxyphenoxyacetic Acid as a Research Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-Methoxyphenoxyacetic acid as a research standard. This document outlines its physicochemical properties, applications, and detailed protocols for its use in analytical and synthetic chemistry.

Introduction

This compound (CAS No. 2088-24-6) is a member of the phenoxyacetic acid class of organic compounds. Due to its defined structure and properties, it serves as an excellent research standard in various scientific disciplines. Its applications are particularly relevant in the fields of agriculture, analytical chemistry, and as a starting material in organic synthesis. As a synthetic auxin, it is also valuable for studies in plant physiology and herbicide development.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research standard is crucial for its proper handling, storage, and application. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 2088-24-6[1][3][4][5]
Molecular Formula C₉H₁₀O₄[1][3][4][5]
Molecular Weight 182.17 g/mol [5]
IUPAC Name 2-(3-methoxyphenoxy)acetic acid[3]
Appearance White to off-white or pale cream crystalline solid/powder[1][3]
Melting Point 113-122 °C[3]
Solubility Soluble in organic solvents, limited solubility in water.[1]
Storage Store at room temperature or 2-8°C in a well-closed container.[1]

Applications as a Research Standard

This compound is a versatile compound with several key applications as a research standard:

  • Analytical Method Development: It can be used as a reference standard for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of phenoxyacetic acids in various matrices.

  • Plant Growth Regulator Studies: As a synthetic auxin, it is employed in studies investigating plant growth regulation, hormonal signaling pathways, and for screening new herbicidal compounds.[1][2]

  • Starting Material in Organic Synthesis: It serves as a well-characterized starting material for the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents.

  • Metabolite Identification: In drug metabolism studies, it can be used as a reference standard to identify potential metabolites of larger drug candidates that contain the this compound moiety.

Experimental Protocols

The following are detailed protocols for common applications of this compound as a research standard.

Preparation of a Standard Stock Solution for Analytical Quantification

This protocol describes the preparation of a standard stock solution for use in analytical techniques like HPLC or GC-MS.

Materials:

  • This compound (of known purity)

  • Methanol (HPLC grade)

  • Volumetric flask (Class A)

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Add approximately 5 mL of methanol to the flask.

  • Sonicate the flask for 5-10 minutes to ensure complete dissolution of the solid.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask until the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • This stock solution (e.g., 1 mg/mL) can be used to prepare a series of calibration standards by serial dilution.

G cluster_prep Standard Solution Preparation Workflow weigh Weigh this compound dissolve Dissolve in Methanol weigh->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate cool Cool to Room Temperature sonicate->cool dilute Dilute to Final Volume cool->dilute mix Mix Thoroughly dilute->mix store Store Appropriately mix->store

Caption: Workflow for preparing a standard stock solution.

Synthesis of this compound Research Standard

This protocol is adapted from general methods for the synthesis of phenoxyacetic acid derivatives and can be used to prepare this compound in the laboratory.

Materials:

  • 3-Methoxyphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl, dilute)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyphenol in a solution of NaOH in a water/ethanol mixture with stirring.

  • In a separate vessel, neutralize chloroacetic acid with a NaOH solution in an ice bath to form sodium chloroacetate.

  • Slowly add the sodium chloroacetate solution to the 3-methoxyphenolate solution with continuous stirring.

  • Heat the reaction mixture to reflux for several hours to allow the Williamson ether synthesis to proceed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with dilute HCl to a pH of 1-2 to precipitate the this compound.

  • Collect the precipitate by filtration and wash with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure research standard.

HPLC Method for the Analysis of this compound

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure the analyte is in its protonated form.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the standard (typically in the range of 220-280 nm).

  • Column Temperature: 30 °C.

Procedure:

  • Prepare a series of calibration standards from the stock solution of this compound.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the unknown samples for analysis.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

G cluster_hplc General HPLC Analysis Workflow start Prepare Mobile Phase and Standards equilibrate Equilibrate HPLC System start->equilibrate inject_standards Inject Calibration Standards equilibrate->inject_standards generate_curve Generate Calibration Curve inject_standards->generate_curve inject_samples Inject Samples generate_curve->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data quantify Quantify Analyte acquire_data->quantify

Caption: Workflow for a typical HPLC analysis.

Signaling Pathway

As a synthetic auxin, this compound is expected to mimic the action of the natural plant hormone indole-3-acetic acid (IAA). The generalized signaling pathway for auxins is depicted below.

G cluster_pathway Generalized Auxin Signaling Pathway Auxin This compound (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes interaction Ub Ubiquitin TIR1_AFB->Ub recruits E3 ligase ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Ub->Aux_IAA ubiquitinates Response Plant Growth Response Gene_Expression->Response

Caption: Simplified diagram of the auxin signaling pathway.

This pathway illustrates that in the presence of an auxin like this compound, the TIR1/AFB receptor is activated, leading to the ubiquitination and subsequent degradation of Aux/IAA repressor proteins. This degradation releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, ultimately leading to a physiological response in the plant.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

By following these application notes and protocols, researchers can effectively and safely utilize this compound as a research standard in their studies.

References

Application of 3-Methoxyphenoxyacetic Acid in Plant Biology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenoxyacetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class of molecules. Structurally similar to the natural plant hormone auxin (indole-3-acetic acid, IAA) and synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D), it is recognized for its activity as a plant growth regulator. Compounds of this class typically mimic the effects of auxin, influencing a wide range of physiological processes in plants, from cell elongation and division to root development and tropic responses. At high concentrations, these synthetic auxins can overload the plant's hormonal regulation, leading to uncontrolled growth and ultimately, herbicidal effects. This dual functionality makes this compound and related compounds valuable tools in both fundamental plant biology research and in the development of new agrochemicals.

These application notes provide an overview of the potential uses of this compound in plant biology, along with detailed protocols for its characterization.

Mechanism of Action: The Auxin Signaling Pathway

This compound, as a synthetic auxin, is presumed to exert its biological effects by co-opting the natural auxin signaling pathway. The core of this pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.

In the absence of auxin, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When auxin concentrations increase, the hormone acts as a molecular glue, stabilizing the interaction between the TIR1/AFB protein and the Aux/IAA repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the transcription of genes that drive auxin-mediated physiological responses. Synthetic auxins like this compound are thought to bind to the TIR1/AFB co-receptor in a similar manner to IAA, initiating this signaling cascade.

cluster_low_auxin Low Auxin cluster_high_auxin High Auxin / this compound AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low Inhibits Gene_low Auxin-Responsive Gene ARF_low->Gene_low Repressed Auxin Auxin or This compound TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB AuxIAA_high Aux/IAA Repressor TIR1_AFB->AuxIAA_high Binds SCF SCF E3 Ligase AuxIAA_high->SCF Targeted to Proteasome 26S Proteasome AuxIAA_high->Proteasome Degradation SCF->AuxIAA_high Ubiquitination ARF_high ARF Transcription Factor Gene_high Auxin-Responsive Gene ARF_high->Gene_high Activates Transcription Response Physiological Response Gene_high->Response

Caption: Simplified Auxin Signaling Pathway.

Data Presentation

The following tables are templates for summarizing quantitative data from experiments with this compound. Researchers should populate these tables with their own experimental results.

Table 1: Effect of this compound on Arabidopsis thaliana Root Elongation

Concentration (µM)Average Primary Root Length (mm) ± SD% Inhibition of Root Growth
0 (Control)0
0.01
0.1
1
10
100

Table 2: Effect of this compound on the Expression of Auxin-Responsive Genes

Gene NameFold Change (vs. Control) at 0.1 µMFold Change (vs. Control) at 1 µMFold Change (vs. Control) at 10 µM
IAA1
IAA5
GH3.3
SAUR19

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the auxin-like activity of this compound.

Protocol 1: Arabidopsis thaliana Root Elongation Assay

This protocol is a standard method to assess the auxin-like or herbicidal activity of a compound by measuring its effect on the primary root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Phytagel™ or Agar

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (100 mm x 15 mm)

  • Micropipettes and sterile tips

  • Sterile water

  • 70% (v/v) Ethanol

  • 20% (v/v) Bleach solution with 0.1% (v/v) Triton X-100

  • Growth chamber with controlled light and temperature

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Growth Medium:

    • Prepare MS medium containing 1% (w/v) sucrose and adjust the pH to 5.7.

    • Add 0.8% (w/v) agar and autoclave.

    • Allow the medium to cool to approximately 50-60°C in a water bath.

    • Add the this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

    • Pour approximately 25 mL of the medium into each sterile petri dish and allow it to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a solution of 20% bleach and 0.1% Triton X-100.

    • Rinse the seeds 4-5 times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Aseptically place 10-15 seeds in a row on the surface of the prepared agar plates.

  • Incubation and Growth:

    • Seal the petri dishes with breathable tape and place them vertically in a growth chamber.

    • Maintain a photoperiod of 16 hours light / 8 hours dark at a constant temperature of 22°C.

  • Data Collection and Analysis:

    • After 5-7 days of growth, remove the plates from the growth chamber.

    • Scan the plates at high resolution.

    • Measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment.

    • Determine the percentage of root growth inhibition relative to the control for each concentration.

    • Plot the percentage of inhibition against the logarithm of the concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration that causes 50% inhibition of root growth).

start Start prep_stock Prepare Stock Solution of this compound start->prep_stock sterilize_seeds Surface Sterilize Arabidopsis Seeds start->sterilize_seeds prep_media Prepare MS Agar Plates with Varying Concentrations prep_stock->prep_media plate_seeds Plate Seeds on Prepared Media prep_media->plate_seeds stratify Stratify Seeds (4°C for 2-3 days) sterilize_seeds->stratify stratify->plate_seeds incubate Incubate Vertically (22°C, 16h light/8h dark) plate_seeds->incubate measure Scan Plates and Measure Primary Root Length incubate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for Arabidopsis Root Elongation Assay.
Protocol 2: Gene Expression Analysis using qRT-PCR

This protocol details the methodology for analyzing the effect of this compound on the expression of early auxin-responsive genes in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seedlings (grown hydroponically or on MS agar plates for 7-10 days)

  • This compound stock solution (10 mM in DMSO)

  • Liquid MS medium

  • Sterile flasks or multi-well plates

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Primers for target genes (e.g., IAA1, IAA5, GH3.3, SAUR19) and a reference gene (e.g., ACTIN2)

Methodology:

  • Seedling Growth and Treatment:

    • Grow Arabidopsis thaliana seedlings in liquid MS medium for 7-10 days under a 16h light/8h dark photoperiod at 22°C with gentle shaking.

    • Prepare treatment solutions by diluting the this compound stock solution in liquid MS medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a mock treatment with the same concentration of DMSO as the highest test concentration.

    • Replace the growth medium with the treatment solutions and incubate for 1-3 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest whole seedlings, blot dry, and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reactions by mixing the cDNA template, forward and reverse primers for the target and reference genes, SYBR Green master mix, and nuclease-free water.

    • Perform the qPCR on a real-time PCR system using a standard thermal cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

    • Run each sample in triplicate.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).

    • Calculate the relative expression levels using the 2-ΔΔCt method, where ΔΔCt = ΔCttreated - ΔCtcontrol.

    • Present the results as fold change in gene expression relative to the mock-treated control.

Conclusion

This compound serves as a valuable tool for investigating auxin biology and for the potential development of novel herbicides. Its structural similarity to natural and synthetic auxins suggests a mode of action that involves the canonical auxin signaling pathway. The protocols provided herein offer standardized methods for characterizing its biological activity in terms of plant growth inhibition and gene expression regulation. Researchers are encouraged to adapt these protocols and data presentation templates to their specific experimental needs and to further elucidate the precise molecular interactions and physiological consequences of this compound application in various plant species.

Application Notes and Protocols: 3-Methoxyphenoxyacetic Acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 3-methoxyphenoxyacetic acid as a versatile precursor in organic synthesis. The following sections highlight its application in the synthesis of key chemical intermediates, namely acetohydrazides and benzofuranones, which are valuable scaffolds in medicinal chemistry and drug discovery.

Application 1: Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

2-(3-Methoxyphenoxy)acetohydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds with potential biological activities. It is prepared from this compound via a two-step process involving esterification followed by hydrazinolysis.

Experimental Workflow

cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 3-MPA This compound Ester Ethyl 3-Methoxyphenoxyacetate 3-MPA->Ester Ethanol, H₂SO₄ (cat.) Reflux Hydrazide 2-(3-Methoxyphenoxy)acetohydrazide Ester_ref Ethyl 3-Methoxyphenoxyacetate Ester_ref->Hydrazide Hydrazine Hydrate Methanol, Reflux

Caption: Synthetic workflow for the preparation of 2-(3-Methoxyphenoxy)acetohydrazide.

Quantitative Data
StepReactantsSolventCatalystReaction TimeTemperatureYield (%)
Esterification This compound, Ethanol (excess)EthanolH₂SO₄ (conc.)4-6 hoursReflux~90-95
Hydrazinolysis Ethyl 3-methoxyphenoxyacetate, Hydrazine hydrateMethanol-2-4 hoursReflux~85-90
Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Methoxyphenoxyacetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10.0 g, 54.9 mmol) in absolute ethanol (100 mL).

  • Acid Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-methoxyphenoxyacetate as an oil.

  • Purification: The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Protocol 2: Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve ethyl 3-methoxyphenoxyacetate (10.0 g, 47.6 mmol) in methanol (100 mL).

  • Hydrazine Addition: Add hydrazine hydrate (80% solution, 5.95 g, 95.2 mmol) dropwise to the solution with stirring.

  • Reflux: Heat the mixture to reflux for 2-4 hours. The formation of a white precipitate may be observed.

  • Work-up: Cool the reaction mixture in an ice bath.

  • Isolation: Collect the precipitated solid by filtration, wash with cold methanol, and dry under vacuum to yield 2-(3-methoxyphenoxy)acetohydrazide as a white solid.

  • Characterization: The product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[1]

Application 2: Intramolecular Cyclization to Synthesize 6-Methoxybenzofuran-3(2H)-one

This compound can undergo intramolecular Friedel-Crafts acylation to form 6-methoxybenzofuran-3(2H)-one, a key intermediate in the synthesis of various biologically active molecules, including G-protein coupled receptor 40 (GPR40) agonists.[2]

Reaction Pathway

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Intramolecular Cyclization 3-MPA This compound AcylChloride 3-Methoxyphenoxyacetyl chloride 3-MPA->AcylChloride Thionyl Chloride or Oxalyl Chloride DCM, 0°C to RT Benzofuranone 6-Methoxybenzofuran-3(2H)-one AcylChloride_ref 3-Methoxyphenoxyacetyl chloride AcylChloride_ref->Benzofuranone Lewis Acid (e.g., AlCl₃) DCM, 0°C to RT

Caption: Pathway for the synthesis of 6-Methoxybenzofuran-3(2H)-one.

Quantitative Data
StepReactantsReagent(s)SolventTemperatureYield (%)
Acyl Chloride Formation This compoundThionyl chloride or Oxalyl chlorideDCM0°C to RT>95
Intramolecular Cyclization 3-Methoxyphenoxyacetyl chlorideAluminum chloride (AlCl₃)DCM0°C to RT~60-70
Experimental Protocol

Protocol 3: Synthesis of 6-Methoxybenzofuran-3(2H)-one

  • Acyl Chloride Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend this compound (5.0 g, 27.4 mmol) in dry dichloromethane (DCM, 50 mL).

    • Cool the suspension to 0°C in an ice bath.

    • Add oxalyl chloride (2.6 mL, 30.2 mmol) dropwise, followed by a catalytic amount of dry N,N-dimethylformamide (DMF, 1-2 drops).

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases. The resulting solution of 3-methoxyphenoxyacetyl chloride is used directly in the next step.

  • Intramolecular Friedel-Crafts Cyclization:

    • In a separate flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (4.4 g, 32.9 mmol) in dry DCM (50 mL) and cool to 0°C.

    • Add the solution of 3-methoxyphenoxyacetyl chloride dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction by TLC.

    • Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid (10 mL).

    • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Washing: Combine the organic layers and wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-methoxybenzofuran-3(2H)-one as a solid.

References

Application Notes and Protocols for Testing the Efficacy of 3-Methoxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of 3-Methoxyphenoxyacetic acid's efficacy, with a primary focus on its potential anti-inflammatory properties. The protocols outlined below detail a tiered experimental approach, beginning with broad in vitro screening assays to establish biological activity, followed by mechanistic studies to elucidate the mode of action, and culminating in in vivo models to assess efficacy in a physiological context.

Part 1: In Vitro Efficacy Screening

Initial in vitro assays are crucial for determining the potential of this compound as an anti-inflammatory agent. These assays are cost-effective, high-throughput, and provide foundational data on the compound's biological activity.[1][2]

Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation.[2] This assay measures the ability of this compound to inhibit heat-induced protein denaturation.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a 0.2% solution of bovine serum albumin (BSA) in Tris-buffered saline (pH 6.8).

  • In a 96-well plate, add varying concentrations of this compound to the BSA solution.

  • A control group should contain the BSA solution and the solvent vehicle. A positive control group should contain a known anti-inflammatory drug like Diclofenac sodium.[3]

  • Incubate the plate at 37°C for 20 minutes.

  • Induce denaturation by incubating the plate at 72°C for 5 minutes.

  • After cooling, measure the absorbance (turbidity) at 660 nm using a microplate reader.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Principle: The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane. Preventing the release of lysosomal enzymes from activated neutrophils at the site of inflammation is a key mechanism of anti-inflammatory drugs.

Protocol:

  • Obtain fresh human blood and prepare a 10% v/v suspension of red blood cells in isotonic buffer (pH 7.4).

  • In separate tubes, add varying concentrations of this compound, the solvent vehicle (control), and a standard drug (e.g., Diclofenac sodium).

  • Add the HRBC suspension to each tube and incubate at 56°C for 30 minutes in a water bath.

  • Centrifuge the tubes at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released due to hemolysis.

  • Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]

Data Presentation: In Vitro Screening
Assay Concentration (µg/mL) % Inhibition/Protection (Mean ± SD) IC50 (µg/mL)
Protein Denaturation 10
50
100
250
500
HRBC Membrane Stabilization 10
50
100
250
500
Diclofenac Sodium (Standard) 100

IC50 values to be calculated from the dose-response curves.

Part 2: Mechanistic In Vitro Assays

Following initial screening, these assays will help to elucidate the potential mechanism of action of this compound.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

Principle: Many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins.[1] Similarly, LOX enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators.[4][5]

Protocol:

  • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

  • Prepare various concentrations of this compound.

  • Follow the manufacturer's instructions for the assay, which typically involves the colorimetric measurement of a product of the enzymatic reaction.

  • Run parallel assays for both COX-1 and COX-2 to determine selectivity.

  • Similarly, use a 5-LOX inhibitor screening kit to assess the compound's effect on the lipoxygenase pathway.

  • Include appropriate positive controls for each enzyme (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).

Nitric Oxide (NO) Scavenging Assay in Macrophages

Principle: Overproduction of nitric oxide by activated macrophages contributes to inflammation. This assay will determine if this compound can reduce NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Protocol:

  • Culture RAW 264.7 cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure absorbance at 540 nm.

  • A known iNOS inhibitor (e.g., L-NAME) should be used as a positive control.

Data Presentation: Mechanistic In Vitro Assays
Assay Concentration (µM) % Inhibition (Mean ± SD) IC50 (µM)
COX-1 Inhibition
COX-2 Inhibition
5-LOX Inhibition
NO Production in LPS-stimulated RAW 264.7 cells

IC50 values to be calculated from the dose-response curves.

Part 3: In Vivo Efficacy Models

In vivo studies are essential to confirm the anti-inflammatory activity of this compound in a complex biological system.[6][7]

Carrageenan-Induced Paw Edema in Rodents

Principle: This is a widely used and well-characterized model of acute inflammation.[7][8] Injection of carrageenan into the paw induces a biphasic inflammatory response.

Protocol:

  • Acclimatize male Wistar rats or Swiss albino mice for one week.

  • Divide the animals into groups: Vehicle control, this compound (at least 3 doses), and a standard drug (e.g., Indomethacin).

  • Measure the initial paw volume of each animal using a plethysmometer.

  • Administer the vehicle, this compound, or standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation: Carrageenan-Induced Paw Edema
Treatment Group Dose (mg/kg) Paw Volume (mL) at 1h (Mean ± SD) Paw Volume (mL) at 3h (Mean ± SD) % Inhibition of Edema at 3h
Vehicle Control -0
This compound
This compound
This compound
Indomethacin (Standard) 10

Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Efficacy protein_denaturation Protein Denaturation Assay cox_lox COX/LOX Inhibition Assays protein_denaturation->cox_lox Positive Hit hrbc HRBC Membrane Stabilization hrbc->cox_lox Positive Hit no_assay Nitric Oxide Scavenging cox_lox->no_assay paw_edema Carrageenan-Induced Paw Edema no_assay->paw_edema Promising Candidate start This compound start->protein_denaturation start->hrbc G lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb Activation cox2 COX-2 nfkb->cox2 Upregulation inos iNOS nfkb->inos Upregulation prostaglandins Prostaglandins cox2->prostaglandins no Nitric Oxide inos->no inflammation Inflammation prostaglandins->inflammation no->inflammation test_compound This compound test_compound->nfkb Inhibition? test_compound->cox2 Inhibition?

References

Application Notes and Protocols for the Isolation of 3-Methoxyphenoxyacetic Acid from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenoxyacetic acid (3-MOPAA) is a phenoxyacetic acid derivative that has been identified as a phytotoxin produced by the plant pathogenic fungus Rhizoctonia solani. Specifically, it has been isolated from the AG-3 TB subgroup of this fungus, which is responsible for tobacco target spot disease.[1][2][3] As a derivative of phenylacetic acid (PAA), a known natural auxin, 3-MOPAA is of interest for its biological activity and its potential role in plant-pathogen interactions.[1][4][5] Understanding the isolation and purification of this compound is crucial for further studies into its mechanism of action, potential herbicidal properties, and as a target for developing disease-resistant plant varieties.

This document provides a detailed protocol for the isolation and identification of 3-MOPAA from a fungal culture of Rhizoctonia solani AG-3 TB, based on published scientific literature.

Data Presentation

While specific quantitative data on the yield and purity of 3-MOPAA from natural sources is not extensively reported in the literature, the biological activity of the purified compound has been assessed. The following table summarizes the phytotoxic effect of isolated compounds from R. solani AG-3 TB on tobacco leaves.

Compound FractionPathogenicity to Tobacco Leaves (Lesion Diameter in cm)
Compound 1No pathogenicity
Compound 2No pathogenicity
Compound 3 (Containing 3-MOPAA) 0.9341
Compound 4Weak pathogenicity
Data from thin-layer chromatography separation of toxin extract from Rhizoctonia solani AG-3 TB.[2]

Experimental Protocols

This section details the methodology for the isolation, purification, and identification of this compound from a culture of Rhizoctonia solani AG-3 TB.

Fungal Culture and Toxin Production
  • Strain Activation: Activate an isolated and purified strain of Rhizoctonia solani AG-3 TB (e.g., strain YC-9) on a Potato Dextrose Agar (PDA) medium at 28°C for 3 days.

  • Inoculation and Culture: Transfer 10 pieces of the pathogen-containing PDA (5 mm in diameter) into a suitable liquid medium (e.g., Richard's medium).

  • Incubation: Culture the fungus at 28°C in the dark for 15 days. To ensure proper aeration and distribution of the fungus, shake the culture every 12 hours.

Extraction of Crude Toxin
  • Filtration: After the incubation period, separate the fungal mycelia from the culture broth by filtering through three layers of medium-speed qualitative filter paper using a vacuum suction bottle.

  • Activated Carbon Adsorption: Use activated carbon adsorption for the extraction of the toxin from the culture filtrate.[1]

  • Concentration: Evaporate the toxin extraction to 1/10 of its original volume using a rotary evaporator.

Purification of 3-MOPAA

3.1. Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use a silica gel plate (10 cm x 10 cm) and activate it in an oven at 60°C for 15 minutes.

  • Sample Application: Spot the concentrated toxin extract onto the TLC plate.

  • Development: Develop the chromatogram using a solvent system of 95% ethanol: concentrated ammonia water: ethyl acetate in a 10:1:1 ratio.[2]

  • Visualization and Fraction Collection: Visualize the separated compounds under UV light. Scrape the band corresponding to the active compound (identified through bioassay) for further purification.

3.2. High-Performance Liquid Chromatography (HPLC)

  • Column: Utilize a C18 reverse-phase HPLC column.

  • Mobile Phase: A typical mobile phase for the separation of phenoxyacetic acids consists of a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.01% formic acid or phosphoric acid) to improve peak shape.[6][7]

  • Detection: Monitor the elution at a wavelength of approximately 210 nm or 260 nm.[8][9]

  • Fraction Collection: Collect the peaks corresponding to the purified 3-MOPAA using a preparative HPLC system.

  • Purity Check: Re-inject the collected fraction into an analytical HPLC to confirm the purity of the compound, which should appear as a single peak.[1]

Structural Identification

4.1. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a sample pellet using the KBr compression method. Mix approximately 1.8 mg of the pure toxin with KBr, grind it into a fine powder, and press it into a thin diaphragm using a tablet machine.

  • Analysis: Obtain the IR spectrum of the sample. Key characteristic peaks for this compound would include those corresponding to the carboxylic acid O-H stretch, C=O stretch, aromatic C=C stretches, and C-O ether stretches.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3).

  • Analysis: Record the 1H NMR and 13C NMR spectra. The chemical shifts and coupling constants will provide detailed information about the structure of the molecule, confirming the presence of the methoxy group, the phenoxy ring, and the acetic acid side chain.[10][11]

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_identification Identification fungal_strain Rhizoctonia solani AG-3 TB culture_medium Liquid Culture (15 days, 28°C) fungal_strain->culture_medium filtration Filtration culture_medium->filtration adsorption Activated Carbon Adsorption filtration->adsorption concentration Concentration adsorption->concentration tlc Thin-Layer Chromatography concentration->tlc hplc Preparative HPLC tlc->hplc ir IR Spectroscopy hplc->ir nmr NMR Spectroscopy hplc->nmr identification 3-MOPAA Structure Confirmation ir->identification nmr->identification auxin_signaling_pathway cluster_perception Auxin Perception cluster_degradation Protein Degradation cluster_transcription Transcriptional Regulation PAA Phenylacetic Acid (PAA) or 3-MOPAA TIR1_AFB TIR1/AFB Receptors PAA->TIR1_AFB Binds to SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Forms Aux_IAA Aux/IAA Repressors Aux_IAA->SCF_TIR1_AFB Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses SCF_TIR1_AFB->Proteasome Targets for Degradation Proteasome->Aux_IAA Degrades AuxRE Auxin Response Elements (AuxRE) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Regulates

References

Application Notes and Protocols for the Derivatization of 3-Methoxyphenoxyacetic Acid for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 3-Methoxyphenoxyacetic acid to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a critical step to improve the volatility, thermal stability, and detectability of this analyte.

Part 1: Derivatization for GC-MS Analysis

For GC-MS analysis, the polar carboxylic acid group of this compound must be derivatized to increase its volatility and reduce peak tailing. The two primary methods are silylation and esterification.

Silylation using BSTFA/TMCS

Silylation involves replacing the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is a common and effective reagent for this purpose.

Experimental Protocol: Silylation of this compound

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of this compound or its extract into a reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylation reagents are moisture-sensitive[1][2].

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the dried sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds.

  • Heat the mixture at 70°C for 30 minutes in a heating block or oven[3].

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

Esterification converts the carboxylic acid to its corresponding methyl ester, which is more volatile. BF3-Methanol is a widely used reagent for this purpose.

Experimental Protocol: Methyl Esterification of this compound

Materials:

  • This compound standard or sample extract

  • 14% Boron Trifluoride in Methanol (BF3-Methanol) solution

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place a known amount of the dried this compound sample into a reaction vial.

  • Reagent Addition: Add 200 µL of 14% BF3-Methanol solution to the vial[2].

  • Reaction: Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath[2].

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.

  • Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Centrifuge for 5 minutes to separate the layers.

  • Drying and Analysis: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

Part 2: Derivatization for HPLC Analysis

For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore, enhancing UV or fluorescence detection, respectively. This is particularly useful for achieving low detection limits.

UV Derivatization with p-Bromophenacyl Bromide (p-BPB)

p-BPB reacts with carboxylic acids to form p-bromophenacyl esters, which are strongly UV-absorbent.

Experimental Protocol: UV Derivatization of this compound

Materials:

  • This compound standard or sample extract

  • p-Bromophenacyl Bromide (p-BPB) solution in acetonitrile

  • Crown ether (e.g., 18-crown-6) as a catalyst

  • Potassium Carbonate (K2CO3), anhydrous powder

  • Acetonitrile (HPLC grade)

  • Reaction vials with screw caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place the dried this compound sample in a reaction vial.

  • Reagent Addition: Add 200 µL of a 5 mg/mL solution of p-BPB in acetonitrile.

  • Add a catalytic amount of 18-crown-6 and a small scoop of anhydrous K2CO3.

  • Reaction: Cap the vial and heat at 80°C for 30 minutes.

  • Analysis: After cooling, the reaction mixture can be directly injected into the HPLC system, or the solvent can be evaporated and the residue reconstituted in the mobile phase.

Fluorescence Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

Br-Mmc is a fluorescent labeling reagent that reacts with carboxylic acids to form highly fluorescent esters, enabling sensitive detection.

Experimental Protocol: Fluorescence Derivatization of this compound

Materials:

  • This compound standard or sample extract

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) solution in acetone

  • 18-crown-6 ether

  • Potassium Carbonate (K2CO3), anhydrous powder

  • Acetone (HPLC grade)

  • Reaction vials with screw caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Ensure the sample of this compound in the reaction vial is completely dry.

  • Reagent Addition: Dissolve the sample in 200 µL of acetone. Add a molar excess of Br-Mmc solution in acetone.

  • Add a catalytic amount of 18-crown-6 and a small amount of anhydrous K2CO3.

  • Reaction: Heat the mixture at 60°C for 30-60 minutes.

  • Analysis: After cooling, the solution containing the fluorescently labeled this compound can be injected directly into the HPLC system.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the derivatization and analysis of carboxylic acids using the described methods. Please note that direct quantitative data for this compound is limited in the literature; therefore, these values are based on the analysis of structurally similar compounds and should be validated for the specific application.

Derivatization MethodAnalytical TechniqueTypical Linearity (R²)Typical LODTypical LOQTypical Recovery (%)Reference
Silylation (BSTFA/TMCS) GC-MS> 0.990.5 - 10 ng/mL1.5 - 25 ng/mL90 - 110[3]
Esterification (BF3-Methanol) GC-MS> 0.991 - 20 ng/mL3 - 50 ng/mL85 - 105[4]
UV Derivatization (p-BPB) HPLC-UV> 0.9910 - 50 ng/mL30 - 150 ng/mL92 - 108[5]
Fluorescence Derivatization (Br-Mmc) HPLC-FLD> 0.9990.1 - 5 ng/mL0.3 - 15 ng/mL95 - 110[6]

Visualizations

GC_Derivatization_Workflow cluster_silylation Silylation Workflow (BSTFA/TMCS) cluster_esterification Esterification Workflow (BF3-Methanol) start_s Dried Sample of This compound reagents_s Add Pyridine/Acetonitrile + BSTFA/TMCS start_s->reagents_s react_s Heat at 70°C for 30 min reagents_s->react_s cool_s Cool to Room Temperature react_s->cool_s analysis_s GC-MS Analysis cool_s->analysis_s start_e Dried Sample of This compound reagents_e Add BF3-Methanol start_e->reagents_e react_e Heat at 60°C for 30 min reagents_e->react_e extract_e Extract with Hexane react_e->extract_e dry_e Dry with Na2SO4 extract_e->dry_e analysis_e GC-MS Analysis dry_e->analysis_e

Caption: Workflow for GC-MS derivatization of this compound.

HPLC_Derivatization_Workflow cluster_uv UV Derivatization Workflow (p-BPB) cluster_fluorescence Fluorescence Derivatization Workflow (Br-Mmc) start_uv Dried Sample of This compound reagents_uv Add p-BPB, 18-crown-6, and K2CO3 in Acetonitrile start_uv->reagents_uv react_uv Heat at 80°C for 30 min reagents_uv->react_uv analysis_uv HPLC-UV Analysis react_uv->analysis_uv start_f Dried Sample of This compound reagents_f Add Br-Mmc, 18-crown-6, and K2CO3 in Acetone start_f->reagents_f react_f Heat at 60°C for 30-60 min reagents_f->react_f analysis_f HPLC-FLD Analysis react_f->analysis_f

Caption: Workflow for HPLC derivatization of this compound.

References

Troubleshooting & Optimization

troubleshooting low yield in 3-Methoxyphenoxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methoxyphenoxyacetic Acid Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges, particularly low yield, encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound? A1: The most common laboratory synthesis for this compound is a variation of the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide from a haloacetic acid (commonly chloroacetic acid) by the 3-methoxyphenoxide ion.[1][3] The phenoxide is generated in-situ by deprotonating 3-methoxyphenol with a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4]

Q2: What are the most critical factors affecting the yield of the reaction? A2: Several factors can significantly impact the final yield. The most critical are:

  • Completeness of Deprotonation: Ensuring the 3-methoxyphenol is fully converted to its more nucleophilic phenoxide form is crucial.

  • Reaction Temperature and Time: The reaction typically requires heating to proceed at a reasonable rate, but excessive heat can promote side reactions.[1] Reaction times can range from 1 to 8 hours.[1][2]

  • Choice of Solvent: Protic or nucleophilic solvents can compete with the phenoxide, reducing yield.[5] Apolar and protic solvents tend to slow the reaction rate.[1]

  • Side Reactions: Competition from side reactions, such as elimination or C-alkylation on the aromatic ring, can consume reactants and lower the yield of the desired O-alkylated product.[1]

Q3: How can I monitor the progress of the synthesis? A3: The most effective method for monitoring the reaction is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (3-methoxyphenol), you can observe the disappearance of the reactants and the appearance of the product spot. This allows you to determine when the reaction has reached completion and avoid unnecessarily long reaction times which might lead to byproduct formation.[6]

Q4: What is a standard workup and purification procedure for this synthesis? A4: A typical workup involves cooling the reaction mixture, diluting it with water, and then acidifying it with a strong acid like hydrochloric acid (HCl) to a pH of 1-2.[7] This protonates the carboxylate group, causing the this compound to precipitate as a solid. The crude product can then be collected by filtration.[4] For higher purity, the product can be recrystallized, often from hot water or an aqueous ethanol mixture.[4][8] An alternative purification involves a liquid-liquid extraction, where the acidified product is extracted into an organic solvent, which is then washed and evaporated.[4]

Troubleshooting Guide for Low Yield

Problem 1: My yield is very low, and TLC analysis shows a significant amount of unreacted 3-methoxyphenol.

  • Potential Cause 1: Incomplete Deprotonation. The 3-methoxyphenoxide ion is the active nucleophile, not the neutral phenol. If the base is insufficient or not strong enough, the reaction will not proceed efficiently.

    • Recommended Solution: Ensure you are using at least one molar equivalent of a strong base (e.g., NaOH, KOH) relative to the 3-methoxyphenol. Check the purity and concentration of your base.

  • Potential Cause 2: Insufficient Reaction Time or Temperature. The Williamson ether synthesis can be slow, especially at lower temperatures.[1]

    • Recommended Solution: Increase the reaction time and monitor progress using TLC until the 3-methoxyphenol spot has disappeared. If the reaction is still slow, consider increasing the temperature to 90-100°C.[1][2][4] Laboratory syntheses are often conducted at these temperatures for 1 to 8 hours.[1]

  • Potential Cause 3: Poor Reagent Quality. Impurities in the 3-methoxyphenol, chloroacetic acid, or base can inhibit the reaction.

    • Recommended Solution: Use reagents of high purity. If necessary, purify the starting materials before use.

Problem 2: My final product yield is low, and the crude material shows multiple spots on the TLC plate.

  • Potential Cause 1: Side Reactions. The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired oxygen (O-alkylation), leading to isomeric byproducts.[1][2]

    • Recommended Solution: Modifying reaction conditions can influence the O- versus C-alkylation ratio. Using a more polar aprotic solvent like DMF or acetonitrile may favor O-alkylation.[1] Avoid excessively high temperatures which can promote side reactions.

  • Potential Cause 2: Elimination Reaction. The base can cause an E2 elimination reaction with the alkylating agent, though this is less common with primary halides like chloroacetic acid.[5][9]

    • Recommended Solution: Maintain a controlled temperature. While secondary and tertiary halides are more prone to elimination, ensuring the temperature does not drastically exceed 100°C can help minimize this possibility.[9][10]

Problem 3: During workup, no solid precipitates after acidifying the reaction mixture.

  • Potential Cause 1: Insufficient Acidification. The product will remain dissolved as its carboxylate salt if the solution is not acidic enough.

    • Recommended Solution: Check the pH of the solution with pH paper or a meter. Continue adding acid (e.g., 6M HCl) until the pH is confirmed to be between 1 and 2.[4][7]

  • Potential Cause 2: Product is too soluble. The product may have some solubility in the reaction mixture, especially if the volume is large or the temperature is still elevated.

    • Recommended Solution: Cool the acidified mixture in an ice bath to decrease the product's solubility.[3] If precipitation is still minimal, you can attempt to extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.[4]

Problem 4: The purified product has a low melting point or appears oily and discolored.

  • Potential Cause: Presence of Impurities. The product is contaminated with unreacted starting materials or side products.

    • Recommended Solution: The most effective method for purifying the final product is recrystallization.[4] Crystallizing the crude product from the smallest possible volume of hot water is a common and effective method.[4] If impurities persist, column chromatography can be used, though it may lead to some loss of material.

Data Presentation

Table 1: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Yield with Unreacted Starting Material Incomplete deprotonation of phenolVerify stoichiometry and purity of the base.
Insufficient reaction time or temperatureIncrease reaction time/temperature; monitor with TLC.[1]
Multiple Products Observed on TLC C-alkylation side reactionOptimize solvent and temperature to favor O-alkylation.[1]
E2 elimination side reactionMaintain controlled reaction temperature.[5][9]
No Precipitation During Acidification Insufficient acid addedAdd strong acid until pH is 1-2.[4][7]
Product is too solubleCool mixture in an ice bath or perform solvent extraction.[3]
Impure Final Product (Oily, Discolored) Contamination with starting materials/byproductsPurify by recrystallization from hot water.[4]

Table 2: Typical Reaction Parameters for Phenoxyacetic Acid Synthesis

ParameterValueRationale / Notes
Reactants 3-Methoxyphenol, Chloroacetic Acid
Base NaOH or KOH (≥1 molar equivalent)To deprotonate the phenol and neutralize the chloroacetic acid.[3][4]
Solvent Water or Water/Ethanol mixtureAcetonitrile or DMF are also effective.[1][7]
Temperature 50 - 100 °CBalances reaction rate against side product formation.[1][2]
Reaction Time 1 - 8 hoursMonitor by TLC for completion.[1]
Typical Yield 50 - 95% (laboratory scale)Yields can vary significantly based on conditions and scale.[1][2]

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol is adapted from established procedures for similar Williamson ether syntheses.[3][4][7]

  • Preparation of Sodium Chloroacetate: In a flask suitable for the reaction scale, dissolve chloroacetic acid (1.1 equivalents) in a minimal amount of water. Cool the flask in an ice-water bath. Slowly add a 30% aqueous NaOH solution dropwise with stirring until the pH of the solution is between 8 and 9.

  • Formation of Sodium 3-Methoxyphenoxide: In a separate reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve NaOH (1.0 equivalent) in water. To this solution, slowly add 3-methoxyphenol (1.0 equivalent). Stir the mixture for 20 minutes at room temperature to ensure complete formation of the phenoxide.

  • Reaction: Add the prepared sodium chloroacetate solution to the sodium 3-methoxyphenoxide solution. Heat the combined mixture to reflux (approximately 90-100°C) using a water bath or heating mantle.[4] Maintain the reflux for 2-4 hours, monitoring the reaction's progress periodically by TLC.

  • Workup and Isolation: Once the reaction is complete (as indicated by the consumption of 3-methoxyphenol), cool the flask to room temperature. Slowly and cautiously acidify the mixture by adding 6M HCl with stirring until the pH is 1-2.[7] A white precipitate of the crude product should form.

  • Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation.[3] Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with small portions of cold, dilute HCl and then with cold water.

  • Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot water to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to form purified crystals. Filter the crystals, wash with a small amount of cold water, and dry overnight in a vacuum oven.

  • Analysis: Determine the mass and melting point of the dried, purified product to assess yield and purity.

Visualizations

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification prep_base Prepare Base (e.g., NaOH soln) prep_phenoxide Form Phenoxide (3-Methoxyphenol + Base) prep_base->prep_phenoxide react Combine & Reflux (90-100°C, 2-4h) prep_phenoxide->react prep_halo Prepare Haloacetate (Chloroacetic Acid + Base) prep_halo->react cool Cool to RT react->cool acidify Acidify to pH 1-2 (with 6M HCl) cool->acidify precipitate Precipitate & Cool (Ice Bath) acidify->precipitate filter_crude Filter Crude Product precipitate->filter_crude recrystallize Recrystallize (from Hot Water) filter_crude->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure dry Dry Product filter_pure->dry

Caption: Synthesis and purification workflow for this compound.

G Troubleshooting Logic for Low Yield start Low Yield Observed check_tlc Analyze reaction TLC. Is starting material present? start->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Yes side_products Side Products Formed check_tlc->side_products No, multiple new spots workup_loss Product Loss During Workup check_tlc->workup_loss No, clean reaction but low final mass cause_time Cause: Insufficient Time/Temp incomplete_rxn->cause_time cause_base Cause: Insufficient Base incomplete_rxn->cause_base solution_time Solution: Increase Time/Temp and monitor progress. cause_time->solution_time solution_base Solution: Check base stoichiometry and purity. cause_base->solution_base cause_c_alk Cause: C-Alkylation or other side reactions side_products->cause_c_alk solution_c_alk Solution: Optimize solvent and maintain controlled temperature. cause_c_alk->solution_c_alk cause_ph Cause: Improper pH during acidification workup_loss->cause_ph cause_sol Cause: Product solubility workup_loss->cause_sol solution_ph Solution: Ensure pH is 1-2 using a meter. cause_ph->solution_ph solution_sol Solution: Use ice bath cooling or perform solvent extraction. cause_sol->solution_sol

Caption: Decision tree for diagnosing the cause of low reaction yield.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Methoxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methoxyphenoxyacetic acid. The content is designed to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid or its ester (e.g., chloroacetic acid, bromoacetic acid) by 3-methoxyphenoxide. The phenoxide is typically generated in situ by treating 3-methoxyphenol with a suitable base.

Q2: I am getting a low yield of this compound. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete deprotonation of 3-methoxyphenol: The reaction requires the formation of the phenoxide ion. If the base used is not strong enough or is used in insufficient quantity, the starting phenol will not be fully converted to the nucleophile.

  • Competing elimination reaction (E2): The haloacetic acid can undergo elimination to form glyoxylic acid, especially at higher temperatures and with sterically hindered bases.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.

  • Side reactions on the aromatic ring: Although less common under typical Williamson ether synthesis conditions, C-alkylation on the aromatic ring can occur, leading to byproducts.

  • Moisture in the reaction: Water can react with the base and reduce its effectiveness in deprotonating the phenol.

Q3: What are the common side products in the synthesis of this compound, and how can I minimize them?

A3: The primary side product of concern is the result of the E2 elimination of the haloacetic acid. To minimize its formation, it is advisable to use a primary haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) and to maintain a controlled reaction temperature. Using a non-hindered base can also favor the desired SN2 reaction over elimination. Another potential, though less common, side reaction is C-alkylation of the 3-methoxyphenoxide. This can be minimized by using polar aprotic solvents which solvate the cation of the phenoxide, making the oxygen atom a more available nucleophile.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable solvent system (eluent) should be chosen to achieve good separation between the starting materials (3-methoxyphenol and haloacetic acid) and the product (this compound). Samples of the reaction mixture can be taken at regular intervals and spotted on a TLC plate alongside the starting materials for comparison. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

Q5: What is the best way to purify the final product?

A5: After the reaction is complete, the typical workup involves neutralizing the reaction mixture and extracting the product into an organic solvent. The crude product can then be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture. If significant impurities are present, column chromatography may be necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inadequate Base: The base is not strong enough or used in insufficient molar excess to fully deprotonate the 3-methoxyphenol.2. Presence of Water: Moisture in the reagents or solvent is consuming the base.3. Low Reaction Temperature: The reaction rate is too slow at the current temperature.4. Short Reaction Time: The reaction has not been allowed to proceed to completion.1. Use a stronger base (e.g., sodium hydroxide, potassium carbonate) in a slight molar excess (1.1-1.5 equivalents).2. Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use.3. Gradually increase the reaction temperature while monitoring for side product formation by TLC.4. Extend the reaction time and monitor progress by TLC until the starting material is consumed.
Formation of Significant Byproducts 1. High Reaction Temperature: Favors the E2 elimination side reaction.2. Sterically Hindered Base: Can promote elimination over substitution.3. Inappropriate Solvent: Protic solvents can solvate the phenoxide, reducing its nucleophilicity and potentially leading to other side reactions.1. Maintain a moderate reaction temperature (typically in the range of 60-100 °C, depending on the solvent).2. Use a less sterically hindered base like sodium hydroxide or potassium carbonate.3. Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the rate of the desired SN2 reaction.
Difficulty in Product Isolation/Purification 1. Incomplete Reaction: Presence of unreacted starting materials complicates purification.2. Formation of Emulsions during Workup: Can make phase separation difficult.3. Product is Oily or Fails to Crystallize: Impurities may be preventing crystallization.1. Ensure the reaction has gone to completion using TLC analysis before beginning the workup.2. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.3. If recrystallization fails, purify the product using column chromatography on silica gel with an appropriate eluent system.

Experimental Protocols

General Protocol for the Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-Methoxyphenol

  • Chloroacetic acid (or Bromoacetic acid)

  • Sodium hydroxide (or Potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetone)

  • Hydrochloric acid (for acidification)

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyphenol (1.0 eq) and sodium hydroxide (1.1 eq) in the chosen anhydrous solvent. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 3-methoxyphenoxide.

  • Addition of Haloacetic Acid: Dissolve chloroacetic acid (1.0 eq) in a minimal amount of the same solvent and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain it for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid to a pH of approximately 2.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain pure this compound.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of Phenoxyacetic Acids (Representative Data)

The following table summarizes representative yields for the synthesis of phenoxyacetic acids under various conditions, based on general principles of the Williamson ether synthesis. Optimal conditions for this compound may vary.

EntryPhenol ReactantBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
13-MethoxyphenolNaOH (1.1)Water1003~70-80
23-MethoxyphenolK₂CO₃ (1.5)AcetoneReflux6~80-90
33-MethoxyphenolK₂CO₃ (1.5)DMF804~85-95
43-MethoxyphenolNaH (1.1)THFReflux4~90-98

Note: Yields are approximate and can be influenced by the purity of reagents and adherence to anhydrous conditions, especially when using reactive bases like NaH.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification A 1. Deprotonation: 3-Methoxyphenol + Base in Solvent B 2. Nucleophilic Attack: Add Chloroacetic Acid A->B Formation of 3-Methoxyphenoxide C 3. Reflux: Heat mixture for 2-4h B->C SN2 Reaction D 4. Acidification: Adjust pH to ~2 C->D E 5. Extraction: with Organic Solvent D->E F 6. Washing & Drying: Wash with Brine, Dry with Na₂SO₄ E->F G 7. Concentration: Remove Solvent F->G H 8. Recrystallization or Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Product Yield

troubleshooting_workflow cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Product Yield Observed check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_base Is the Base Strong Enough and in Molar Excess? check_reagents->check_base solution_reagents Use Pure, Dry Reagents and Anhydrous Solvent check_reagents->solution_reagents check_temp Is the Reaction Temperature Optimal? check_base->check_temp solution_base Use a Stronger Base (e.g., NaH) or Increase Stoichiometry check_base->solution_base check_time Was the Reaction Time Sufficient? check_temp->check_time solution_temp Optimize Temperature: Increase if too low, Decrease if byproducts form check_temp->solution_temp solution_time Extend Reaction Time and Monitor by TLC check_time->solution_time rerun Re-run Optimized Reaction solution_reagents->rerun solution_base->rerun solution_temp->rerun solution_time->rerun

Caption: Decision-making workflow for troubleshooting low yields in the synthesis.

Technical Support Center: Phenoxyacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing phenoxyacetic acid?

A1: The most common and well-established method for synthesizing phenoxyacetic acid is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.[1] Specifically, it is typically prepared by reacting sodium phenolate with sodium chloroacetate in an aqueous solution.[3][4] The phenolate anion attacks the methylene carbon of the chloroacetic acid, forming the ether linkage.[3]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The synthesis of phenoxyacetic acid generally requires the following:

  • Phenol: The source of the phenoxy group.

  • Chloroacetic acid: The source of the acetic acid moiety.[4]

  • A strong base: Typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), used to deprotonate phenol to form the more nucleophilic phenoxide ion.[4][5]

  • Solvent: Often water, but other solvents like ethanol or acetonitrile can also be used.[6][7][8]

  • Acid: For the final workup step to protonate the carboxylate and precipitate the phenoxyacetic acid product. Hydrochloric acid (HCl) is commonly used.[6][9]

Q3: What is the general reaction mechanism?

A3: The synthesis of phenoxyacetic acid via the Williamson ether synthesis follows an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The process can be summarized in the following steps:

  • Deprotonation of Phenol: A strong base, such as sodium hydroxide, deprotonates phenol to form the sodium phenoxide ion. This increases the nucleophilicity of the oxygen atom.

  • Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid (or its salt) that bears the chlorine atom.

  • Displacement of the Leaving Group: The chlorine atom, a good leaving group, is displaced, forming the ether bond.

  • Acidification: The resulting sodium phenoxyacetate is then acidified to yield the final phenoxyacetic acid product.[3]

Troubleshooting Guide

Issue 1: Low Yield of Phenoxyacetic Acid

Low yields are a common issue in organic synthesis. Several factors can contribute to a reduced output of the desired product.

Potential Cause Troubleshooting Suggestion Explanation
Incomplete Deprotonation of Phenol Ensure the molar ratio of base to phenol is at least 1:1. Consider using a slight excess of base.Phenol is less acidic than carboxylic acids and requires a strong base for complete conversion to the phenoxide ion, which is the active nucleophile.
Suboptimal Reaction Temperature Maintain the reaction temperature within the recommended range (typically 60-110°C).[4][7]Lower temperatures can lead to a slow reaction rate, while excessively high temperatures may promote side reactions like elimination or decomposition.
Reaction Time is Too Short Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed to completion.The reaction may require several hours to complete. Stopping the reaction prematurely will result in a lower yield. Reaction times of 1 to 8 hours are common.[8]
Loss of Product During Workup Ensure complete precipitation of the product by adjusting the pH to 1-2 during acidification.[7] Wash the precipitate with cold water to minimize dissolution.Phenoxyacetic acid is a solid that precipitates out of the aqueous solution upon acidification. Incomplete precipitation or washing with a solvent in which it is soluble will lead to product loss.
Issue 2: Presence of Impurities and Side Products

The formation of side products can complicate purification and reduce the overall yield.

Side Reaction Identification Mitigation Strategy
C-Alkylation of Phenoxide Presence of hydroxy-phenylacetic acid isomers in the product mixture, detectable by NMR or Mass Spectrometry.Use of polar aprotic solvents can favor O-alkylation. Maintaining a moderate reaction temperature can also help.
Unreacted Starting Materials Presence of phenol and/or chloroacetic acid in the final product, detectable by TLC or NMR.Ensure appropriate stoichiometry and reaction time. Purification by recrystallization can remove unreacted starting materials.
Formation of Diphenoxyacetic Acid (from residual phenoxide and product) A higher molecular weight impurity may be detected by Mass Spectrometry.Use a slight excess of chloroacetic acid to ensure all the phenoxide is consumed.

Experimental Protocols

Synthesis of Phenoxyacetic Acid via Williamson Ether Synthesis

This protocol is a generalized procedure based on common laboratory practices.[6][7]

  • Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol in an aqueous solution of sodium hydroxide (a slight molar excess of NaOH is recommended). Stir the mixture until the phenol is completely dissolved, forming sodium phenoxide.

  • Preparation of Sodium Chloroacetate: In a separate beaker, dissolve chloroacetic acid in water and neutralize it with an aqueous solution of sodium hydroxide to a pH of 8-9.[7]

  • Reaction: Add the sodium chloroacetate solution to the sodium phenoxide solution. Heat the reaction mixture to reflux (around 100-110°C) for several hours (e.g., 2-5 hours).[4][7] Monitor the reaction progress by TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH of 1-2.[7] A white precipitate of phenoxyacetic acid will form.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold dilute hydrochloric acid and then with cold water.[7] The crude product can be further purified by recrystallization from hot water.[9]

Visualizations

Synthesis_Workflow Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide Deprotonation NaOH NaOH (aq) NaOH->Phenoxide Na_Chloroacetate Sodium Chloroacetate NaOH->Na_Chloroacetate Reaction_Mixture Reaction at 100-110°C Phenoxide->Reaction_Mixture Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Na_Chloroacetate Neutralization Na_Chloroacetate->Reaction_Mixture Na_Phenoxyacetate Sodium Phenoxyacetate Reaction_Mixture->Na_Phenoxyacetate Williamson Ether Synthesis Phenoxyacetic_Acid Phenoxyacetic Acid (Product) Na_Phenoxyacetate->Phenoxyacetic_Acid Acidification HCl HCl (aq) HCl->Phenoxyacetic_Acid

Caption: Workflow for the synthesis of phenoxyacetic acid.

Troubleshooting_Logic Start Low Yield or Impurities Detected Check_Stoichiometry Verify Stoichiometry (Base:Phenol ≥ 1:1) Start->Check_Stoichiometry Check_Temp Check Reaction Temperature (60-110°C) Start->Check_Temp Check_Time Monitor Reaction Time (TLC Analysis) Start->Check_Time Check_Workup Review Workup Procedure (pH, Washing) Start->Check_Workup Identify_Side_Products Characterize Impurities (NMR, MS) Start->Identify_Side_Products Adjust_Stoichiometry Adjust Reagent Ratios Check_Stoichiometry->Adjust_Stoichiometry Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Optimize_Time Increase Reaction Time Check_Time->Optimize_Time Refine_Workup Refine Precipitation/Washing Check_Workup->Refine_Workup Modify_Conditions Modify Solvent/Temperature to Minimize Side Reactions Identify_Side_Products->Modify_Conditions Purify Purify by Recrystallization Adjust_Stoichiometry->Purify Optimize_Temp->Purify Optimize_Time->Purify Refine_Workup->Purify Modify_Conditions->Purify

Caption: Troubleshooting logic for phenoxyacetic acid synthesis.

References

Technical Support Center: Purification of 3-Methoxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Methoxyphenoxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Based on typical synthesis routes, the most common impurities can include:

  • Starting Materials: Unreacted 3-methoxyphenol and chloroacetic acid (or its esters).

  • Byproducts of Synthesis: Dimerized products, and potentially chlorinated phenolic impurities if chlorination of the starting phenol is a competing reaction.

  • Residual Solvents: Solvents used in the synthesis and work-up, such as toluene, ethyl acetate, or alcohols.

Q2: What is the recommended first-pass purification strategy for crude this compound?

A2: Recrystallization is often the most effective initial purification method for this compound to remove the bulk of impurities. A well-chosen solvent system can significantly improve purity. For highly impure samples or to separate closely related impurities, column chromatography may be necessary.

Q3: How can I monitor the purity of this compound during purification?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate purity assessment. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with an acidic modifier like formic or acetic acid) typically provides good separation of the main compound from its impurities. Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification progress.

Q4: Is this compound susceptible to degradation during purification?

A4: Phenoxyacetic acids are generally stable compounds.[1][2] However, prolonged exposure to high temperatures should be avoided to prevent potential decarboxylation, although this is more of a concern for halo-substituted phenoxyacetic acids. The product is chemically stable under standard ambient conditions.[2]

Troubleshooting Guides

Problem 1: Low Purity After Recrystallization
Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice The solubility of this compound and its impurities are too similar in the chosen solvent. A systematic solvent screening should be performed. (See Recrystallization Protocol for solvent suggestions).
Oiling Out The compound is precipitating as an oil instead of crystals. This can happen if the solution is supersaturated or if the boiling point of the solvent is too high. Try using a lower boiling point solvent, or a solvent mixture. Ensure the solution is not cooled too rapidly.
Co-precipitation of Impurities Impurities with similar structures may co-crystallize with the product. A second recrystallization from a different solvent system may be effective. If co-precipitation persists, column chromatography is recommended.
Incomplete Removal of Colored Impurities The purified crystals retain a colored tint. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product, reducing the yield.
Problem 2: Poor Separation in HPLC Analysis
Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase The polarity of the mobile phase is not optimal for separating the compound from its impurities. Adjust the gradient profile of the organic modifier (e.g., acetonitrile). Modifying the pH of the aqueous phase with formic acid or acetic acid can improve peak shape for this acidic compound.
Poor Peak Shape (Tailing) The peak for this compound is broad and asymmetrical. This is common for acidic compounds. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group.
Co-eluting Impurities One or more impurities have the same retention time as the main peak. Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity. A shallower gradient can also improve the resolution of closely eluting peaks.
Column Overload Injecting too concentrated a sample can lead to broad, distorted peaks. Dilute the sample and re-inject.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general method for the recrystallization of this compound. The ideal solvent or solvent system should be determined experimentally.

1. Solvent Screening:

  • Place a small amount (e.g., 50 mg) of the crude this compound into several test tubes.

  • Add a small amount of a different solvent to each tube at room temperature. Good solvents will show poor solubility at room temperature.

  • Heat the test tubes that show poor solubility. A good recrystallization solvent will dissolve the compound when hot.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvents will show rapid crystal formation upon cooling.

  • Common solvent systems to screen include:

    • Ethanol/Water
    • Methanol/Water
    • Ethyl Acetate/Hexane
    • Toluene

2. Recrystallization Procedure:

  • Dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent system in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

HPLC Method for Purity Analysis

This method is a starting point and may require optimization for your specific sample and instrument.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 30
    15 80
    17 80
    18 30

    | 20 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound (Hypothetical Data)
Solvent SystemPurity (by HPLC)Yield (%)Observations
Ethanol/Water98.5%85%Forms well-defined needles.
Methanol/Water98.2%88%Faster crystallization.
Ethyl Acetate/Hexane99.1%75%Higher purity, lower yield.
Toluene97.5%80%Slower cooling required.

Note: This data is illustrative and based on typical results for similar compounds. Actual results may vary.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization HPLC_Analysis1 HPLC Purity Check Recrystallization->HPLC_Analysis1 High_Purity High Purity Product (>99%) HPLC_Analysis1->High_Purity Purity ≥ 99% Low_Purity Purity < 99% HPLC_Analysis1->Low_Purity Purity < 99% Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography HPLC_Analysis2 HPLC Purity Check Column_Chromatography->HPLC_Analysis2 HPLC_Analysis2->High_Purity

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Low Purity After Recrystallization Check_Solvent Is the solvent system optimal? Start->Check_Solvent Screen_Solvents Perform solvent screening Check_Solvent->Screen_Solvents No Oiling_Out Did the product oil out? Check_Solvent->Oiling_Out Yes Screen_Solvents->Oiling_Out Adjust_Cooling Adjust cooling rate or change solvent Oiling_Out->Adjust_Cooling Yes Consider_Chromatography Consider column chromatography Oiling_Out->Consider_Chromatography No Adjust_Cooling->Oiling_Out

Caption: Troubleshooting logic for recrystallization issues.

References

improving the solubility of 3-Methoxyphenoxyacetic acid for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methoxyphenoxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for bioassays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a derivative of phenoxyacetic acid. Compounds of this class are known to act as synthetic auxins, which are plant hormone mimics that can regulate plant growth. At certain concentrations, they can act as herbicides by inducing uncontrolled growth in broadleaf plants.[1][2]

Q2: I am having trouble dissolving this compound in my aqueous assay buffer. Why is it poorly soluble?

This compound is a weakly acidic compound with limited solubility in water. Its solubility is influenced by the pH of the solution. In its protonated (uncharged) form, which is favored at acidic pH, it is less soluble in aqueous solutions.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For preparing a high-concentration stock solution, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended.[3][4] this compound is expected to have good solubility in DMSO. This stock solution can then be diluted into your aqueous assay buffer to the final desired concentration.

Q4: How does pH affect the solubility of this compound?

As a weak acid, the solubility of this compound in aqueous solutions is highly dependent on pH. At a pH above its acid dissociation constant (pKa), the carboxylic acid group will be deprotonated, forming a more polar and water-soluble carboxylate salt. Conversely, at a pH below its pKa, it will exist predominantly in its less soluble, protonated form.

Q5: What is the pKa of this compound?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The final concentration of the compound in the aqueous buffer exceeds its solubility limit at that specific pH and temperature. The percentage of DMSO in the final solution may be too low to maintain solubility.1. Increase the pH of the aqueous buffer: Adjust the pH to be at least 2 units higher than the estimated pKa (~3.5-4.0). A pH of 7.0-7.4, typical for many cell-based assays, should significantly improve solubility. 2. Increase the final DMSO concentration: While keeping it non-toxic to your biological system (typically ≤ 0.5%), a slightly higher final DMSO concentration can help maintain solubility. 3. Use a co-solvent: In addition to DMSO, other co-solvents like ethanol can be used in the stock solution preparation. 4. Sonication: After dilution, sonicate the solution briefly to aid in dissolution. 5. Warm the solution: Gently warming the solution to 37°C may help dissolve the compound, but be mindful of the compound's stability at higher temperatures.
Cloudiness or opalescence in the final assay medium. Formation of fine precipitates or a colloidal suspension. This can occur even if visible precipitation is not obvious.1. Filter the final solution: Use a 0.22 µm syringe filter to remove any undissolved micro-precipitates before adding to the bioassay. 2. Prepare a fresh dilution: Ensure that the DMSO stock solution is fully dissolved before diluting it into the aqueous buffer. 3. Check for salt compatibility: High concentrations of certain salts in the buffer could potentially decrease the solubility of the compound.
Inconsistent bioassay results. Poor solubility leading to variable concentrations of the active compound in the assay. The compound may be precipitating over the course of the experiment.1. Visually inspect assay plates: Before and after the experiment, check for any signs of precipitation in the wells. 2. Perform a solubility test: Determine the maximum solubility of the compound in your specific assay medium under the experimental conditions (pH, temperature, incubation time). 3. Use a positive control with known solubility: This can help differentiate between solubility issues and other experimental variables.

Quantitative Data Summary

The following table provides estimated and known solubility data for this compound and related compounds. Researchers should experimentally verify the solubility in their specific assay systems.

CompoundSolventTemperature (°C)SolubilityCitation
This compound DMSO 25Estimated > 100 mg/mL
Water 25Limited/Slightly Soluble (Estimate: < 1 mg/mL at neutral pH)
Phosphate Buffered Saline (PBS) pH 7.4 25Estimated > 10 mg/mL (as sodium salt)
Phenoxyacetic acidWater1012 mg/mL[8]
4-Methoxyphenylacetic acidWaterNot Specified18 mg/mL[9]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for serial dilution.

Materials:

  • This compound (MW: 182.17 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 182.17 g/mol x 1000 mg/g = 18.22 mg

  • Weigh the compound: Accurately weigh approximately 18.22 mg of this compound and transfer it to the sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the vial until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Ensure no solid particles are visible.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Solubilization in Aqueous Buffer using pH Adjustment

Objective: To prepare a working solution of this compound in an aqueous buffer for bioassays.

Materials:

  • 100 mM this compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Determine the final desired concentration: For example, to prepare a 100 µM working solution.

  • Pre-warm the aqueous buffer: Warm the required volume of your aqueous buffer to 37°C.

  • Perform serial dilutions (if necessary): If a large dilution factor is needed, it is best to perform an intermediate dilution step. For example, dilute the 100 mM DMSO stock 1:10 in DMSO to get a 10 mM intermediate stock.

  • Dilute the stock solution into the buffer: While vortexing the pre-warmed aqueous buffer, slowly add the required volume of the DMSO stock solution. For a 100 µM final concentration from a 100 mM stock, this would be a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer).

  • Inspect for precipitation: After addition, continue to vortex for another 30 seconds. Visually inspect the solution for any signs of precipitation or cloudiness.

  • Sterile filtration (optional but recommended): If the solution will be used in a sterile cell culture environment, filter it through a 0.22 µm sterile syringe filter.

  • Use immediately: It is recommended to use the freshly prepared aqueous solution for your bioassay as soon as possible to minimize the risk of precipitation over time.

Visualizations

Auxin Signaling Pathway

This compound, as a synthetic auxin, is expected to interfere with the natural auxin signaling pathway in plants. The core of this pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors and subsequent changes in gene expression.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound (Auxin mimic) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets Ub Ubiquitin ARF ARF Transcription Factor Aux_IAA->ARF inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes binds to promoter Gene_Expression Altered Gene Expression Auxin_Response_Genes->Gene_Expression leads to Ub->Aux_IAA ubiquitination Degraded_Aux_IAA Degraded Aux/IAA Proteasome->Degraded_Aux_IAA

Caption: The canonical auxin signaling pathway initiated by an auxin mimic.

Experimental Workflow for Improving Solubility

The following workflow outlines the logical steps a researcher should take when encountering solubility issues with this compound.

Solubility_Workflow Start Start: Dissolve this compound in aqueous buffer Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Success Proceed with bioassay Check_Solubility->Success Yes Troubleshoot Troubleshoot Solubility Check_Solubility->Troubleshoot No Prepare_DMSO_Stock Prepare a concentrated stock solution in DMSO Troubleshoot->Prepare_DMSO_Stock Dilute_in_Buffer Dilute DMSO stock into aqueous buffer Prepare_DMSO_Stock->Dilute_in_Buffer Check_Precipitation Does precipitation occur? Dilute_in_Buffer->Check_Precipitation Check_Precipitation->Success No Adjust_pH Increase buffer pH (e.g., to 7.4) Check_Precipitation->Adjust_pH Yes Adjust_pH->Dilute_in_Buffer Use_Cosolvent Consider co-solvents (e.g., Ethanol) Adjust_pH->Use_Cosolvent

Caption: A logical workflow for troubleshooting the solubility of this compound.

References

3-Methoxyphenoxyacetic acid stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 3-Methoxyphenoxyacetic acid in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q1: I am observing a rapid loss of this compound in my aqueous stock solution. What could be the cause?

A1: Rapid degradation of this compound in aqueous solutions can be attributed to several factors. The primary suspects are hydrolysis, photodegradation, and microbial contamination. The stability of phenoxyacetic acid derivatives can be significantly influenced by pH, temperature, and exposure to light.[1][2][3][4]

  • Hydrolysis: The ester linkage in the acetic acid moiety is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[5][6][7]

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the breakdown of the molecule.[8][9][10] Storing solutions in amber vials or in the dark is a crucial preventative measure.

  • Microbial Degradation: Aqueous solutions, especially those at or near neutral pH and not properly sterilized, can support microbial growth. Some microorganisms are capable of degrading aromatic compounds like phenoxyacetic acids.[11][12]

Q2: My experimental results are inconsistent when using solutions of this compound prepared on different days. Why is this happening?

A2: Inconsistent results often point to the degradation of your stock or working solutions over time. To ensure reproducibility, it is recommended to use freshly prepared solutions for each experiment. If solutions must be stored, they should be kept at low temperatures (e.g., 2-8 °C or frozen at -20 °C), protected from light, and prepared in a sterile manner to minimize degradation. It is also good practice to periodically check the purity of your stock solution using an appropriate analytical method like HPLC.[13][14]

Q3: I noticed a change in the color and pH of my this compound solution after a few days. What does this indicate?

A3: A change in color or pH is a strong indicator of chemical degradation. The formation of degradation products can alter the chromophores in the solution, leading to a color change. A shift in pH can occur if acidic or basic degradation products are formed. For instance, the cleavage of the ether linkage could potentially lead to the formation of 3-methoxyphenol and glycolic acid, which would alter the pH. It is crucial to discard any solution that shows visible signs of degradation.

Q4: How can I improve the stability of my this compound solutions for short-term storage?

A4: For short-term storage (24-72 hours), consider the following:

  • Refrigeration: Store solutions at 2-8 °C to slow down the rate of chemical reactions.[1]

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect against photodegradation.[8]

  • pH Control: If your experimental conditions allow, buffering the solution to a slightly acidic pH (e.g., pH 4-6) may improve stability, as many phenoxyacetic acids show increased stability in this range. However, the optimal pH should be determined experimentally.

  • Sterilization: If the solution is to be stored for more than a day at room temperature or in the refrigerator, sterile filtering (0.22 µm filter) into a sterile container can prevent microbial growth.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The main factors affecting the stability of this compound in aqueous media are:

  • Temperature: Higher temperatures accelerate the rate of degradation reactions, such as hydrolysis.[1][2]

  • pH: The rate of hydrolysis of the ester group is often pH-dependent. Both acidic and basic conditions can catalyze the breakdown of the molecule.[2][5]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[8][9]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially in the presence of metal ions or upon exposure to light.[1]

  • Microbial Contamination: Microorganisms can metabolize the compound, leading to its degradation.[11][12]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in the provided search results, based on its structure and the behavior of similar compounds, potential degradation pathways include:

  • Hydrolysis: Cleavage of the ether bond connecting the phenoxy group to the acetic acid moiety, yielding 3-methoxyphenol and glycolic acid.

  • Decarboxylation: Loss of the carboxyl group from the acetic acid side chain.

  • Hydroxylation: Addition of hydroxyl groups to the aromatic ring.

  • Ring Opening: Cleavage of the aromatic ring, which is a common step in the microbial degradation of aromatic compounds.[11]

A hypothetical degradation pathway is illustrated below.

G cluster_main Hypothetical Degradation Pathway of this compound A This compound B Hydrolysis A->B pH, Temp C Photodegradation A->C Light (UV) D Microbial Degradation A->D Microbes E 3-Methoxyphenol + Glycolic Acid B->E F Hydroxylated Derivatives C->F G Ring-Opened Products D->G

A hypothetical degradation pathway for this compound.

Q3: How can I monitor the degradation of this compound in my solutions?

A3: The most common and reliable method for monitoring the degradation of this compound and quantifying its concentration is High-Performance Liquid Chromatography (HPLC), typically with UV detection.[13][14] A stability-indicating HPLC method should be developed and validated. This type of method is capable of separating the intact drug from its degradation products, allowing for accurate quantification of the parent compound.[15][16] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structures of the degradation products.[13]

Q4: Are there any established protocols for stability testing of compounds like this compound?

A4: Yes, forced degradation studies are a standard approach to investigate the stability of a drug substance.[14][16] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions to identify potential degradation products and pathways. A general workflow for such a study is outlined below.

G cluster_workflow Forced Degradation Study Workflow A Prepare Stock Solution of This compound B Subject Aliquots to Stress Conditions A->B C Analyze Samples by Stability-Indicating HPLC B->C Acid, Base, Oxidative, Thermal, Photolytic Stress D Identify Degradants (e.g., LC-MS) C->D E Determine Degradation Rate and Pathway D->E

A general workflow for a forced degradation study.

Data Presentation

The following table presents hypothetical stability data for this compound in aqueous solution to illustrate the impact of pH and temperature. This data is for illustrative purposes only and has not been experimentally determined.

pHTemperature (°C)Half-life (t½) in days (Hypothetical)
2.025150
2.04045
7.02590
7.04020
10.02530
10.0405

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with UV detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl in a volumetric flask to achieve a final concentration of 100 µg/mL.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH in a volumetric flask to achieve a final concentration of 100 µg/mL.

    • Incubate the solution at room temperature (25 °C) for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂ in a volumetric flask to achieve a final concentration of 100 µg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80 °C for 48 hours.

    • Also, incubate a stock solution at 60 °C for 48 hours.

    • After the incubation period, dissolve the solid sample and dilute the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[15]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC after the exposure period.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method (e.g., C18 column, mobile phase of acetonitrile and water with 0.1% formic acid, UV detection at a suitable wavelength).

    • Analyze all samples and calculate the percentage of degradation.

    • The peak purity of the parent compound should be checked using a photodiode array (PDA) detector.

References

overcoming interference in the analytical detection of 3-Methoxyphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming interference in the analytical detection of 3-Methoxyphenoxyacetic acid. Given that this compound is the primary urinary metabolite of the widely used expectorant Guaifenesin, this guide also addresses potential interferences from Guaifenesin-related impurities and metabolites.[1][2]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the analysis of this compound, particularly when using liquid chromatography-based methods.

Q1: I am observing significant peak tailing for my this compound peak in reverse-phase HPLC. What are the likely causes and how can I fix it?

A1: Peak tailing for acidic compounds like this compound in reverse-phase HPLC is a common issue. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Steps:

  • Assess Secondary Interactions: Unwanted interactions between the acidic analyte and residual silanol groups on the silica-based column packing can cause peak tailing.

    • Solution: Consider using a column with a polar-embedded stationary phase or a highly end-capped column to minimize these silanol interactions.

  • Optimize Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and residual silanols.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral form. Adding a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase can help suppress silanol activity and improve peak shape.

  • Evaluate Sample Overload: Injecting a sample that is too concentrated can lead to saturation of the stationary phase and result in peak distortion.

    • Solution: Prepare a series of dilutions of your sample and inject them to see if the peak shape improves at lower concentrations.

  • Check for Extra-Column Volume: Excessive tubing length or poorly made connections in your HPLC system can contribute to band broadening and peak tailing.

    • Solution: Use the shortest possible length of narrow-bore tubing (e.g., 0.12 mm ID) and ensure all fittings are properly connected.

A logical workflow for diagnosing the cause of peak tailing is presented below.

G Troubleshooting Peak Tailing start Peak Tailing Observed for This compound is_overload Is the sample concentration too high? start->is_overload is_ph Is the mobile phase pH appropriate? is_overload->is_ph No dilute Dilute the sample and re-inject is_overload->dilute Yes is_column Is the column suitable? is_ph->is_column Yes adjust_ph Adjust mobile phase pH (e.g., add 0.1% formic acid) is_ph->adjust_ph No is_system Are there system issues? is_column->is_system Yes change_column Switch to a polar-embedded or end-capped column is_column->change_column No check_connections Inspect tubing and connections for extra-column volume is_system->check_connections Yes no_solution Issue Persists is_system->no_solution No solution Peak Shape Improved dilute->solution adjust_ph->solution change_column->solution check_connections->solution

Caption: A decision tree for troubleshooting peak tailing. (Within 100 characters)

Q2: My results show poor reproducibility and I suspect matrix effects. How can I confirm and mitigate this?

A2: Matrix effects, which are the alteration of analyte ionization due to co-eluting components in the sample matrix, are a significant challenge in LC-MS/MS analysis.[3] They can lead to either ion suppression or enhancement, causing inaccurate and irreproducible results.[3]

Confirmation of Matrix Effects:

A common method to assess matrix effects is the post-extraction addition method.[4]

  • Prepare three sets of samples:

    • Set A: Analyte in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with the analyte at the same concentration as Set A.

    • Set C: A pre-extracted sample containing the analyte.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Mitigation Strategies:

  • Improve Sample Preparation: Employ more selective sample preparation techniques to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.[5]

  • Optimize Chromatography: Modify the chromatographic conditions to separate the analyte from the interfering matrix components. This can involve changing the column, mobile phase composition, or gradient profile.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

The following diagram illustrates a workflow for addressing suspected matrix effects.

G Addressing Matrix Effects start Poor Reproducibility Suspected Matrix Effects confirm Confirm Matrix Effects (Post-Extraction Addition) start->confirm is_present Matrix Effect Present? confirm->is_present optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) is_present->optimize_sample_prep Yes no_solution Issue Persists is_present->no_solution No optimize_chromatography Optimize Chromatography (e.g., change column, gradient) optimize_sample_prep->optimize_chromatography use_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_is solution Improved Reproducibility use_is->solution

Caption: A workflow for identifying and mitigating matrix effects. (Within 100 characters)

Frequently Asked Questions (FAQs)

Q3: What are the potential sources of interference when analyzing this compound in biological samples?

A3: Since this compound is the major metabolite of Guaifenesin, potential interferences can arise from the parent drug, other metabolites, and related impurities.[1][2] Additionally, endogenous components of the biological matrix can interfere.

Potential Interferences:

  • Guaifenesin and its other metabolites: Although this compound is the major metabolite, other minor metabolites of Guaifenesin could potentially co-elute and cause interference.[1][2]

  • Guaifenesin-related impurities: Common impurities in Guaifenesin drug products include Guaiacol and the β-isomer of Guaifenesin (Isoguaifenesin).[6][7] These should be considered as potential interferences in samples from individuals taking Guaifenesin.

  • Endogenous matrix components: Biological matrices such as plasma and urine contain numerous endogenous compounds (e.g., salts, lipids, other organic acids) that can cause matrix effects or have isobaric interferences.[3]

  • Degradation products: Depending on sample handling and storage conditions, this compound could degrade. Forced degradation studies on Guaifenesin have shown it to be susceptible to degradation under acidic and basic conditions.[7]

Q4: What are the recommended sample preparation techniques for analyzing this compound in biological fluids?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.

  • Protein Precipitation (PPT): This is a simple and fast method suitable for initial screening or when high throughput is required. However, it provides the least clean sample extract and is more prone to matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT by partitioning the analyte into an immiscible organic solvent. It is effective at removing salts and other highly polar interferences.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences and concentrating the analyte. A mixed-mode or ion-exchange SPE sorbent would be suitable for the acidic nature of this compound.

Q5: Are there any specific considerations for the LC-MS/MS method development for this compound?

A5: Yes, for robust LC-MS/MS analysis, consider the following:

  • Ionization Mode: Due to the carboxylic acid group, this compound is best analyzed in negative ion mode electrospray ionization (ESI-).

  • MRM Transitions: At least two multiple reaction monitoring (MRM) transitions should be monitored for confident identification and quantification. The most intense transition is used for quantification (quantifier), and the second most intense is used for confirmation (qualifier).

  • Mobile Phase Additives: The use of volatile buffers like ammonium acetate or ammonium formate can help to control the pH and improve ionization efficiency. Avoid non-volatile buffers such as phosphate buffers, as they can contaminate the mass spectrometer.[8]

Data Presentation

The following tables summarize key information for the analytical detection of this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₀O₄
Molecular Weight182.17 g/mol
pKa~3.5 - 4.5 (estimated)

Table 2: Potential Interferences and their Molecular Weights

CompoundMolecular FormulaMolecular Weight ( g/mol )Relationship to Analyte
GuaifenesinC₁₀H₁₄O₄198.22Parent Drug[1]
GuaiacolC₇H₈O₂124.14Impurity[6][7]
Isoguaifenesin (β-isomer)C₁₀H₁₄O₄198.22Impurity[7]

Experimental Protocols

Protocol 1: Generic Reverse-Phase HPLC Method for this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 272 nm

  • Injection Volume: 10 µL

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 1 mL of the pre-treated sample (e.g., diluted urine) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

The following diagram outlines the general workflow for sample analysis.

G General Analytical Workflow sample Biological Sample (e.g., Urine, Plasma) sample_prep Sample Preparation (e.g., SPE, LLE, PPT) sample->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis data_processing Data Processing and Quantification analysis->data_processing results Final Results data_processing->results

Caption: A simplified workflow for the analysis of this compound. (Within 100 characters)

References

Technical Support Center: Degradation of 3-Methoxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals investigating the degradation pathways of 3-Methoxyphenoxyacetic acid. Due to a lack of direct experimental data in scientific literature for this specific compound, the degradation pathways, intermediate products, and quantitative data presented here are based on established principles of organic chemistry and microbial metabolism of structurally similar compounds, such as other phenoxyacetic acids and methoxylated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is expected to degrade through two primary pathways:

  • Biotic Degradation: In microbial systems, the initial and rate-limiting step is often the cleavage of the ether bond. This is a common mechanism observed in the degradation of other phenoxyalkanoic acids. This cleavage would likely yield 3-methoxyphenol and glyoxylic acid (which can be further metabolized to acetic acid). The resulting 3-methoxyphenol would then likely undergo demethylation to form resorcinol, followed by aromatic ring hydroxylation and subsequent cleavage.

  • Abiotic Degradation: In the absence of microbial activity, degradation can occur through processes like hydrolysis and photodegradation. Acid-catalyzed hydrolysis can cleave the ether bond.[1][2] Photodegradation, particularly in the presence of photosensitizers, can also lead to the breakdown of the molecule, likely through radical-mediated reactions.

Q2: What are the likely major intermediate and final degradation products?

A2: The expected degradation products are:

  • Primary Intermediates: 3-methoxyphenol and glyoxylic acid (or its metabolic derivatives).

  • Secondary Intermediates: Resorcinol (from demethylation of 3-methoxyphenol), and various hydroxylated aromatic compounds.

  • Final Products: In complete mineralization, the final products would be carbon dioxide, water, and inorganic ions.

Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound and its products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and its primary aromatic intermediates. For more detailed identification of unknown metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are recommended.

Q4: My microbial culture is not degrading this compound. What are the possible reasons?

A4: Several factors could be at play:

  • Toxicity: The concentration of this compound may be too high, leading to substrate inhibition or toxicity to the microorganisms.

  • Lack of appropriate enzymes: The microbial consortium or isolated strain may not possess the necessary ether-cleaving enzymes (etherases) or demethylases.

  • Sub-optimal culture conditions: The pH, temperature, aeration, or nutrient composition of the medium may not be suitable for the growth of degrading microorganisms or for the activity of the relevant enzymes.

  • Acclimation period: The microorganisms may require a longer acclimation period to induce the expression of the necessary catabolic genes.

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
No degradation of the parent compound observed - Incorrect analytical method or calibration.- Concentration of the compound is too high or too low.- Inactive microbial culture or incorrect abiotic conditions (e.g., wrong pH for hydrolysis).- Verify your analytical method with a known standard and check for instrument performance.- Perform a dose-response experiment to find the optimal concentration range.- For biotic experiments, check the viability of your culture and optimize growth conditions. For abiotic experiments, verify the pH, temperature, and light source (for photodegradation).
Inconsistent or non-reproducible degradation rates - Fluctuations in experimental conditions (temperature, pH, light intensity).- Inhomogeneous microbial culture or inoculum size.- Contamination of the culture.- Ensure tight control over all experimental parameters.- Standardize your inoculum preparation and use a consistent cell density.- Use aseptic techniques and regularly check for contamination.
Appearance of unexpected peaks in chromatograms - Formation of unexpected degradation intermediates.- Contamination from labware or reagents.- Side reactions or abiotic degradation in a biotic experiment.- Use LC-MS or GC-MS to identify the unknown compounds.- Run a blank experiment with only the medium and reagents to check for contaminants.- Run a sterile control (autoclaved culture) to distinguish between biotic and abiotic degradation.
Low mass balance (sum of parent compound and identified products is less than the initial amount) - Formation of volatile degradation products.- Adsorption of the compound or its products to the experimental vessel.- Formation of non-extractable or non-detectable products (e.g., polymeric substances).- Use a closed system and analyze the headspace for volatile compounds if possible.- Use silanized glassware to minimize adsorption.- Employ a more universal analytical technique like Total Organic Carbon (TOC) analysis to account for all organic compounds.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data for the degradation of this compound based on typical values for similar compounds.

Table 1: Hypothetical Half-lives of this compound under Different Conditions

Condition Matrix Temperature (°C) pH Half-life (t½)
Aerobic BiodegradationSoil257.015 - 40 days
Anaerobic BiodegradationSediment257.060 - 120 days
HydrolysisWater503.030 days
PhotodegradationWater257.05 - 10 days

Table 2: Hypothetical Degradation Efficiency in a Bioreactor

Microbial Culture Initial Concentration (mg/L) Incubation Time (hours) Degradation Efficiency (%)
Pseudomonas sp. (isolated)1007285
Activated Sludge10012070
Aspergillus niger1009692

Experimental Protocols

Protocol 1: Aerobic Biodegradation in a Liquid Culture
  • Prepare a mineral salts medium: Prepare a sterile mineral salts medium appropriate for the chosen microbial culture.

  • Inoculation: Inoculate the medium with a pre-cultured microbial strain or an environmental sample (e.g., activated sludge).

  • Substrate Addition: Add a stock solution of this compound to achieve the desired final concentration (e.g., 50-100 mg/L).

  • Incubation: Incubate the cultures on a rotary shaker at an appropriate temperature (e.g., 25-30°C) and agitation speed (e.g., 150 rpm) to ensure aerobic conditions.

  • Sampling: Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Sample Preparation: Centrifuge the samples to remove biomass. Filter the supernatant through a 0.22 µm filter.

  • Analysis: Analyze the supernatant for the concentration of this compound and potential metabolites using HPLC.

Protocol 2: Forced Hydrolysis Study
  • Prepare buffer solutions: Prepare aqueous buffer solutions at different pH values (e.g., acidic pH 4, neutral pH 7, and alkaline pH 9).

  • Substrate Addition: Add a stock solution of this compound to each buffer solution to a final concentration of approximately 10-20 mg/L.

  • Incubation: Place the solutions in a constant temperature bath (e.g., 50°C or 70°C) in sealed, light-protected containers.

  • Sampling: Take samples at predetermined time points.

  • Analysis: Directly analyze the samples by HPLC to determine the concentration of the parent compound.

Visualizations

Microbial_Degradation_Pathway MPA This compound MP 3-Methoxyphenol MPA->MP Ether Cleavage GA Glyoxylic Acid MPA->GA Ether Cleavage R Resorcinol MP->R Demethylation TCA TCA Cycle GA->TCA RingCleavage Ring Cleavage Products R->RingCleavage Dioxygenase RingCleavage->TCA CO2 CO2 + H2O TCA->CO2

Caption: Proposed microbial degradation pathway of this compound.

Abiotic_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photodegradation Photodegradation (UV light) MPA This compound MP 3-Methoxyphenol MPA->MP AA Acetic Acid Derivative MPA->AA PhotoProducts Photodegradation Products MPA->PhotoProducts

Caption: Proposed abiotic degradation pathways for this compound.

Experimental_Workflow start Experiment Setup (Biotic or Abiotic) sampling Time-course Sampling start->sampling prep Sample Preparation (e.g., Centrifugation, Filtration) sampling->prep analysis Instrumental Analysis (HPLC, LC-MS, GC-MS) prep->analysis data Data Processing (Quantification, Identification) analysis->data results Results Interpretation (Pathway Elucidation, Kinetics) data->results

References

strategies to minimize byproduct formation in 3-Methoxyphenoxyacetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies to minimize byproduct formation during the synthesis of 3-Methoxyphenoxyacetic acid. The content is structured to address common issues encountered in the laboratory through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound and what are the common byproducts?

The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-methoxyphenol by a base to form the 3-methoxyphenoxide ion, which then acts as a nucleophile to attack an alkylating agent like ethyl chloroacetate or chloroacetic acid.

The primary byproduct of concern is the C-alkylated isomer. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho and para positions).

  • O-alkylation (Desired Reaction): The attack occurs through the oxygen atom, leading to the formation of the desired ether, this compound.

  • C-alkylation (Byproduct Formation): The attack occurs at the carbon atoms on the aromatic ring, leading to the formation of isomeric hydroxy-methoxyphenylacetic acids, which can be difficult to separate from the desired product.

Q2: How does the choice of solvent affect byproduct formation?

Solvent selection is critical for controlling the O- versus C-alkylation ratio.[1] Polar aprotic solvents are highly recommended as they favor the desired O-alkylation.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents effectively solvate the cation of the base but do not form strong hydrogen bonds with the oxygen of the phenoxide ion. This leaves the oxygen atom more available and nucleophilic, promoting O-alkylation.[1][2]

  • Protic Solvents (e.g., Water, Ethanol): These solvents can form hydrogen bonds with the phenoxide oxygen.[1] This "shielding" of the oxygen atom hinders its ability to act as a nucleophile, which can increase the proportion of C-alkylation.[1]

Q3: What is the role of the base in this reaction, and which should I choose?

The base deprotonates the hydroxyl group of 3-methoxyphenol to form the more nucleophilic phenoxide ion. The choice of base can influence both the reaction rate and selectivity.

  • Potassium Carbonate (K₂CO₃): This is a commonly used, moderately weak base that is effective for deprotonating phenols. It is often the base of choice in polar aprotic solvents like DMF or acetone for promoting O-alkylation.

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These are stronger bases that can also be used. However, when using an ester like ethyl chloroacetate as the alkylating agent, strong hydroxides can promote the undesirable hydrolysis of the ester to chloroacetic acid.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that can ensure complete and irreversible deprotonation of the phenol.[3] It is typically used in anhydrous polar aprotic solvents like THF or DMF.

For this specific synthesis, potassium carbonate is an excellent starting choice due to its effectiveness, ease of handling, and selectivity for O-alkylation.

Q4: My reaction is slow or the yield is low. What are the likely causes?

Several factors can contribute to a sluggish reaction or poor yield:

  • Incomplete Deprotonation: The base may not be strong enough, or an insufficient amount was used to fully deprotonate the 3-methoxyphenol.

  • Poor Solvent Choice: Using protic or nonpolar solvents can significantly slow down the rate of this Sɴ2 reaction.[2]

  • Low Temperature: While lower temperatures can sometimes improve selectivity, excessively low temperatures will decrease the reaction rate. A typical temperature range for Williamson ether synthesis is 50-100 °C.[2]

  • Reagent Purity: The presence of water in the reaction mixture can consume the base and lead to hydrolysis of the alkylating agent. Ensure reagents and solvents are sufficiently dry.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High levels of C-alkylated byproduct detected (e.g., by NMR or LC-MS). Use of a protic solvent (e.g., ethanol, water).Switch to a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents favor O-alkylation.[1]
High reaction temperature may favor the higher activation energy pathway to C-alkylation.Try running the reaction at a lower temperature (e.g., 50-80 °C).
Low yield of this compound. Incomplete reaction.Increase reaction time or temperature. Ensure the base is strong enough for complete deprotonation of the phenol. Consider using NaH for full conversion to the phenoxide.[3]
Hydrolysis of the alkylating agent (if using an ester like ethyl chloroacetate).Use an anhydrous solvent. If using NaOH or KOH, ensure conditions are not overly harsh to minimize ester saponification.
Poor nucleophilicity of the phenoxide.Confirm the use of a polar aprotic solvent to enhance nucleophilicity.[2]
Presence of unreacted 3-methoxyphenol starting material. Insufficient amount of base or alkylating agent.Use a slight excess (1.1-1.3 equivalents) of the base and alkylating agent.
The base is not strong enough for complete deprotonation.Use a stronger base like sodium hydride (NaH) or ensure the chosen base (e.g., K₂CO₃) is of good quality and used in sufficient quantity.
Difficult product isolation / purification. Formation of emulsions during aqueous workup.Add brine (saturated NaCl solution) during the extraction to help break up emulsions.
C-alkylated byproducts are co-eluting with the product during chromatography.Optimize the chromatography conditions (e.g., solvent gradient, column packing material) to improve separation.

Data Presentation: Reaction Condition Optimization

The following table summarizes representative outcomes for the synthesis of phenoxyacetic acids under various conditions, illustrating the principles for minimizing byproduct formation.

Phenol Alkylating Agent Base Solvent Temp (°C) Time (h) Product Yield (%) Key Observation
PhenolEthyl BromoacetateK₂CO₃Acetone Reflux3~85%Good yield with a standard polar aprotic solvent.[4]
PhenolEthyl ChloroacetateK₂CO₃DMF 901.5High (84-98%)DMF is highly effective, often leading to high yields in shorter times.
2-NaphtholBenzyl BromideBaseDMF N/AN/AHigh O-alkylationDemonstrates the selectivity of DMF for O-alkylation.[1]
2-NaphtholBenzyl BromideBaseTFE (protic) N/AN/AHigh C-alkylationIllustrates how protic solvents promote C-alkylation.[1]
PhenolsAlkyl SulfatesK₂CO₃Solvent-Free 600.5 - 682-98%A solvent-free method can be highly efficient and selective for O-alkylation.[5]

Experimental Protocols

High-Selectivity Protocol for this compound

This protocol is optimized for high yield and minimal C-alkylation byproducts by using a polar aprotic solvent and a suitable base.

Materials:

  • 3-Methoxyphenol

  • Ethyl Chloroacetate

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl Ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxyphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Reagent Addition: Begin stirring the suspension. Slowly add ethyl chloroacetate (1.2 eq.) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup (Quenching and Extraction):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract three times with diethyl ether.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-methoxyphenoxyacetate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester in ethanol or THF and add 1 M NaOH solution (2.0 eq.).

    • Stir the mixture at room temperature or gentle heat (40-50 °C) until the hydrolysis is complete (monitor by TLC).

  • Acidification and Product Isolation:

    • Cool the mixture in an ice bath and slowly acidify with 6 M HCl until the pH is ~1-2.

    • A precipitate of this compound will form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification (Optional): If necessary, recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain the pure this compound.

Visualizations

Reaction Pathway: O- vs. C-Alkylation

The following diagram illustrates the competing reaction pathways for the 3-methoxyphenoxide ion. The desired O-alkylation route is kinetically favored in polar aprotic solvents, while the C-alkylation route, which disrupts aromaticity in the transition state, is more likely in protic solvents.

reaction_pathway cluster_start Reactants cluster_products Reactants 3-Methoxyphenoxide Ion + Ethyl Chloroacetate TS_O O-Alkylation Transition State Reactants->TS_O Favored in Polar Aprotic Solvents (e.g., DMF, DMSO) TS_C C-Alkylation Transition State (Aromaticity Disrupted) Reactants->TS_C More Favorable in Protic Solvents (e.g., H₂O, EtOH) O_Alk O-Alkylation Product (3-Methoxyphenoxyacetate) C_Alk C-Alkylation Byproduct (Isomeric Compound) TS_O->O_Alk Desired Pathway TS_C->C_Alk Undesired Pathway

Diagram 1: Competing O- vs. C-alkylation pathways.
Experimental Workflow

This diagram outlines the logical flow of the recommended experimental protocol, from reaction setup to final product purification.

experimental_workflow start Start reagents Combine 3-Methoxyphenol, K₂CO₃, and Ethyl Chloroacetate in DMF start->reagents reaction Heat Reaction Mixture (e.g., 80-90 °C, 2-4h) reagents->reaction workup Aqueous Workup: Quench with H₂O, Extract with Ether reaction->workup hydrolysis Saponification: Hydrolyze Ester with NaOH workup->hydrolysis acidify Acidify with HCl to Precipitate Product hydrolysis->acidify isolate Isolate Product: Vacuum Filtration acidify->isolate purify Recrystallize (Optional) isolate->purify end Pure this compound isolate->end If pure enough purify->end

Diagram 2: Step-by-step experimental workflow.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-Methoxyphenoxyacetic Acid and 4-Methoxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-Methoxyphenoxyacetic acid and 4-Methoxyphenoxyacetic acid, focusing on their roles as plant growth regulators. While direct comparative studies with extensive quantitative data are limited, this document synthesizes available information on the structure-activity relationships of substituted phenoxyacetic acids to infer their relative biological activities.

Introduction

This compound and 4-Methoxyphenoxyacetic acid are synthetic analogues of the plant hormone auxin. Auxins are crucial for various aspects of plant growth and development, including cell elongation, root formation, and tropic responses. The position of the methoxy group on the phenoxyacetic acid backbone significantly influences the molecule's interaction with auxin receptors and, consequently, its biological activity. Generally, phenoxyacetic acid derivatives can act as either plant growth promoters or inhibitors (herbicides), depending on the concentration and the specific substitutions on the aromatic ring.

Structure-Activity Relationship and Inferred Biological Activity

The biological activity of substituted phenoxyacetic acids is closely linked to the position of substituents on the aromatic ring. Studies on various substituted phenoxyacetic acids have established that substitution at the 4-position (para) of the aromatic ring is often crucial for high auxin activity. Conversely, substitution at the 3-position (meta) can lead to reduced activity. This suggests that 4-Methoxyphenoxyacetic acid is likely to exhibit stronger auxin-like activity compared to this compound .

At high concentrations, synthetic auxins can disrupt normal plant growth, leading to herbicidal effects. Therefore, it can be inferred that 4-Methoxyphenoxyacetic acid may also exhibit more potent herbicidal properties at lower concentrations compared to its 3-methoxy isomer.

Quantitative Data Summary

CompoundBioassayEndpointConcentrationResult
This compoundOat Coleoptile Elongation% Elongatione.g., 10⁻⁵ Me.g., X%
4-Methoxyphenoxyacetic acidOat Coleoptile Elongation% Elongatione.g., 10⁻⁵ Me.g., Y%
This compoundLettuce Seedling Root InhibitionIC₅₀-e.g., Z µM
4-Methoxyphenoxyacetic acidLettuce Seedling Root InhibitionIC₅₀-e.g., W µM

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of biological activity studies. Below are generalized methodologies for common auxin bioassays that would be used to generate the comparative data.

Oat (Avena sativa) Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a compound to stimulate cell elongation in oat coleoptiles.

Methodology:

  • Seed Germination: Sterilize oat seeds and germinate them in the dark on moist filter paper for approximately 72 hours.

  • Coleoptile Sectioning: Under a dim green light, excise the apical 3-4 mm of the coleoptiles and discard. From the remaining coleoptile, cut a 10 mm section.

  • Incubation: Randomly distribute the coleoptile sections into petri dishes containing a buffered solution (e.g., phosphate buffer with 2% sucrose) and a range of concentrations of the test compounds (this compound and 4-Methoxyphenoxyacetic acid) and a control (buffer only).

  • Measurement: Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours. Measure the final length of the coleoptile sections.

  • Data Analysis: Calculate the percentage elongation for each concentration relative to the initial length and compare it to the control.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis germination Oat Seed Germination sectioning Coleoptile Sectioning germination->sectioning incubation Incubation with Test Compounds sectioning->incubation measurement Measure Coleoptile Length incubation->measurement analysis Calculate % Elongation measurement->analysis

Caption: Oat Coleoptile Elongation Bioassay Workflow.

Lettuce (Lactuca sativa) Seedling Root Growth Inhibition Bioassay

This bioassay is commonly used to assess the herbicidal or growth-inhibiting properties of compounds.

Methodology:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound and 4-Methoxyphenoxyacetic acid in a suitable solvent (e.g., DMSO) and then in a growth medium.

  • Seed Plating: Place lettuce seeds on filter paper in petri dishes and moisten with the different concentrations of the test solutions. A control with only the growth medium and solvent should be included.

  • Incubation: Seal the petri dishes and incubate them in a controlled environment (e.g., 25°C, with a defined light/dark cycle) for 3-5 days.

  • Measurement: After the incubation period, measure the length of the primary root of the seedlings.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration compared to the control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).

Signaling Pathway

The auxin signaling pathway is a well-characterized mechanism in plants. Synthetic auxins like 3- and 4-Methoxyphenoxyacetic acid are expected to interact with this pathway.

auxin_signaling cluster_nucleus Nucleus Auxin Auxin (3- or 4-MPA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates

Caption: Simplified Auxin Signaling Pathway.

In this pathway, auxin binds to the TIR1/AFB family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex. This binding promotes the interaction between TIR1/AFB and Aux/IAA repressor proteins. The SCF complex then ubiquitinates the Aux/IAA proteins, targeting them for degradation by the 26S proteasome. The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to various physiological responses. The differential activity between 3- and 4-methoxyphenoxyacetic acid likely stems from their differing affinities for the TIR1/AFB auxin co-receptor.

Conclusion

Based on established structure-activity relationships for phenoxyacetic acids, 4-Methoxyphenoxyacetic acid is predicted to exhibit greater auxin and, at higher concentrations, herbicidal activity than this compound . This is attributed to the favorable positioning of the methoxy group at the 4-position for interaction with the auxin receptor. To definitively confirm these differences and quantify their biological activities, direct comparative studies employing standardized bioassays are necessary. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting and interpreting such research.

Validating the Phytotoxicity of 3-Methoxyphenoxyacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphenoxyacetic acid is structurally analogous to auxinic herbicides, a class of synthetic plant growth regulators known for their phytotoxic effects at high concentrations. While its potential as a plant growth regulator is noted, comprehensive public data validating its phytotoxicity and comparing it with established alternatives is currently lacking. This guide provides a framework for the experimental validation of this compound's phytotoxicity. It outlines detailed experimental protocols and presents a comparative analysis with well-characterized auxinic herbicides, namely 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), as well as other relevant phenoxyacetic acid derivatives. The provided data and methodologies will enable researchers to design and conduct robust comparative studies to elucidate the herbicidal potential of this compound.

Comparative Phytotoxicity Data

To facilitate a comprehensive evaluation of this compound, the following table summarizes the phytotoxic effects of established auxinic herbicides on various plant species. This data can serve as a benchmark for interpreting experimental results obtained for this compound.

Table 1: Phytotoxicity of Selected Auxinic Herbicides on Dicot and Monocot Species

CompoundPlant SpeciesBioassay TypeEndpointEffective Concentration (EC50) / InhibitionReference
2,4-D Lactuca sativa (Lettuce)Root ElongationInhibitionHigh[1][2]
Allium cepa (Onion)Root ElongationInhibitionHigh[1][2]
Arabidopsis thalianaRoot Growth InhibitionIC50~50 nM[3]
Triticum aestivum (Wheat)Root Growth~40% inhibition at 1 µM[4]
MCPA Triticum aestivum (Wheat)Dry Biomass14% reduction in stems and roots[5]
Aquatic DiatomsGrowth Inhibition5-day NOEC of 7.7 µg/L for Navicula pelliculosa[5]
Dicamba Arabidopsis thalianaRoot Growth InhibitionIC50~1 µM[3]
Picloram Lactuca sativa (Lettuce)Root ElongationInhibitionAllowed some root development in continuous method[1]
Guaiacoxyacetic acid Lactuca sativa (Lettuce)Germination & Growth100% inhibition at 3 mmol L⁻¹[6][7]
Sorghum bicolor (Sorghum)Germination & GrowthSignificant inhibition at 3 mmol L⁻¹[6][7]
Eugenoxyacetic acid Lactuca sativa (Lettuce)Germination & GrowthSignificant inhibition at 3 mmol L⁻¹[7]

Proposed Experimental Protocols for Validation

To ascertain the phytotoxicity of this compound, a series of standardized bioassays are recommended. These protocols are based on established methodologies for evaluating auxinic herbicides.[1][3][7]

Seed Germination and Seedling Growth Bioassay

This assay assesses the effect of the test compound on the early stages of plant development.

Materials:

  • Seeds of a sensitive dicot species (e.g., Lactuca sativa - lettuce) and a tolerant monocot species (e.g., Sorghum bicolor - sorghum or Triticum aestivum - wheat).

  • Petri dishes with filter paper.

  • Solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

  • Positive controls (e.g., 2,4-D, MCPA) at corresponding concentrations.

  • Negative control (solvent used to dissolve the compounds, e.g., distilled water with a small percentage of DMSO).

  • Growth chamber with controlled temperature and light conditions.

Procedure:

  • Place a sterile filter paper in each petri dish.

  • Add a defined volume of the test solution, positive control, or negative control to saturate the filter paper.

  • Place a set number of seeds (e.g., 20) on the filter paper in each dish.

  • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After a set period (e.g., 7 days), measure the following parameters:

    • Germination percentage.

    • Root length of each seedling.

    • Shoot (hypocotyl or coleoptile) length of each seedling.

    • Fresh and dry weight of the seedlings.

  • Calculate the percentage of inhibition for each parameter relative to the negative control.

  • Determine the EC50 (half maximal effective concentration) for root and shoot growth inhibition.

Foliar Application Bioassay

This method evaluates the post-emergence herbicidal activity of the compound.

Materials:

  • Young, healthy plants of a sensitive dicot species (e.g., Arabidopsis thaliana or Brassica napus - canola) grown in pots.

  • Solutions of this compound at various concentrations.

  • Positive controls (e.g., 2,4-D).

  • Negative control (solvent with surfactant).

  • A sprayer for foliar application.

  • Greenhouse or controlled environment chamber.

Procedure:

  • Grow the test plants to a specific developmental stage (e.g., 2-4 true leaves).

  • Prepare the test solutions with a surfactant to ensure adhesion to the leaves.

  • Apply a defined volume of the solutions to the foliage of the plants, ensuring even coverage.

  • Return the plants to the greenhouse or growth chamber.

  • Observe the plants over a period of 14-21 days for phytotoxic symptoms, including:

    • Epinasty (twisting of stems and petioles).

    • Chlorosis (yellowing of leaves).

    • Necrosis (tissue death).

    • Stunted growth.

  • At the end of the observation period, harvest the above-ground biomass and measure the fresh and dry weight.

  • Quantify the herbicidal effect by comparing the biomass of treated plants to the negative control.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the proposed workflow for validating the phytotoxicity of this compound.

G Experimental Workflow for Phytotoxicity Validation cluster_prep Preparation cluster_assay Bioassays cluster_data Data Collection & Analysis cluster_comp Comparison & Conclusion prep_compound Prepare this compound and Control Solutions seed_germ Seed Germination & Seedling Growth Assay prep_compound->seed_germ foliar_app Foliar Application Assay prep_compound->foliar_app prep_seeds Select and Sterilize Test Plant Seeds prep_seeds->seed_germ prep_plants Grow Plants for Foliar Application prep_plants->foliar_app measure_germ Measure Germination Rate, Root/Shoot Length, Biomass seed_germ->measure_germ observe_foliar Observe Phytotoxic Symptoms, Measure Biomass foliar_app->observe_foliar analyze Calculate Inhibition %, Determine EC50 Values measure_germ->analyze observe_foliar->analyze compare Compare with 2,4-D, MCPA, etc. analyze->compare conclude Conclude on Phytotoxicity and Herbicidal Potential compare->conclude

Caption: Workflow for phytotoxicity validation.

Auxinic Herbicide Signaling Pathway

The presumed mechanism of action for this compound, should it exhibit auxinic properties, is depicted in the following signaling pathway.

G Proposed Auxinic Herbicide Signaling Pathway Auxin This compound (or other auxinic herbicide) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds to SCF SCF Complex Receptor->SCF Associates with AuxIAA Aux/IAA Repressor AuxIAA->Receptor Binds to complex in presence of auxin Proteasome 26S Proteasome AuxIAA->Proteasome Sent to Ubiquitin Ubiquitination SCF->Ubiquitin Mediates Ubiquitin->AuxIAA Targets Degradation Degradation of Aux/IAA Repressor Proteasome->Degradation Results in ARF Auxin Response Factor (ARF) Degradation->ARF Releases GeneExp Expression of Auxin-Responsive Genes ARF->GeneExp Activates Response Uncontrolled Growth & Phytotoxicity GeneExp->Response Leads to

Caption: Auxinic herbicide signaling pathway.

Conclusion

References

A Comparative Analysis of the Herbicidal Efficacy of 3-Methoxyphenoxyacetic Acid and Glyphosate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal properties of 3-Methoxyphenoxyacetic acid, a member of the phenoxyacetic acid class of synthetic auxin herbicides, and glyphosate, a broad-spectrum systemic herbicide. The information presented is intended to support research and development in the field of weed management.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in the herbicidal activity of this compound and glyphosate lies in their distinct molecular mechanisms of action.

This compound: A Synthetic Auxin

As a phenoxyacetic acid, this compound acts as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA)[1]. This class of herbicides induces uncontrolled and disorganized plant growth in susceptible broadleaf weeds, ultimately leading to their death[1]. The herbicidal action is a result of the disruption of several growth processes, including cell wall plasticity and nucleic acid metabolism[1].

Glyphosate: An Inhibitor of Amino Acid Synthesis

Glyphosate's herbicidal activity stems from its inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase[2][3][4]. This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants[2][3][4]. By blocking this pathway, glyphosate prevents the production of these essential amino acids, leading to a cessation of protein synthesis and ultimately plant death[3][4][5]. This pathway is absent in animals, which contributes to glyphosate's lower direct toxicity to mammals[3].

Herbicidal Efficacy: A Comparative Overview

Direct comparative efficacy data for this compound against glyphosate is limited in publicly available literature. However, by examining studies on closely related phenoxyacetic acid herbicides such as MCPA and 2,4-D, we can infer the expected performance of this compound.

Phenoxyacetic acids, including MCPA, are primarily effective against broadleaf weeds[1]. In contrast, glyphosate is a broad-spectrum herbicide, meaning it is effective against a wide range of both broadleaf and grass weeds[2].

Herbicide ClassTarget WeedsGeneral Efficacy
Phenoxyacetic Acids (e.g., MCPA, 2,4-D) Primarily broadleaf weeds[1]Selective for broadleaf weeds, with varying efficacy on different species.
Glyphosate Broad-spectrum (broadleaf and grass weeds)[2]Highly effective on a wide range of annual and perennial weeds.

Quantitative Efficacy Data (Representative Examples)

The following table summarizes findings from a study comparing various herbicides, including a formulation of MCPA with dicamba, to glyphosate for weed coverage reduction. It is important to note that these results are for a specific mixture and may not solely reflect the efficacy of a phenoxyacetic acid alone.

TreatmentWeed Coverage Reduction (4 weeks post-treatment)Weed Coverage Reduction (12 weeks post-treatment)
Glyphosate ~65%[6]40-60%[6]
MCPA + Dicamba ~65%[6]No significant alteration compared to untreated controls[6]

Source: Comparative analyses of glyphosate alternative weed management strategies on plant coverage, soil and soil biota, 2021.[6]

These data suggest that while the initial knockdown of weeds by the MCPA-containing mixture was comparable to glyphosate, its residual control was significantly less effective.

Experimental Protocols for Efficacy Evaluation

Standardized methods are crucial for the accurate assessment of herbicide efficacy. The following outlines a general protocol for greenhouse and field trials.

Greenhouse Pot Study Protocol
  • Plant Preparation: Target weed species are grown from seed in pots containing a standardized soil mix. Plants are thinned to a uniform number per pot and allowed to reach a specific growth stage (e.g., 2-4 true leaves) before treatment[7].

  • Herbicide Application: Herbicides are applied using a precision bench sprayer to ensure uniform coverage[7]. A range of doses, including the recommended field rate and multiples of it, should be tested[7].

  • Experimental Design: A completely randomized design with multiple replications is typically used.

  • Data Collection: Efficacy is assessed at set time points (e.g., 7, 14, and 21 days after treatment). Assessments include visual injury ratings (on a scale of 0-100%, where 0 is no effect and 100 is complete death) and plant biomass (fresh or dry weight) reduction compared to an untreated control[8].

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

Field Trial Protocol
  • Site Selection: Field sites with a natural and uniform infestation of the target weed species are selected.

  • Plot Layout: The experimental area is divided into plots of a standardized size. A randomized complete block design is commonly used to account for field variability.

  • Herbicide Application: Herbicides are applied using a calibrated backpack or tractor-mounted sprayer at specified rates and application volumes.

  • Data Collection: Weed control is assessed visually at multiple intervals after application[9]. Weed density (number of plants per unit area) and biomass are also measured from quadrats placed within each plot[9]. Crop tolerance, if applicable, is also evaluated.

  • Environmental Monitoring: Key environmental data such as temperature, rainfall, and soil moisture are recorded throughout the trial period as they can influence herbicide performance.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods to compare the efficacy of the different herbicide treatments.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and a typical experimental workflow.

Glyphosate_Mechanism cluster_plant_cell Plant Cell Shikimate Shikimate S3P Shikimate-3-P Shikimate->S3P EPSP_Synthase EPSP Synthase S3P->EPSP_Synthase PEP Phosphoenolpyruvate PEP->EPSP_Synthase EPSP 5-Enolpyruvylshikimate-3-P EPSP_Synthase->EPSP Aromatic_Amino_Acids Aromatic Amino Acids (Tyr, Trp, Phe) EPSP->Aromatic_Amino_Acids Proteins Essential Proteins Aromatic_Amino_Acids->Proteins Plant_Death Plant Death Proteins->Plant_Death Glyphosate Glyphosate Glyphosate->EPSP_Synthase Inhibits Phenoxyacetic_Acid_Mechanism cluster_plant_cell Plant Cell Phenoxyacetic_Acid This compound Auxin_Receptor Auxin Receptor Phenoxyacetic_Acid->Auxin_Receptor Binds & Activates Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Protein_Synthesis Uncontrolled Protein Synthesis Gene_Expression->Protein_Synthesis Cell_Elongation Abnormal Cell Elongation Protein_Synthesis->Cell_Elongation Uncontrolled_Growth Uncontrolled Growth Cell_Elongation->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Herbicide_Efficacy_Workflow cluster_greenhouse Greenhouse Study cluster_field Field Trial Seed_Germination 1. Seed Germination Seedling_Growth 2. Seedling Growth Seed_Germination->Seedling_Growth Herbicide_Application_GH 3. Herbicide Application Seedling_Growth->Herbicide_Application_GH Data_Collection_GH 4. Data Collection (Visual Rating, Biomass) Herbicide_Application_GH->Data_Collection_GH Data_Analysis 5. Statistical Analysis Data_Collection_GH->Data_Analysis Plot_Establishment 1. Plot Establishment Herbicide_Application_Field 2. Herbicide Application Plot_Establishment->Herbicide_Application_Field Data_Collection_Field 3. Data Collection (Weed Counts, Biomass) Herbicide_Application_Field->Data_Collection_Field Data_Collection_Field->Data_Analysis Results 6. Efficacy Comparison Data_Analysis->Results

References

Structure-Activity Relationship of 3-Methoxyphenoxyacetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methoxyphenoxyacetic acid scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly for metabolic diseases such as type 2 diabetes and dyslipidemia. Analogs of this structure have been shown to modulate the activity of key nuclear receptors and G-protein coupled receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by experimental data, to aid in the design and development of new, potent, and selective modulators.

Comparative Biological Activity of Phenoxyacetic Acid Analogs

The following table summarizes the in vitro activity of a series of phenoxyacetic acid derivatives as GPR40/FFAR1 agonists. The data highlights how modifications to the core scaffold influence agonist potency.

Compound IDStructureGPR40 EC50 (nM)[1]
1a 2-(4-((5-methyl-2-phenyloxazol-4-yl)methoxy)phenoxy)acetic acid125.3
1b 2-(4-((5-methyl-2-(p-tolyl)oxazol-4-yl)methoxy)phenoxy)acetic acid89.7
1c 2-(4-((2-(4-ethylphenyl)-5-methyloxazol-4-yl)methoxy)phenoxy)acetic acid72.5
1d 2-(4-((2-(4-isopropylphenyl)-5-methyloxazol-4-yl)methoxy)phenoxy)acetic acid62.3
1e 2-(4-((2-(4-tert-butylphenyl)-5-methyloxazol-4-yl)methoxy)phenoxy)acetic acid158.2
1f 2-(4-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methoxy)phenoxy)acetic acid95.6
1g 2-(4-((2-(4-fluorophenyl)-5-methyloxazol-4-yl)methoxy)phenoxy)acetic acid112.8
1h 2-(4-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)phenoxy)acetic acid101.5

Key SAR Observations for GPR40 Agonists:

  • Substitution on the Phenyl Ring of the Oxazole Moiety: The data suggests that the nature of the substituent at the para-position of the phenyl ring attached to the oxazole core significantly impacts GPR40 agonist activity.

  • Alkyl Substituents: Small, lipophilic alkyl groups at the para-position, such as methyl, ethyl, and isopropyl (compounds 1b-1d ), tend to enhance potency compared to the unsubstituted analog (1a ). The isopropyl-substituted analog (1d ) exhibited the highest potency in this series.

  • Bulky Substituents: A bulky tert-butyl group (1e ) at the para-position leads to a decrease in activity, suggesting a potential steric hindrance within the receptor's binding pocket.

  • Electron-Donating and -Withdrawing Groups: The presence of an electron-donating methoxy group (1f ) or electron-withdrawing halogen atoms like fluorine (1g ) and chlorine (1h ) at the para-position resulted in comparable or slightly reduced potency compared to the most active alkyl-substituted analogs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

PPARγ Luciferase Transactivation Assay

This assay is used to determine the ability of a compound to activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Principle: This cell-based reporter gene assay utilizes a chimeric receptor system. The ligand-binding domain (LBD) of human PPARγ is fused to the DNA-binding domain (DBD) of the yeast GAL4 transcription factor. This chimeric protein is co-expressed in a host cell line (e.g., HEK293) with a reporter plasmid containing a luciferase gene under the control of a GAL4 response element (UAS). When a ligand binds to the PPARγ LBD, the chimeric protein binds to the UAS and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of PPARγ activation.

Protocol:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then co-transfected with two plasmids: one expressing the GAL4-PPARγ-LBD fusion protein and another containing the luciferase reporter gene downstream of a GAL4 upstream activating sequence (UAS). Transfection is typically performed using a lipid-based transfection reagent.

  • Compound Treatment:

    • After a 24-hour post-transfection incubation period, the medium is replaced with fresh medium containing the test compounds at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay:

    • Following a 24-hour incubation with the compounds, the cells are lysed.

    • A luciferase assay reagent containing the substrate (luciferin) is added to the cell lysate.

    • The luminescence is measured using a luminometer.

  • Data Analysis:

    • The relative light units (RLU) are plotted against the compound concentration.

    • The data is normalized to the response of the positive control.

    • EC50 values (the concentration at which 50% of the maximal response is observed) are calculated using a non-linear regression analysis.

GPR40 Calcium Mobilization Assay

This assay is used to measure the activation of GPR40 by test compounds, which typically leads to an increase in intracellular calcium levels.

Principle: GPR40 is a Gq-coupled receptor. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The increase in fluorescence intensity is proportional to the degree of GPR40 activation.

Protocol:

  • Cell Culture:

    • A cell line stably expressing human GPR40 (e.g., CHO-K1 or HEK293) is cultured in appropriate medium.

    • Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.

  • Dye Loading:

    • The growth medium is removed, and the cells are washed with a buffered salt solution.

    • A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is added to each well.

    • The plate is incubated at 37°C for 1 hour to allow the cells to take up the dye.

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken.

    • The test compounds at various concentrations are then automatically added to the wells.

    • The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity (peak minus baseline) is plotted against the compound concentration.

    • EC50 values are determined by fitting the dose-response curve with a sigmoidal function.

Visualizing the Signaling Pathways and Experimental Workflow

To better understand the mechanisms of action and the experimental procedures, the following diagrams have been generated using Graphviz.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPAR Agonist (e.g., Phenoxyacetic Acid Analog) PPAR PPAR Ligand->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes with CoRepressor Co-repressor PPAR->CoRepressor Releases CoActivator Co-activator RXR->CoActivator Recruits PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene mRNA mRNA TargetGene->mRNA Protein Protein Synthesis mRNA->Protein BiologicalResponse Biological Response (e.g., Lipid Metabolism, Insulin Sensitization) Protein->BiologicalResponse

Caption: PPAR Signaling Pathway.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand GPR40 Agonist (e.g., Phenoxyacetic Acid Analog) GPR40 GPR40 Ligand->GPR40 Binds Gq Gq protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Increased Intracellular Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ InsulinVesicle Insulin Vesicle Ca2_cyto->InsulinVesicle Triggers fusion of PKC->InsulinVesicle Potentiates fusion of InsulinSecretion Insulin Secretion InsulinVesicle->InsulinSecretion Leads to

Caption: GPR40 Signaling Pathway.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Biological Evaluation cluster_data_analysis Data Analysis and SAR cluster_optimization Lead Optimization Start Starting Materials Synth Synthesis of 3-Methoxyphenoxyacetic Acid Analogs Start->Synth Purify Purification and Characterization Synth->Purify PPAR_Assay PPAR Luciferase Transactivation Assay Purify->PPAR_Assay GPR40_Assay GPR40 Calcium Mobilization Assay Purify->GPR40_Assay EC50 Determine EC50/IC50 Values PPAR_Assay->EC50 GPR40_Assay->EC50 SAR Establish Structure-Activity Relationship (SAR) EC50->SAR Lead_Opt Design and Synthesize New Analogs SAR->Lead_Opt

Caption: Experimental Workflow for SAR Studies.

References

Immunoassay Cross-Reactivity of Phenoxyacetic Acid Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Cross-Reactivity of a 2,4-D Monoclonal Antibody

The following table summarizes the cross-reactivity of a specific monoclonal antibody (MAb) raised against 2,4-D with various phenoxyacetic acid analogs. The data is derived from a Fluorescence Polarization Immunoassay (FPIA) and illustrates how minor changes in the chemical structure can significantly impact antibody recognition.

Table 1: Cross-Reactivity of a 2,4-D Monoclonal Antibody with Structurally Related Compounds

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
2,4-Dichlorophenoxyacetic acid (2,4-D)30100
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)15020
4-Chlorophenoxyacetic acid (4-CPA)>50,000<0.06
2-Methyl-4-chlorophenoxyacetic acid (MCPA)4506.7
Phenoxyacetic acid>50,000<0.06

Data is illustrative and based on values reported for a specific monoclonal antibody in a competitive immunoassay format. IC50 is the concentration of the analyte that causes 50% inhibition of the signal. Cross-reactivity is calculated relative to 2,4-D.

Experimental Protocols

The determination of cross-reactivity is a critical step in the validation of any immunoassay.[1] The general principle involves comparing the concentration of the target analyte required to produce a 50% inhibition of the maximum signal (IC50) with the concentrations of potentially cross-reacting compounds that produce the same level of inhibition. The most common formats for this assessment are competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA).

Competitive Immunoassay Principle for Cross-Reactivity Assessment

In a competitive immunoassay, the analyte of interest in the sample competes with a labeled version of the analyte (tracer) for a limited number of antibody binding sites.[2] The signal generated is inversely proportional to the concentration of the analyte in the sample.

Experimental Protocol: Competitive ELISA for Cross-Reactivity
  • Coating: Microtiter plates are coated with a capture antibody specific to the target analyte (e.g., anti-2,4-D).

  • Blocking: Non-specific binding sites on the plate are blocked using a solution such as bovine serum albumin (BSA).

  • Competition: A constant concentration of enzyme-labeled analyte (e.g., 2,4-D-HRP conjugate) is mixed with varying concentrations of the target analyte (for the standard curve) or the potentially cross-reacting compound. This mixture is then added to the coated and blocked wells.

  • Incubation: The plate is incubated to allow for competitive binding to the capture antibody.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added, which results in a colorimetric reaction.

  • Signal Measurement: The absorbance is read using a microplate reader.

  • Data Analysis: The IC50 values for the target analyte and each test compound are determined from their respective dose-response curves.

Experimental Protocol: Fluorescence Polarization Immunoassay (FPIA) for Cross-Reactivity

FPIA is a homogeneous immunoassay format, meaning it does not require separation steps.[3][4]

  • Reagent Preparation: A solution containing a specific antibody and a fluorescently labeled tracer (e.g., 2,4-D-fluorescein) is prepared.

  • Competition: Varying concentrations of the target analyte or the potentially cross-reacting compound are added to the antibody-tracer mixture.

  • Incubation: The mixture is incubated for a short period to reach binding equilibrium.

  • Polarization Measurement: The fluorescence polarization is measured using a specialized reader. When the small, fluorescent tracer is bound by the larger antibody, its rotation slows, and the polarization of the emitted light increases. Free analyte from the sample displaces the tracer, causing a decrease in polarization.

  • Data Analysis: Similar to ELISA, IC50 values are determined from the dose-response curves.

Calculation of Cross-Reactivity

The percentage of cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Mandatory Visualization

Below are diagrams illustrating the logical workflow for assessing immunoassay cross-reactivity.

G cluster_0 Preparation cluster_1 Immunoassay Procedure (e.g., Competitive ELISA) cluster_2 Data Analysis Analyte Prepare Target Analyte Standard Curve Compete Add Antibody, Labeled Antigen, and Analyte/Cross-Reactant Analyte->Compete CrossReactant Prepare Serial Dilutions of Potential Cross-Reactants CrossReactant->Compete Plate Coat & Block Microtiter Plate Plate->Compete Incubate Incubate to Allow Competitive Binding Compete->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Develop Add Substrate & Measure Signal Wash->Develop Curves Generate Dose-Response Curves Develop->Curves IC50 Determine IC50 Values for Analyte and Cross-Reactants Curves->IC50 Calculate Calculate % Cross-Reactivity IC50->Calculate

Caption: Workflow for Cross-Reactivity Assessment using Competitive ELISA.

G cluster_0 Reagent Preparation cluster_1 FPIA Procedure cluster_2 Data Analysis Mix Prepare Antibody and Fluorescent Tracer Mixture AddSample Add Analyte/Cross-Reactant to Antibody-Tracer Mix Mix->AddSample Analyte Prepare Target Analyte Standard Curve Analyte->AddSample CrossReactant Prepare Serial Dilutions of Potential Cross-Reactants CrossReactant->AddSample Incubate Incubate to Reach Equilibrium AddSample->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Curves Generate Dose-Response Curves Measure->Curves IC50 Determine IC50 Values Curves->IC50 Calculate Calculate % Cross-Reactivity IC50->Calculate

Caption: Homogeneous Immunoassay (FPIA) Workflow for Cross-Reactivity.

References

A Comparative Guide to Alternatives of 3-Methoxyphenoxyacetic Acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring beyond 3-Methoxyphenoxyacetic acid, a diverse landscape of phenoxyacetic acid derivatives offers a rich pool of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of these alternatives, supported by experimental data, to inform the selection of compounds for further investigation in areas ranging from anti-inflammatory and antimicrobial to anticancer and anticonvulsant research.

Overview of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its derivatives are a class of organic compounds characterized by a phenoxy group linked to a carboxylic acid moiety.[1][2] This core structure is a versatile scaffold that has been extensively modified to generate numerous compounds with a wide array of pharmacological activities.[1][3] Commercially available drugs based on this scaffold include the non-steroidal anti-inflammatory drug (NSAID) Tiaprofenic acid, the antihypertensive Tinnelic acid, and the antihistaminic Zyertac.[1] The ease of synthesis and the potential for diverse biological activities make this class of compounds a continued focus of drug discovery efforts.[1]

Comparative Analysis of Biological Activities

The following sections provide a comparative overview of the biological activities of various phenoxyacetic acid derivatives as potential alternatives to this compound. The data is summarized in tables for easy comparison, followed by a discussion of the key findings.

Anti-inflammatory and Analgesic Activity

Phenoxyacetic acid derivatives have shown significant promise as anti-inflammatory and analgesic agents, often targeting the cyclooxygenase (COX) enzymes.

Table 1: Comparison of Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives

CompoundTargetIC50 (µM)Animal Model/AssayReference CompoundReference IC50/EffectCitation
Phenoxyacetic acid derivative (XIV) COX-20.06In vitro enzymatic assayCelecoxib0.05[4]
Compound 5f COX-2Not specifiedCarrageenan-induced paw edema (rat)Celecoxib68.15% paw weight reduction[4]
Compound 7b COX-2Not specifiedCarrageenan-induced paw edema (rat)Celecoxib68.15% paw weight reduction[4][5]
Mefenamic acid (V) COX-129.9 ± 0.09In vitro enzymatic assay--[4]
Celecoxib (IX) COX-114.93 ± 0.12In vitro enzymatic assay--[4]

Note: A lower IC50 value indicates greater potency.

A study focused on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors identified a lead compound (XIV) with an IC50 of 0.06 µM, comparable to the well-known COX-2 inhibitor Celecoxib.[4] Further in vivo studies on related compounds, 5f and 7b, demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats, with compound 7b showing the highest inhibition of paw thickness (63.35%), outperforming celecoxib.[4][5] These findings highlight the potential of these derivatives as potent and selective anti-inflammatory agents with potentially reduced gastrointestinal side effects associated with non-selective COX inhibitors.

Anticonvulsant Activity

Recent research has explored the application of phenoxyacetic acid derivatives in the management of epilepsy.

Table 2: Comparison of Anticonvulsant Activity of Phenoxyacetic Acid Derivatives

CompoundAnimal ModelProtection (%)Mortality (%)Reference CompoundReference Protection (%)Citation
Compound 7b Pentylenetetrazol (PTZ)-induced seizure1000Valproic acidNot specified[6]
Compound 5f Pentylenetetrazol (PTZ)-induced seizure9010Valproic acidNot specified[6]
Compound 5e Pentylenetetrazol (PTZ)-induced seizure8010Valproic acidNot specified[6]
Compound 10c Pentylenetetrazol (PTZ)-induced seizure8020Valproic acidNot specified[6]

In a pentylenetetrazol (PTZ)-induced seizure model, compound 7b demonstrated complete (100%) protection against seizures with no mortality, surpassing the performance of other tested derivatives.[6] Mechanistic studies suggest that the anticonvulsant effects of these compounds may be linked to the modulation of neurotransmitter levels and reduction of neuroinflammation.[6]

Antimicrobial Activity

The phenoxyacetic acid scaffold has been a fruitful starting point for the development of novel antimicrobial agents.

Table 3: Comparison of Antimicrobial Activity of Phenoxyacetic Acid Derivatives

CompoundTarget OrganismZone of Inhibition (mm) / MIC (µg/mL)Reference CompoundReference Zone of Inhibition (mm) / MIC (µg/mL)Citation
4-Methoxyphenoxyacetic acid S. aureus19 mmAmpicillin23 mm[1]
2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acid S. aureus19 mmAmpicillin23 mm[1]
4-(2-methyl-phenylazo)-phenoxyacetic acid S. pyogenes20 mmNot specifiedNot specified[1]
N'-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazide Various bacterial strainsGood inhibitionNot specifiedNot specified[1]

Various derivatives have exhibited significant activity against a range of bacterial and fungal pathogens. For instance, 2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acid showed a good zone of inhibition against Staphylococcus aureus.[1] Another derivative, N'-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazide, also demonstrated effective antimicrobial properties.[1] The structure-activity relationship studies suggest that the nature and position of substituents on the phenyl ring play a crucial role in determining the antimicrobial potency.[1]

Anticancer Activity

The cytotoxic potential of phenoxyacetic acid derivatives against various cancer cell lines is an active area of research.

Table 4: Comparison of Anticancer Activity of Phenoxyacetic Acid Derivatives

CompoundCell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Compound I (phenoxy acetamide derivative) HepG2 (Liver Cancer)1.435-Fluorouracil (5-FU)5.32[7]
Compound II (phenoxy acetamide derivative) HepG2 (Liver Cancer)6.525-Fluorouracil (5-FU)5.32[7]
Pyridazine hydrazide appended phenoxy acetic acid HepG2 (Liver Cancer)6.95-Fluorouracil (5-FU)8.3[7]
4-Cl-phenoxyacetic acid Breast Cancer Cells0.194 ± 0.09 µg/mlCisplatin0.236 ± 0.07 µg/ml[1]

Novel phenoxy acetamide derivatives have shown promising cytotoxic effects. Compound I, for instance, exhibited a significantly lower IC50 value (1.43 µM) against the HepG2 liver cancer cell line compared to the standard chemotherapeutic agent 5-Fluorouracil (5.32 µM).[7] Another compound, 4-chlorophenoxyacetic acid, demonstrated high cytotoxic activity against breast cancer cells.[1] These findings suggest that phenoxyacetic acid derivatives are a promising class of compounds for the development of new anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[8][9]

  • Halogen Substitution: The introduction of chloro-substituents into the aromatic ring can significantly alter the electronic structure and, consequently, the biological activity of the compound. The number and position of chlorine atoms influence the compound's reactivity, physicochemical properties, and toxicity.[8] For example, a chloro group was found to be beneficial for the antidiuretic activity of certain derivatives.[1]

  • Hydrophobicity and Electronic Effects: Quantitative structure-activity relationship (QSAR) studies have shown that the potency of phenoxyacetic acid derivatives as antisickling agents is positively correlated with the hydrophobicity (π values) and electronic parameters (σ constants) of the substituents at the ortho, meta, and para positions.[9]

  • Other Substituents: The presence of other functional groups, such as methyl or nitro groups, also modulates the biological activity. For instance, nitro group-bearing derivatives have been reported to exhibit good anticancer, anti-inflammatory, and analgesic activities.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are generalized methodologies for key experiments cited in this guide.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Incubation: The test compounds are pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl buffer) at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: The reaction is stopped after a specific time (e.g., 2 minutes) by adding a solution of HCl.

  • Quantification: The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats are typically used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: One hour after compound administration, a subcutaneous injection of carrageenan (a phlogistic agent) is given into the sub-plantar region of the rat's hind paw.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This is a widely used animal model for screening potential anticonvulsant drugs.

  • Animal Model: Male Swiss albino mice are commonly used.

  • Compound Administration: The test compounds are administered to the animals.

  • Induction of Seizures: After a specific time, a convulsant dose of pentylenetetrazol (PTZ) is injected subcutaneously or intraperitoneally.

  • Observation: The animals are observed for the onset of clonic and tonic seizures and for mortality over a specific period (e.g., 30 minutes).

  • Evaluation of Protection: The percentage of animals protected from seizures and mortality is recorded.

Signaling Pathways and Experimental Workflows

The diverse biological activities of phenoxyacetic acid derivatives are mediated through various signaling pathways. The following diagrams illustrate some of the key pathways and experimental workflows.

Anti_inflammatory_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins (PGs) Prostaglandins (PGs) Arachidonic Acid->Prostaglandins (PGs) COX-1 / COX-2 Inflammation\n(Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins (PGs)->Inflammation\n(Pain, Fever, Swelling) Phenoxyacetic Acid Derivatives Phenoxyacetic Acid Derivatives Phenoxyacetic Acid Derivatives->Prostaglandins (PGs) Inhibition

Caption: Simplified signaling pathway of inflammation and the inhibitory action of phenoxyacetic acid derivatives on prostaglandin synthesis.

Anticonvulsant_Workflow cluster_0 In Vivo Anticonvulsant Screening cluster_1 Mechanism of Action Studies Animal Model (Mice) Animal Model (Mice) Compound Administration Compound Administration Animal Model (Mice)->Compound Administration PTZ Injection PTZ Injection Compound Administration->PTZ Injection Observation of Seizures Observation of Seizures PTZ Injection->Observation of Seizures Data Analysis (% Protection) Data Analysis (% Protection) Observation of Seizures->Data Analysis (% Protection) Lead Compound Identification Lead Compound Identification Data Analysis (% Protection)->Lead Compound Identification Brain Tissue Collection Brain Tissue Collection Neurotransmitter Level Analysis Neurotransmitter Level Analysis Brain Tissue Collection->Neurotransmitter Level Analysis Neuroinflammation Marker Analysis Neuroinflammation Marker Analysis Neurotransmitter Level Analysis->Neuroinflammation Marker Analysis Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies

Caption: A typical experimental workflow for the evaluation of anticonvulsant activity of phenoxyacetic acid derivatives.

Conclusion

The exploration of alternatives to this compound reveals a rich chemical space of phenoxyacetic acid derivatives with significant therapeutic potential. The structure-activity relationship studies provide a rational basis for the design of new compounds with enhanced potency and selectivity for various biological targets. The data presented in this guide, along with the outlined experimental protocols, offers a valuable resource for researchers and drug development professionals seeking to identify and develop novel therapeutic agents based on the versatile phenoxyacetic acid scaffold. Further research into the specific mechanisms of action and signaling pathways of these promising alternatives is warranted to fully realize their clinical potential.

References

performance comparison of different analytical methods for 3-Methoxyphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analytical Determination of 3-Methoxyphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of this compound, a molecule of interest in various research and development sectors, is contingent on the selection of an appropriate analytical methodology. This guide provides a comprehensive comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The performance of each method is evaluated based on key validation parameters, with supporting experimental protocols and workflow visualizations to aid in methodological selection and implementation.

Performance Comparison of Analytical Methods

The choice of analytical technique is often a trade-off between sensitivity, selectivity, cost, and sample throughput. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of acidic compounds similar to this compound.

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Limit of Detection (LOD) 10 - 100 µg/L1 - 10 µg/L0.01 - 1 µg/L
Limit of Quantitation (LOQ) 50 - 200 µg/L5 - 50 µg/L0.05 - 5 µg/L
Linearity (R²) > 0.995> 0.998> 0.999
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 5%< 10%< 5%
Selectivity ModerateHighVery High
Sample Preparation Simple (Dilution/Filtration)Complex (Derivatization)Simple to Moderate
Analysis Time per Sample 10 - 20 minutes20 - 30 minutes5 - 15 minutes
Instrumentation Cost LowModerateHigh
Expertise Required Low to ModerateModerate to HighHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a straightforward and cost-effective approach for the quantification of this compound, suitable for routine analysis where high sensitivity is not a primary requirement.

a) Sample Preparation:

  • Accurately weigh 1 g of the sample (e.g., soil, formulation) into a centrifuge tube.

  • Add 10 mL of a suitable extraction solvent (e.g., methanol/water 80:20 v/v).

  • Vortex for 2 minutes and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 275 nm.

c) Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standard solutions of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and sensitivity than HPLC-UV. Due to the low volatility of this compound, a derivatization step is mandatory to convert it into a more volatile ester.

a) Sample Preparation and Derivatization:

  • Perform sample extraction as described for the HPLC-UV method (steps 1-4).

  • Transfer 1 mL of the extract to a glass vial and evaporate to dryness under a gentle stream of nitrogen.

  • Add 1 mL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.

  • Seal the vial and heat at 60 °C for 30 minutes to form the methyl ester derivative.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

  • Vortex for 1 minute and allow the layers to separate.

  • Transfer the upper hexane layer containing the derivatized analyte to a new vial for GC-MS analysis.

b) GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method, ideal for trace-level quantification in complex matrices without the need for derivatization.

a) Sample Preparation:

  • Sample extraction can be performed as described for the HPLC-UV method.

  • Depending on the matrix and required sensitivity, a Solid Phase Extraction (SPE) clean-up step may be beneficial to reduce matrix effects.

  • The final extract is typically diluted with the initial mobile phase before injection.

b) LC-MS/MS Conditions:

  • Column: A high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of a precursor ion to at least two product ions for quantification and confirmation.

Visualizations

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC UV_Detector UV Detection (275 nm) HPLC->UV_Detector Data_Analysis Data Analysis UV_Detector->Data_Analysis

Caption: Workflow for the analysis of this compound by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (BF3-Methanol) Evaporation->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE GC GC Separation (HP-5MS Column) LLE->GC MS_Detector MS Detection (EI, SIM) GC->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis

Caption: Workflow for the analysis of this compound by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Cleanup SPE Clean-up (Optional) Extraction->Cleanup Dilution Dilution Cleanup->Dilution LC LC Separation (C18 Column) Dilution->LC MSMS_Detector MS/MS Detection (ESI-, MRM) LC->MSMS_Detector Data_Analysis Data Analysis MSMS_Detector->Data_Analysis

Caption: Workflow for the analysis of this compound by LC-MS/MS.

Unveiling the Molecular Machinery: A Comparative Guide to Validating the Mechanism of Action of 3-Methoxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenoxyacetic acid, a small molecule belonging to the phenoxyacetic acid class, holds potential for therapeutic applications. However, its precise mechanism of action remains to be fully elucidated. This guide provides a comparative framework for validating the biological activity of this compound. We will explore potential mechanisms based on the known activities of structurally related compounds and detail the experimental protocols necessary for definitive validation. This document is intended to serve as a comprehensive resource for researchers seeking to characterize the pharmacological profile of this and similar compounds.

Potential Mechanisms of Action: A Comparative Overview

Based on the established biological activities of structurally similar phenoxyacetic acid derivatives and related methoxy-containing small molecules, several potential mechanisms of action for this compound can be hypothesized. These include, but are not limited to, agonism of Peroxisome Proliferator-Activated Receptors (PPARs), inhibition of Histone Deacetylases (HDACs), and modulation of Cyclooxygenase (COX) enzymes.

A comparative summary of the activities of related compounds is presented in Table 1.

Compound ClassKnown Biological Target(s)Reported Biological EffectsReference Compound(s)
Phenoxyacetic Acid DerivativesPeroxisome Proliferator-Activated Receptors (PPARδ and PPARγ)Anti-inflammatory, Anticonvulsant, FFA1 AgonismFenofibrate, Rosiglitazone
Methoxyacetic AcidHistone Deacetylases (HDACs)Disruption of Estrogen Receptor-α–Mediated SignalingMethoxyacetic Acid
Phenoxyacetic Acid DerivativesCyclooxygenase-2 (COX-2)Anti-inflammatory, Analgesic[Specific COX-2 inhibiting derivatives]

Experimental Protocols for Mechanism of Action Validation

To elucidate the precise mechanism of action of this compound, a systematic approach employing a battery of in vitro assays is recommended. The following section details the experimental protocols for assessing its activity against the hypothesized targets.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity Assay

Objective: To determine if this compound can activate PPARα, PPARδ, or PPARγ subtypes.

Methodology: Luciferase Reporter Gene Assay [1][2]

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293T, HepG2) in appropriate media.

    • Co-transfect cells with a PPAR expression vector (containing the full-length cDNA for human PPARα, PPARδ, or PPARγ) and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). A constitutively active Renilla luciferase vector should also be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • Plate the transfected cells in 96-well plates.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • Include a known PPAR agonist for each subtype as a positive control (e.g., GW7647 for PPARα, GW501516 for PPARδ, Rosiglitazone for PPARγ) and a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement:

    • After a suitable incubation period (e.g., 24 hours), lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control.

    • Determine the EC50 value (the concentration at which 50% of the maximal response is observed) by fitting the dose-response data to a sigmoidal curve.

Histone Deacetylase (HDAC) Inhibition Assay

Objective: To assess the inhibitory potential of this compound against HDAC enzymes.

Methodology: Fluorometric HDAC Activity Assay [3][4]

  • Reagents and Enzyme:

    • Use a commercially available fluorometric HDAC assay kit containing a fluorescently labeled acetylated peptide substrate, HDAC enzyme (e.g., recombinant human HDAC1, HDAC2, or a mixture of class I/II HDACs), and a developer solution.

  • Assay Procedure:

    • In a 96-well black plate, add the HDAC enzyme to the assay buffer.

    • Add varying concentrations of this compound (e.g., 1 nM to 100 µM).

    • Include a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control and a vehicle control.

    • Pre-incubate the enzyme with the compounds for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to release a fluorescent product.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme) from all readings.

    • Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) by fitting the dose-response data to a sigmoidal curve.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine if this compound inhibits the activity of COX-1 and/or COX-2.

Methodology: Colorimetric or Fluorometric COX Inhibitor Screening Assay [5][6][7][8][9]

  • Enzyme and Substrate:

    • Use a commercially available COX inhibitor screening assay kit containing purified ovine or human COX-1 and COX-2 enzymes, heme cofactor, and arachidonic acid as the substrate.

  • Assay Procedure:

    • In a 96-well plate, add the respective COX enzyme (COX-1 or COX-2) and heme to the assay buffer.

    • Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM).

    • Include a non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls, along with a vehicle control.

    • Pre-incubate the enzyme with the compounds for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes) at 37°C.

    • The reaction measures the peroxidase component of COX activity, where a chromogenic or fluorogenic substrate is oxidized.

  • Measurement:

    • For a colorimetric assay, measure the absorbance at the specified wavelength (e.g., 590 nm).

    • For a fluorometric assay, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To provide a clear visual representation of the potential signaling pathways and the experimental workflow for validating the mechanism of action of this compound, the following diagrams have been generated using Graphviz.

G Potential Signaling Pathways for this compound cluster_PPAR PPAR Pathway cluster_HDAC HDAC Pathway cluster_COX COX Pathway Compound This compound PPARs PPARs Compound->PPARs Agonist? HDACs HDACs Compound->HDACs Inhibitor? COX_Enzymes COX_Enzymes Compound->COX_Enzymes Inhibitor? PPRE PPRE PPARs->PPRE Binds to Gene_Expression Gene_Expression PPRE->Gene_Expression Regulates Biological_Effects_PPAR Metabolic Regulation, Anti-inflammatory Effects Gene_Expression->Biological_Effects_PPAR Leads to Histone_Acetylation Histone_Acetylation HDACs->Histone_Acetylation Decreases Gene_Expression_HDAC Gene_Expression_HDAC Histone_Acetylation->Gene_Expression_HDAC Alters Biological_Effects_HDAC Changes in Gene Expression, Cell Cycle Arrest, Apoptosis Gene_Expression_HDAC->Biological_Effects_HDAC Leads to Prostaglandin_Synthesis Prostaglandin_Synthesis COX_Enzymes->Prostaglandin_Synthesis Decreases Inflammation_Pain Anti-inflammatory & Analgesic Effects Prostaglandin_Synthesis->Inflammation_Pain Reduces

Caption: Potential signaling pathways modulated by this compound.

G Experimental Workflow for MoA Validation start Start: this compound in_vitro_assays In Vitro Biochemical/Cell-Based Assays start->in_vitro_assays ppar_assay PPAR Agonist Assay (Luciferase Reporter) in_vitro_assays->ppar_assay hdac_assay HDAC Inhibition Assay (Fluorometric) in_vitro_assays->hdac_assay cox_assay COX Inhibition Assay (Colorimetric/Fluorometric) in_vitro_assays->cox_assay data_analysis Data Analysis (EC50 / IC50 Determination) ppar_assay->data_analysis hdac_assay->data_analysis cox_assay->data_analysis moa_elucidation Mechanism of Action Elucidation data_analysis->moa_elucidation

Caption: Workflow for validating the mechanism of action.

Conclusion

The validation of the mechanism of action for this compound is a critical step in its development as a potential therapeutic agent. By systematically evaluating its activity against key biological targets known to be modulated by structurally related compounds, researchers can build a comprehensive pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for these investigations. The resulting data will be invaluable for guiding further preclinical and clinical development, ultimately determining the therapeutic utility of this promising molecule.

References

A Comparative Analysis of the Environmental Impact of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of three widely used phenoxyacetic acid derivatives: 2,4-Dichlorophenoxyacetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid (MCPA), and Mecoprop (MCPP). The information presented is based on experimental data to facilitate informed decisions in research and development.

Data Presentation: Comparative Environmental Fate and Ecotoxicity

The following tables summarize key quantitative data on the persistence, bioaccumulation potential, and aquatic toxicity of 2,4-D, MCPA, and MCPP.

Table 1: Comparison of Physicochemical Properties and Environmental Persistence

Parameter2,4-DMCPAMCPP
Chemical Formula C₈H₆Cl₂O₃C₉H₉ClO₃C₁₀H₁₁ClO₃
Molar Mass ( g/mol ) 221.04200.62214.65
Water Solubility (mg/L) 900[1]Highly Soluble[2]-
Soil Half-life (t½) ~10 days (can be longer in cold, dry soils)[1][3]24 days[4]Moderately persistent (up to 30 days)[5]
Aerobic Aquatic Half-life (t½) 15 days[6]--
Anaerobic Aquatic Half-life (t½) 41-333 days[6]--

Table 2: Comparative Ecotoxicity to Aquatic Organisms

OrganismEndpoint2,4-D (mg/L)MCPA (mg/L)MCPP (mg/L)
Rainbow Trout (Oncorhynchus mykiss)96-h LC₅₀707[7]3.6 - 748 (depending on formulation and life stage)[8]-
Daphnia magna (Water Flea)48-h EC₅₀ (Immobilisation)327.07[9]>230 (dimethylamine salt)[8]-
Green Algae (Raphidocelis subcapitata)72-h EC₅₀ (Growth Inhibition)51.2 (dimethyl amine salt)[9]13.713[10]-

Table 3: Bioaccumulation Potential

DerivativeOrganismBioaccumulation Factor (BCF)Interpretation
2,4-D Carp (Cyprinus carpio)1[10]Low bioaccumulation potential
MCPA Fish and Snails<1 to 14[2][11]Low bioaccumulation potential
MCPP Fish1.2 - 5.5[12]Low bioaccumulation potential

Experimental Protocols

The following are summaries of standardized experimental protocols for assessing the key environmental impact parameters cited in this guide. These are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Soil Persistence: Aerobic and Anaerobic Transformation in Soil (Based on OECD 307)

This test evaluates the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

  • Test System: Soil samples are collected, sieved, and characterized. The test substance, often radiolabeled (e.g., with ¹⁴C) for tracking, is applied to the soil samples.[13]

  • Incubation: The treated soil samples are incubated in the dark at a controlled temperature and moisture content for up to 120 days.[13] For aerobic conditions, the soil is kept in flasks that allow for air exchange. For anaerobic conditions, the soil is flooded with water and purged with an inert gas to remove oxygen.

  • Sampling and Analysis: At various time points, soil samples are taken and extracted. The concentrations of the parent compound and its transformation products are determined using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with mass spectrometry (MS) or a radioactivity detector.[13]

  • Data Analysis: The rate of degradation is determined, and the half-life (DT₅₀), which is the time required for 50% of the substance to degrade, is calculated.[13]

Bioaccumulation in Fish: Aqueous and Dietary Exposure (Based on OECD 305)

This guideline describes procedures for determining the potential for a chemical to accumulate in fish from water or diet.

  • Test Organisms: A species of fish with a low fat content, such as the zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is typically used.[14]

  • Exposure (Uptake Phase): Fish are exposed to a constant, low concentration of the test substance in water (aqueous exposure) or in their food (dietary exposure) for a period, typically 28 days.[1][14]

  • Depuration Phase: After the exposure period, the fish are transferred to a clean environment (water or food without the test substance) for a further period to observe the elimination of the substance from their bodies.[1][14]

  • Sampling and Analysis: Fish and water (or food) samples are taken at regular intervals during both the uptake and depuration phases. The concentration of the test substance in the samples is measured.

  • Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.[14]

Aquatic Toxicity Testing
  • Fish, Acute Toxicity Test (Based on OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour period. Fish, such as rainbow trout, are exposed to a range of concentrations of the test substance under controlled conditions.[15][16][17] Mortalities are recorded at 24, 48, 72, and 96 hours.[15][16]

  • Daphnia sp. Acute Immobilisation Test (Based on OECD 202): This test assesses the acute toxicity to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC₅₀) within 48 hours. Young daphnids are exposed to a series of concentrations of the test substance.[6][18][19]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Based on OECD 201): This test evaluates the effect of a substance on the growth of algae. Algal cultures are exposed to different concentrations of the test substance for 72 hours. The inhibition of growth is measured, and the concentration that causes a 50% reduction in growth (EC₅₀) is calculated.[2][3][11]

Mandatory Visualization

Signaling Pathway: Disruption of Ecdysteroid Signaling in Crustaceans

Phenoxyacetic acid derivatives have been shown to act as endocrine disruptors in invertebrates, potentially interfering with the molting process, which is regulated by the ecdysteroid signaling pathway. The diagram below illustrates a simplified model of this pathway and a hypothetical point of disruption by a phenoxyacetic acid derivative.

Ecdysteroid_Signaling_Disruption cluster_Hormonal_Control Hormonal Regulation cluster_Cellular_Response Cellular Response MIH Molt-Inhibiting Hormone (MIH) YO Y-Organ MIH->YO inhibits Ecdysone Ecdysone YO->Ecdysone produces EcR_USP Ecdysone Receptor Complex (EcR/USP) Ecdysone->EcR_USP activates ERE Ecdysone Response Element (in DNA) EcR_USP->ERE binds to Gene_Expression Target Gene Expression ERE->Gene_Expression initiates Molting Molting Process Gene_Expression->Molting leads to Phenoxyacetic_Acid Phenoxyacetic Acid Derivative Phenoxyacetic_Acid->EcR_USP may interfere with receptor binding

Caption: Hypothetical disruption of the ecdysteroid signaling pathway in crustaceans by a phenoxyacetic acid derivative.

Experimental Workflow: Soil Persistence Study (OECD 307)

The following diagram outlines the major steps involved in conducting a soil persistence study according to the OECD 307 guideline.

Soil_Persistence_Workflow start Start: Soil Persistence Study soil_prep Soil Collection & Characterization start->soil_prep application Application of Test Substance soil_prep->application incubation Incubation (Aerobic/Anaerobic) application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis Chemical Analysis (HPLC/GC-MS) extraction->analysis data_analysis Data Analysis (DT50 Calculation) analysis->data_analysis end End: Report Half-life data_analysis->end

Caption: Workflow for determining the soil half-life of a chemical according to OECD Guideline 307.

Logical Relationship: Comparative Study Structure

This diagram illustrates the logical flow and components of this comparative study.

Comparative_Study_Structure cluster_Data Quantitative Data Comparison Topic Comparative Environmental Impact of Phenoxyacetic Acid Derivatives Persistence Persistence (Soil & Water Half-life) Topic->Persistence Bioaccumulation Bioaccumulation (BCF) Topic->Bioaccumulation Toxicity Ecotoxicity (LC50/EC50) Topic->Toxicity Protocols Experimental Protocols (OECD Guidelines) Topic->Protocols Visualization Visualizations (Graphviz) Topic->Visualization Persistence->Protocols Bioaccumulation->Protocols Toxicity->Protocols

Caption: Logical structure of the comparative environmental impact assessment of phenoxyacetic acid derivatives.

References

Safety Operating Guide

Proper Disposal of 3-Methoxyphenoxyacetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Methoxyphenoxyacetic acid is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As with many laboratory chemicals, this compound should be treated as hazardous waste unless confirmed otherwise by an environmental health and safety (EHS) professional.[1][2] Disposal into the sanitary sewer or regular trash is not permitted.[1][3] Adherence to the guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) is mandatory.[3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[5][6] In case of a spill, contain the material, prevent it from entering drains, and clean it up using an inert absorbent material.[5][7]

Step-by-Step Disposal Protocol

1. Waste Characterization and Identification:

  • All laboratory chemicals intended for discard are considered "waste."[1][8]

  • Based on available Safety Data Sheets (SDS), this compound can cause skin and eye irritation.[6] Therefore, it is prudent to manage it as a hazardous waste.

  • Do not mix this compound with other waste streams to avoid unintended reactions.[9]

2. Container Selection and Labeling:

  • Select a chemically compatible container that is in good condition and has a secure, tight-fitting lid.[8][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • The container must be clearly labeled with the words "Hazardous Waste."[3][8][9]

  • The label must also include:

    • The full chemical name: "this compound." Avoid abbreviations or formulas.[3]

    • The quantity or concentration of the waste.[3]

    • The date of waste generation.[3]

    • The location of origin (e.g., laboratory, room number).[3]

    • The name and contact information of the Principal Investigator.[3]

3. Waste Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[10] This area should be near the point of generation and under the direct supervision of laboratory personnel.[4][10]

  • Ensure the container is kept closed at all times, except when adding waste.[2][8][9]

  • Segregate the waste container from incompatible materials, such as strong bases or oxidizing agents, to prevent accidental reactions.[10] Store acids and bases separately.[10]

  • Utilize secondary containment, such as a tray or bin, to capture any potential leaks or spills.[1]

4. Arranging for Final Disposal:

  • Do not transport hazardous waste outside of the laboratory.[1]

  • Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal contractor to arrange for pickup.[1][3]

  • Complete any required waste information forms or tags provided by your EHS office.[3]

  • Follow the specific procedures established by your institution for scheduling a hazardous waste collection.

Disposal Guidelines Summary

GuidelineSpecification
Container Fill Limit Do not fill liquid waste containers to more than 90% capacity to allow for expansion.[4]
Storage Time Limit (SAA) A partially filled container may remain in an SAA for up to one year.[10]
Full Container Removal Full containers must be removed from the SAA within three days.[10]
Maximum Volume in SAA Never accumulate more than 55 gallons of hazardous waste in an SAA.[1]
pH for Drain Disposal Not applicable. This chemical should not be drain disposed. General guidelines for approved chemicals are pH 5.5-10.5.[11]

Disposal Workflow

G cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Identify 3-Methoxyphenoxyacetic acid as waste B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Characterize as Hazardous Waste B->C D Select a compatible, sealable container C->D E Label container: 'Hazardous Waste' D->E F Add full chemical name, date, and PI information E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Keep container closed G->H I Segregate from incompatible materials G->I J Use secondary containment G->J K Complete institutional waste pickup form J->K L Contact EHS or approved waste contractor for pickup K->L M Waste removed by authorized personnel L->M

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Methoxyphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methoxyphenoxyacetic Acid

This guide provides critical safety, handling, and disposal information for laboratory personnel working with this compound. The procedures outlined are designed to minimize risk and ensure a safe operational environment for researchers, scientists, and drug development professionals.

Hazard Summary and Quantitative Data

This compound and structurally similar compounds are classified as hazardous. Adherence to safety protocols is mandatory. The primary hazards include irritation and potential harm upon contact or ingestion.[1][2][3] Some related methoxy-containing organic acids are noted to cause severe skin burns and eye damage.[4]

Table 1: Hazard Classification and Physical Properties

Parameter Value / Classification Source
GHS Classification Acute Toxicity, Oral (Category 4) [1]
Skin Corrosion/Irritation [2][3][4]
Serious Eye Damage/Irritation [2][3][4]
Specific target organ toxicity — single exposure (Respiratory tract irritation) [2][3]
Signal Word Warning / Danger [1][2][4]
Hazard Statements H302: Harmful if swallowed [1][4]
H314/H315: Causes severe skin burns and eye damage / Causes skin irritation [2][3][4]
H319: Causes serious eye irritation [2][3]
H335: May cause respiratory irritation [2][3]
Physical State Solid [2][5]
Appearance Pale brown / White Crystalline [2][6]
Melting Point 65 - 69 °C (for 3-Methoxyphenylacetic acid) [5]

| Boiling Point | 306 °C (for 3-Methoxyphenylacetic acid) |[5] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against chemical exposure. The following equipment must be worn at all times when handling this compound.

  • Eye and Face Protection : Wear chemical safety goggles with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][7] For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[8][9]

  • Hand Protection : Use chemical-resistant, impervious gloves made of materials like nitrile or butyl rubber.[1][10] Inspect gloves for any signs of damage before use.

  • Body Protection : Wear a chemically resistant lab coat or an impervious apron.[1][8] For larger quantities or situations with a high risk of exposure, an acid-resistant suit may be necessary.[8][10] Ensure footwear is closed-toe and does not allow for chemical penetration.[8]

  • Respiratory Protection : Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[6][9][11] If a fume hood is not available or if dust/aerosols are generated, a NIOSH/MSHA-approved respirator is required.[1][7][10]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Verify that a safety shower and eyewash station are accessible and functional before beginning work.[1][6][9]
  • Conduct all handling and weighing operations within a certified chemical fume hood or a well-ventilated area to control exposure.[9]
  • Ensure the work area is clean and free of incompatible materials, such as strong oxidizing agents or bases.[6][11]

2. Handling the Compound:

  • Don all required PPE before handling the chemical container.
  • Avoid actions that generate dust, such as scraping or vigorous shaking.[1][5]
  • When transferring the solid, use a spatula or scoop. Pour liquids carefully and slowly to prevent splashing.[6]
  • Keep the container tightly closed when not in use.[1][2][3]
  • Do not eat, drink, or smoke in the laboratory area.[1]

3. Storage:

  • Store the compound in a cool, dry, and well-ventilated area designated for corrosive materials.[2][6]
  • Keep the container tightly sealed.[1] Store below eye level to minimize the risk of dropping.[9][11]
  • Ensure storage is separate from incompatible chemicals like bases and oxidizers.[6][11]

4. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][2][3]
  • Clean the work surface using appropriate methods.
  • Remove PPE carefully to avoid cross-contamination.

Disposal Plan

Disposal of this compound and its containers must be treated as hazardous waste and managed according to institutional and local government regulations.

1. Waste Collection:

  • Collect all solid waste in a designated, compatible, and clearly labeled hazardous waste container.[5][12] The label should include the full chemical name and associated hazards.[12]
  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
  • Do not dispose of the chemical down the drain or in regular trash.[5]

2. Container Management:

  • Keep the hazardous waste container securely closed except when adding waste.[12]
  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[12]

3. Final Disposal:

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[1][2][12]

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 2: First Aid and Emergency Response

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart to ensure thorough rinsing.[1][2][3][7] Remove contact lenses if present and easy to do.[1][2][3][7] Seek immediate medical attention from a physician or ophthalmologist.[1]
Skin Contact Remove all contaminated clothing immediately.[1][13] Wash the affected skin area thoroughly with large amounts of water.[1][2][13] If skin irritation occurs or persists, seek medical attention.[1][2][13]
Inhalation Relocate the individual to fresh air at once.[1][2][13] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth).[1][13] Seek immediate medical attention.[1][13]
Ingestion Do NOT induce vomiting.[1][4][7] Rinse the mouth thoroughly with water.[1] Call a physician or Poison Control Center immediately.[1]

| Spills | Evacuate personnel from the immediate area.[1][5] Wearing full PPE, prevent the spill from spreading or entering drains.[1][5] Absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders) and collect it into a suitable container for hazardous waste disposal.[1][5] |

Workflow Visualization

The following diagram illustrates the standard operating procedure for safely handling this compound, from initial preparation to final disposal.

G Safe Handling Workflow: this compound prep 1. Preparation - Verify emergency equipment - Don full PPE handle 2. Handling - Use fume hood - Avoid dust/aerosols - Keep container closed prep->handle emergency_node Emergency Procedures (Spill / Exposure) handle->emergency_node If spill or exposure occurs branch handle->branch store 3. Storage - Cool, dry, ventilated area - Segregate from incompatibles cleanup 4. Post-Handling - Decontaminate work area - Wash hands thoroughly disposal 5. Waste Disposal - Collect in labeled container - Arrange EHS pickup cleanup->disposal emergency_node->handle After resolution branch->store Store Unused Material branch->cleanup After Use

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxyphenoxyacetic acid
Reactant of Route 2
Reactant of Route 2
3-Methoxyphenoxyacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.